molecular formula C8H8F2O B1304716 2,3-Difluoro-4-methylbenzyl alcohol CAS No. 252004-41-4

2,3-Difluoro-4-methylbenzyl alcohol

Cat. No.: B1304716
CAS No.: 252004-41-4
M. Wt: 158.14 g/mol
InChI Key: DQSLGRQGXKEAKS-UHFFFAOYSA-N
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Description

2,3-Difluoro-4-methylbenzyl alcohol is a fluorinated benzyl alcohol derivative of significant interest in organic chemistry and biochemistry research. This compound is characterized by a benzene ring substituted with two fluorine atoms at the 2 and 3 positions, a methyl group at the 4 position, and a hydroxymethyl group. Fluorinated benzyl alcohols are valuable tools for probing reaction mechanisms and binding interactions, particularly in enzymology. Research indicates that similar difluorinated benzyl alcohols can exhibit alternative binding modes within the active site of enzymes like alcohol dehydrogenase, providing critical insights into substrate specificity and catalytic mechanisms . The presence of fluorine atoms, which are strong electron-withdrawing groups, significantly alters the electronic properties and metabolic stability of the molecule compared to non-fluorinated analogs, making it a crucial building block in the development of new pharmaceuticals and agrochemicals. Furthermore, compounds like this are relevant in methodological studies of deoxyfluorination, a key transformation for introducing fluorine into organic molecules . This product is intended for research purposes only and is not suitable for diagnostic, therapeutic, or any other human use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(2,3-difluoro-4-methylphenyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQSLGRQGXKEAKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=C(C=C1)CO)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8F2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

158.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Synthesis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details a viable synthetic pathway for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a valuable intermediate in the synthesis of complex molecules for pharmaceutical and agrochemical applications. The described methodology is based on established organic chemistry principles and provides a two-step route commencing with the formylation of 1,2-difluoro-3-methylbenzene, followed by the reduction of the resulting aldehyde.

Core Synthesis Pathway

The synthesis of this compound can be efficiently achieved through a two-step process:

  • Formylation of 1,2-difluoro-3-methylbenzene: This initial step involves the introduction of a formyl group (-CHO) onto the aromatic ring to produce 2,3-difluoro-4-methylbenzaldehyde. Two primary methods are proposed: Directed ortho-Metalation (DoM) and the Vilsmeier-Haack reaction.

  • Reduction of 2,3-difluoro-4-methylbenzaldehyde: The intermediate aldehyde is subsequently reduced to the target primary alcohol, this compound, using a mild and selective reducing agent.

Quantitative Data Summary

The following table summarizes the key quantitative data associated with the proposed synthetic route. Please note that yields are estimates based on typical reactions of this nature and may vary depending on specific experimental conditions and optimization.

StepReactionStarting MaterialProductReagentsTypical Yield (%)Purity (%)
1Formylation (DoM)1,2-Difluoro-3-methylbenzene2,3-Difluoro-4-methylbenzaldehyden-BuLi, TMEDA, Dry THF, DMF60-75>95
1Formylation (Vilsmeier-Haack)1,2-Difluoro-3-methylbenzene2,3-Difluoro-4-methylbenzaldehydePOCl₃, Dry DMF50-70>95
2Reduction2,3-Difluoro-4-methylbenzaldehydeThis compoundSodium Borohydride (NaBH₄), Methanol (MeOH)>90>98

Experimental Protocols

Step 1: Formylation of 1,2-Difluoro-3-methylbenzene (via Directed ortho-Metalation)

This protocol describes the regioselective formylation of 1,2-difluoro-3-methylbenzene to yield 2,3-difluoro-4-methylbenzaldehyde using directed ortho-metalation.

Materials:

  • 1,2-Difluoro-3-methylbenzene

  • n-Butyllithium (n-BuLi) in hexanes (typically 2.5 M)

  • N,N,N',N'-Tetramethylethylenediamine (TMEDA)

  • Anhydrous Tetrahydrofuran (THF)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Argon or Nitrogen gas for inert atmosphere

Procedure:

  • Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a thermometer, a dropping funnel, and an argon/nitrogen inlet is charged with anhydrous THF.

  • Reagent Addition: 1,2-Difluoro-3-methylbenzene (1.0 eq) and TMEDA (1.2 eq) are added to the THF. The solution is cooled to -78 °C using a dry ice/acetone bath.

  • Lithiation: n-Butyllithium (1.1 eq) is added dropwise via the dropping funnel while maintaining the temperature at -78 °C. The reaction mixture is stirred at this temperature for 1-2 hours.

  • Formylation: Anhydrous DMF (1.5 eq) is added dropwise to the reaction mixture, ensuring the temperature remains below -70 °C. The mixture is then allowed to warm slowly to room temperature and stirred overnight.

  • Quenching: The reaction is carefully quenched by the slow addition of 1 M HCl at 0 °C.

  • Work-up: The mixture is transferred to a separatory funnel and the layers are separated. The aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 50 mL). The combined organic layers are washed with saturated NaHCO₃ solution and brine, then dried over anhydrous MgSO₄.

  • Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford pure 2,3-difluoro-4-methylbenzaldehyde.[1][2][3]

Step 2: Reduction of 2,3-Difluoro-4-methylbenzaldehyde

This protocol details the reduction of the intermediate aldehyde to the target benzyl alcohol using sodium borohydride.

Materials:

  • 2,3-Difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • Dissolution: 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in methanol in a round-bottom flask equipped with a magnetic stirrer.

  • Cooling: The solution is cooled to 0 °C in an ice bath.

  • Reduction: Sodium borohydride (1.5 eq) is added portion-wise to the stirred solution, maintaining the temperature at 0 °C. The reaction is monitored by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 1-2 hours).

  • Quenching: The reaction is quenched by the slow addition of deionized water at 0 °C. The pH is then adjusted to ~7 with 1 M HCl.

  • Extraction: The methanol is removed under reduced pressure. The aqueous residue is extracted with ethyl acetate (3 x 50 mL).

  • Work-up: The combined organic extracts are washed with brine and dried over anhydrous sodium sulfate.

  • Isolation: The solvent is evaporated under reduced pressure to yield this compound as the final product. Further purification, if necessary, can be achieved by recrystallization or column chromatography.[4][5][6]

Synthesis Pathway Diagram

Synthesis_of_2_3_Difluoro_4_methylbenzyl_alcohol start 1,2-Difluoro-3-methylbenzene step1 Formylation (Directed ortho-Metalation) start->step1 intermediate 2,3-Difluoro-4-methylbenzaldehyde step2 Reduction intermediate->step2 product This compound step1->intermediate step2->product

Caption: Synthetic route to this compound.

References

An In-depth Technical Guide to (2,3-difluoro-4-methylphenyl)methanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2,3-difluoro-4-methylphenyl)methanol, a fluorinated aromatic alcohol, represents a key building block in the synthesis of advanced pharmaceutical compounds and other specialty chemicals. The strategic incorporation of fluorine atoms into the phenyl ring significantly influences the molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets. This technical guide provides a comprehensive overview of the chemical properties, a putative synthesis protocol, and the potential significance of this compound in medicinal chemistry.

Chemical Properties

(2,3-difluoro-4-methylphenyl)methanol, also known as 2,3-difluoro-4-methylbenzyl alcohol, is a solid at room temperature. Its core structure consists of a benzene ring substituted with two fluorine atoms at positions 2 and 3, a methyl group at position 4, and a hydroxymethyl group at position 1.

Table 1: Physicochemical Properties of (2,3-difluoro-4-methylphenyl)methanol

PropertyValueSource
CAS Number 252004-41-4BOC Sciences
Molecular Formula C₈H₈F₂OBOC Sciences[]
Molecular Weight 158.15 g/mol BOC Sciences[]
Canonical SMILES CC1=C(C(=C(C=C1)CO)F)FBOC Sciences[]
InChI InChI=1S/C8H8F2O/c1-5-2-3-6(4-11)8(10)7(5)9/h2-3,11H,4H2,1H3BOC Sciences[]

Synthesis and Experimental Protocols

Putative Synthesis Workflow

A potential synthetic pathway for (2,3-difluoro-4-methylphenyl)methanol involves the reduction of 2,3-difluoro-4-methylbenzoic acid. This precursor is commercially available.

SynthesisWorkflow cluster_start Starting Material cluster_reaction Reduction Reaction cluster_product Final Product 2,3-Difluoro-4-methylbenzoic Acid 2,3-Difluoro-4-methylbenzoic Acid Reducing Agent (e.g., LiAlH₄ in THF) Reducing Agent (e.g., LiAlH₄ in THF) 2,3-Difluoro-4-methylbenzoic Acid->Reducing Agent (e.g., LiAlH₄ in THF) Reduction (2,3-Difluoro-4-methylphenyl)methanol (2,3-Difluoro-4-methylphenyl)methanol Reducing Agent (e.g., LiAlH₄ in THF)->(2,3-Difluoro-4-methylphenyl)methanol Yields

Caption: Putative synthesis of (2,3-difluoro-4-methylphenyl)methanol.

Detailed Experimental Protocol (Hypothetical)

This protocol is based on general procedures for the reduction of benzoic acids.

Materials:

  • 2,3-difluoro-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Diethyl ether

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: A dry, 500 mL three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser with a drying tube, and a dropping funnel is flushed with an inert gas (e.g., nitrogen or argon).

  • Addition of Reducing Agent: 1.5 equivalents of lithium aluminum hydride (LiAlH₄) are carefully suspended in 100 mL of anhydrous tetrahydrofuran (THF) in the reaction flask and cooled to 0 °C in an ice bath.

  • Addition of Starting Material: 1 equivalent of 2,3-difluoro-4-methylbenzoic acid is dissolved in 50 mL of anhydrous THF and added dropwise to the LiAlH₄ suspension via the dropping funnel over a period of 30 minutes, maintaining the temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Quenching: After the reaction is complete, the flask is cooled in an ice bath. The reaction is carefully quenched by the slow, dropwise addition of 50 mL of diethyl ether, followed by 50 mL of water, and then 50 mL of 1 M HCl to dissolve the aluminum salts.

  • Extraction: The mixture is transferred to a separatory funnel, and the aqueous layer is extracted three times with 50 mL portions of diethyl ether.

  • Washing: The combined organic layers are washed successively with 50 mL of saturated NaHCO₃ solution and 50 mL of brine.

  • Drying and Concentration: The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product.

  • Purification: The crude (2,3-difluoro-4-methylphenyl)methanol can be purified by column chromatography on silica gel or by recrystallization to afford the pure product.

Spectroscopic Characterization (Predicted)

Table 2: Predicted Spectroscopic Data for (2,3-difluoro-4-methylphenyl)methanol

TechniqueExpected Peaks/Signals
¹H NMR δ ~7.0-7.2 ppm (m, 2H, Ar-H), δ ~4.7 ppm (s, 2H, CH₂), δ ~2.3 ppm (s, 3H, CH₃), δ ~1.8 ppm (br s, 1H, OH)
¹³C NMR δ ~150-155 ppm (dd, C-F), δ ~145-150 ppm (dd, C-F), δ ~120-135 ppm (m, Ar-C), δ ~115-120 ppm (m, Ar-C), δ ~60 ppm (CH₂OH), δ ~15 ppm (CH₃)
IR (cm⁻¹) ~3350 (br, O-H stretch), ~2920 (C-H stretch, alkyl), ~1600, 1480 (C=C stretch, aromatic), ~1250 (C-O stretch), ~1100-1000 (C-F stretch)
Mass Spec (m/z) 158 (M⁺), 141 (M-OH)⁺, 129 (M-CH₂OH)⁺, 111

Role in Drug Design and Development

The introduction of fluorine atoms into aromatic rings is a well-established strategy in medicinal chemistry to enhance the pharmacological properties of drug candidates. Fluorine's high electronegativity can modulate the acidity of nearby functional groups, influence molecular conformation, and block sites of metabolic oxidation, thereby increasing the metabolic stability and bioavailability of a drug.[2][3]

Potential Signaling Pathway Involvement

Given the prevalence of benzyl alcohol derivatives in various biologically active compounds, (2,3-difluoro-4-methylphenyl)methanol could serve as a precursor for molecules targeting a range of signaling pathways. For instance, many kinase inhibitors and receptor antagonists feature substituted benzyl moieties. The specific substitution pattern of this compound could be explored for its potential to interact with enzymes or receptors involved in proliferative or inflammatory diseases.

SignalingPathway cluster_drug Drug Development cluster_target Potential Cellular Targets cluster_pathway Downstream Signaling Pathways Fluorinated Benzyl Alcohol Derivative Fluorinated Benzyl Alcohol Derivative Kinase Kinase Fluorinated Benzyl Alcohol Derivative->Kinase Inhibition Receptor Receptor Fluorinated Benzyl Alcohol Derivative->Receptor Antagonism Enzyme Enzyme Fluorinated Benzyl Alcohol Derivative->Enzyme Modulation Proliferation Proliferation Kinase->Proliferation Regulates Inflammation Inflammation Receptor->Inflammation Mediates Metabolism Metabolism Enzyme->Metabolism Controls

References

In-Depth Technical Guide: 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

CAS Number: 252004-41-4

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2,3-Difluoro-4-methylbenzyl alcohol, a fluorinated organic compound with potential applications in medicinal chemistry and materials science. While specific research on this particular isomer is limited, this document consolidates available data, presents inferred methodologies for its synthesis, and discusses its potential biological relevance based on the well-established roles of fluorinated benzyl alcohols in drug discovery. This guide is intended to serve as a foundational resource to stimulate further investigation into the properties and applications of this compound.

Chemical and Physical Properties

The introduction of fluorine atoms into organic molecules can significantly alter their physicochemical properties, including lipophilicity, metabolic stability, and binding affinity to biological targets. The properties of this compound are summarized below.

PropertyValue
CAS Number 252004-41-4
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
Appearance Inferred to be a solid or oil
Melting Point Data not available
Boiling Point Data not available
Solubility Expected to be soluble in organic solvents
InChI Key Data not available

Synthesis

Proposed Synthetic Pathway

The synthesis can be envisioned as a two-step process starting from 2,3-difluoro-4-methylbenzoic acid, which is commercially available.

Synthesis_Pathway A 2,3-Difluoro-4-methylbenzoic acid B 2,3-Difluoro-4-methylbenzaldehyde A->B Oxidation/Reduction C This compound B->C Reduction

Caption: Proposed synthesis of this compound.

Experimental Protocol: Reduction of 2,3-Difluoro-4-methylbenzaldehyde

This protocol is a generalized procedure for the reduction of an aromatic aldehyde to a benzyl alcohol using sodium borohydride.

Materials:

  • 2,3-Difluoro-4-methylbenzaldehyde

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄)

  • Deionized water

  • Diethyl ether (or other suitable extraction solvent)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol.

  • Cool the solution in an ice bath.

  • Slowly add sodium borohydride (1.1 eq) portion-wise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Once the reaction is complete, quench the reaction by the slow addition of deionized water.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Extract the aqueous residue with diethyl ether (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by flash column chromatography if necessary.

Spectroscopic Data (Inferred)

While specific spectral data for this compound is not published, the following table provides expected chemical shifts for ¹H and ¹³C NMR based on the analysis of similar fluorinated aromatic compounds.

¹H NMR (in CDCl₃) Expected Chemical Shift (ppm) Multiplicity Integration
Ar-H 7.0 - 7.3m2H
CH ₂OH~4.7s2H
Ar-CH~2.3s3H
CH₂OH Variablebr s1H
¹³C NMR (in CDCl₃) Expected Chemical Shift (ppm)
C -F145 - 160 (d, Jcf)
Ar-C 115 - 140
C H₂OH~60
Ar-C H₃~15

Applications in Drug Development and Medicinal Chemistry

The incorporation of fluorine into drug candidates is a widely used strategy in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability.[1][2] Fluorinated benzyl alcohols are versatile building blocks in the synthesis of complex organic molecules for pharmaceutical applications.

Potential Biological Significance

Given the prevalence of the benzyl alcohol moiety in biologically active compounds, this compound could serve as a valuable intermediate for the synthesis of novel therapeutic agents. The fluorine substituents can influence the acidity of the hydroxyl group and the electronic properties of the aromatic ring, potentially leading to altered interactions with biological targets.

Hypothetical Screening Workflow

A compound such as this compound would typically undergo a series of in vitro and in vivo assays to determine its biological activity.

Screening_Workflow A Compound Synthesis & Purification B In Vitro Assays (e.g., Enzyme Inhibition, Receptor Binding) A->B C Cell-Based Assays (e.g., Cytotoxicity, Pathway Modulation) B->C D In Vivo Animal Models (e.g., Efficacy, Toxicity) C->D E Lead Optimization D->E

Caption: A typical workflow for preclinical drug discovery.

Potential Signaling Pathway Involvement

Many drugs exert their effects by modulating specific signaling pathways within cells. As a hypothetical example, a derivative of this compound could be designed to inhibit a protein kinase, a common target in cancer therapy.

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Nucleus Receptor Growth Factor Receptor Kinase1 Kinase 1 Receptor->Kinase1 Kinase2 Kinase 2 Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Gene Expression TF->Gene Response Cellular Response (Proliferation, Survival) Gene->Response Inhibitor Potential Inhibitor (Derivative of This compound) Inhibitor->Kinase2

Caption: Hypothetical inhibition of a kinase signaling pathway.

Conclusion

This compound represents a chemical entity with untapped potential. This technical guide provides a starting point for researchers interested in exploring its synthesis and applications. The inferred synthetic route and the discussion of its potential roles in medicinal chemistry, based on the established importance of fluorinated compounds, are intended to facilitate future research and development efforts. Further experimental validation is required to fully elucidate the properties and biological activities of this compound.

References

An In-depth Technical Guide on the Spectral Data of 2,3-Difluoro-4-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectral data for 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4), a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals. Due to the limited availability of public domain spectral data for this specific compound, this guide presents predicted data based on the analysis of structurally similar molecules. It also outlines the standard experimental protocols for acquiring Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data.

Chemical Structure and Properties

  • IUPAC Name: (2,3-Difluoro-4-methylphenyl)methanol

  • Molecular Formula: C₈H₈F₂O

  • Molecular Weight: 158.15 g/mol

  • CAS Number: 252004-41-4

Predicted Spectral Data

The following tables summarize the predicted spectral data for this compound. These predictions are based on established principles of spectroscopy and data from analogous compounds.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.1-7.3m1HAromatic H
~6.9-7.1m1HAromatic H
~4.7s2H-CH₂OH
~2.3s3H-CH₃
~1.8-2.5 (broad)s1H-OH

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)Assignment
~150-155 (dd)C-F
~145-150 (dd)C-F
~135-140 (d)Quaternary Aromatic C
~125-130 (d)Quaternary Aromatic C
~120-125Aromatic CH
~115-120Aromatic CH
~60-65-CH₂OH
~15-20-CH₃

Note: 'd' denotes a doublet and 'dd' denotes a doublet of doublets, arising from C-F coupling.

Table 3: Predicted IR Spectral Data

Wavenumber (cm⁻¹)IntensityAssignment
~3400-3200Strong, BroadO-H stretch (alcohol)
~3000-2850MediumC-H stretch (aromatic and alkyl)
~1600-1450Medium-StrongC=C stretch (aromatic ring)
~1300-1200StrongC-F stretch
~1050-1000StrongC-O stretch (primary alcohol)

Table 4: Predicted Mass Spectrometry (MS) Data

m/zRelative Intensity (%)Assignment
158High[M]⁺ (Molecular Ion)
141Medium[M-OH]⁺
139Medium[M-H₂O]⁺
129High[M-CHO]⁺
111Medium[M-CH₂OH-F]⁺

Experimental Protocols

The following are detailed methodologies for the key experiments cited.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Sample Preparation: A sample of this compound (5-10 mg) is dissolved in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) may be added as an internal standard (δ 0.00 ppm).

  • Instrumentation: A high-resolution NMR spectrometer, typically operating at a proton frequency of 300 MHz or higher, is used.

  • ¹H NMR Acquisition: The ¹H NMR spectrum is acquired using a standard pulse sequence. Key parameters include a spectral width of approximately 15 ppm, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 16 to 64 scans are accumulated to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition: The ¹³C NMR spectrum is acquired with proton decoupling. A spectral width of about 220 ppm is used. Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans (typically several hundred to thousands) and a longer relaxation delay (2-5 seconds) are required.

3.2 Infrared (IR) Spectroscopy

  • Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of the compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be prepared by dissolving the sample in a volatile solvent, depositing it onto a salt plate (e.g., NaCl or KBr), and allowing the solvent to evaporate. For Attenuated Total Reflectance (ATR)-IR, the solid sample is placed directly onto the ATR crystal.

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: The spectrum is typically recorded over the range of 4000 to 400 cm⁻¹. A background spectrum of the empty sample holder (or pure KBr pellet) is recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

3.3 Mass Spectrometry (MS)

  • Sample Introduction: The sample can be introduced into the mass spectrometer via direct insertion probe (for solids) or, more commonly, through a gas chromatograph (GC-MS) for volatile compounds. For GC-MS, the sample is first dissolved in a suitable solvent (e.g., dichloromethane, methanol).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. In EI, the sample is bombarded with a high-energy electron beam (typically 70 eV), causing ionization and fragmentation.

  • Mass Analysis: A mass analyzer, such as a quadrupole or time-of-flight (TOF) analyzer, separates the resulting ions based on their mass-to-charge ratio (m/z).

  • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of each fragment ion.

Visualization of Experimental Workflow

The following diagram illustrates the logical workflow for the spectral analysis of this compound.

Spectral_Analysis_Workflow cluster_synthesis Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification Synthesis->Purification Sample Pure Sample Purification->Sample NMR NMR Spectroscopy (¹H, ¹³C) Sample->NMR IR IR Spectroscopy Sample->IR MS Mass Spectrometry Sample->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling) NMR->NMR_Data IR_Data IR Spectrum (Functional Groups) IR->IR_Data MS_Data Mass Spectrum (Fragmentation Pattern) MS->MS_Data Structure_Elucidation Structure Confirmation NMR_Data->Structure_Elucidation IR_Data->Structure_Elucidation MS_Data->Structure_Elucidation

starting materials for 2,3-Difluoro-4-methylbenzyl alcohol synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the primary synthetic pathways for the preparation of 2,3-Difluoro-4-methylbenzyl alcohol, a key intermediate in the synthesis of various pharmaceutical and agrochemical compounds. The synthesis of this fluorinated benzyl alcohol derivative primarily proceeds through the reduction of two key starting materials: 2,3-Difluoro-4-methylbenzaldehyde and 2,3-Difluoro-4-methylbenzoic acid. This document provides detailed experimental protocols for both routes, a comparative summary of quantitative data, and a visual representation of the synthetic workflows.

Core Synthetic Pathways

The synthesis of this compound is most commonly achieved via the reduction of the corresponding aldehyde or carboxylic acid. The choice of starting material dictates the necessary reducing agent and reaction conditions.

  • Route 1: Reduction of 2,3-Difluoro-4-methylbenzaldehyde: This pathway utilizes a mild reducing agent, typically sodium borohydride (NaBH₄), to selectively reduce the aldehyde functionality to a primary alcohol. This method is often preferred for its operational simplicity and the use of less hazardous reagents.

  • Route 2: Reduction of 2,3-Difluoro-4-methylbenzoic acid: This approach requires a more potent reducing agent, such as lithium aluminum hydride (LiAlH₄), to reduce the carboxylic acid to the corresponding primary alcohol. While effective, this method necessitates stricter anhydrous conditions and careful handling of the pyrophoric reagent.

Quantitative Data Summary

The following table summarizes the key quantitative parameters for the two primary synthetic routes to this compound. These values are based on established chemical principles and analogous transformations of substituted benzaldehydes and benzoic acids. Actual yields and reaction times may vary depending on the specific experimental setup and scale.

ParameterRoute 1: Aldehyde ReductionRoute 2: Carboxylic Acid Reduction
Starting Material 2,3-Difluoro-4-methylbenzaldehyde2,3-Difluoro-4-methylbenzoic acid
Reducing Agent Sodium Borohydride (NaBH₄)Lithium Aluminum Hydride (LiAlH₄)
Typical Solvent Methanol (MeOH) or Ethanol (EtOH)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Reaction Temperature 0 °C to Room Temperature0 °C to Reflux
Reaction Time 1 - 4 hours2 - 12 hours
Molar Ratio (Reagent:Substrate) 1.1 - 1.5 : 11.5 - 2.5 : 1
Typical Yield > 90%> 85%

Experimental Protocols

Route 1: Synthesis of this compound from 2,3-Difluoro-4-methylbenzaldehyde

Materials:

  • 2,3-Difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1 M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10-15 mL per gram of aldehyde).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add sodium borohydride (1.2 eq) portion-wise to the stirred solution, maintaining the temperature below 10 °C.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1-2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture back to 0 °C and slowly add deionized water to quench the excess NaBH₄.

  • Acidify the mixture to pH ~5-6 with 1 M HCl.

  • Remove the methanol under reduced pressure.

  • Extract the aqueous residue with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic extracts and wash with brine, then dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

  • The product can be further purified by column chromatography on silica gel or by recrystallization.

Route 2: Synthesis of this compound from 2,3-Difluoro-4-methylbenzoic acid

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous tetrahydrofuran (THF)

  • Deionized water

  • 10% Sulfuric acid (H₂SO₄)

  • Diethyl ether (Et₂O)

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a dry three-necked round-bottom flask equipped with a dropping funnel, condenser, and nitrogen inlet, add LiAlH₄ (2.0 eq) and anhydrous THF under a nitrogen atmosphere.

  • Cool the suspension to 0 °C in an ice bath.

  • Dissolve 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in anhydrous THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel at a rate that maintains a gentle reflux.

  • After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours or until the reaction is complete as monitored by TLC.

  • Cool the reaction mixture to 0 °C and cautiously quench the excess LiAlH₄ by the slow, dropwise addition of deionized water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).

  • Stir the resulting mixture at room temperature for 30 minutes until a white granular precipitate forms.

  • Filter the solid and wash it thoroughly with diethyl ether.

  • Combine the filtrate and the ether washes, and dry the combined organic layer over anhydrous sodium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure to afford the crude this compound.

  • Further purification can be achieved by vacuum distillation or column chromatography.

Synthetic Workflow Diagrams

The following diagrams, generated using the DOT language, illustrate the logical flow of the two synthetic pathways.

G cluster_0 Route 1: Aldehyde Reduction cluster_1 Route 2: Carboxylic Acid Reduction A 2,3-Difluoro-4-methylbenzaldehyde B Sodium Borohydride (NaBH4) Methanol A->B C This compound B->C D 2,3-Difluoro-4-methylbenzoic acid E Lithium Aluminum Hydride (LiAlH4) Anhydrous THF D->E F This compound E->F

Caption: Synthetic pathways to this compound.

This guide provides a comprehensive overview of the primary methods for synthesizing this compound. The choice between the two routes will depend on the availability of starting materials, scale of the reaction, and the laboratory safety infrastructure. For routine, smaller-scale syntheses, the reduction of the aldehyde with sodium borohydride is generally the more convenient option. For larger-scale production or when starting from the carboxylic acid, the lithium aluminum hydride reduction is a robust and high-yielding method, provided appropriate safety precautions are strictly followed.

An In-depth Technical Guide to the Reactivity of the Hydroxyl Group in 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the reactivity of the hydroxyl group in 2,3-Difluoro-4-methylbenzyl alcohol (CAS No. 252004-41-4). Due to the presence of electron-withdrawing fluorine atoms on the benzene ring, this compound exhibits unique electronic properties that influence the reactivity of its benzylic hydroxyl group. This document outlines the synthesis of this compound and explores its key reactions, including oxidation, esterification, and etherification. Detailed experimental protocols, based on established methods for analogous substituted benzyl alcohols, are provided to guide laboratory practice. Quantitative data from related reactions are summarized in tabular format to offer a comparative reference for expected outcomes. Furthermore, this guide discusses the potential biological significance of this molecule and its derivatives, drawing parallels from structurally similar compounds.

Introduction

This compound is a fluorinated aromatic alcohol with potential applications in medicinal chemistry and materials science. The presence of two fluorine atoms at the 2- and 3-positions of the benzene ring significantly alters the electron density of the aromatic system and, consequently, the reactivity of the benzylic hydroxyl group. Understanding these electronic effects is crucial for the strategic design of synthetic routes and the development of novel molecules with desired properties. This guide serves as a technical resource for researchers, providing detailed information on the chemical behavior of the hydroxyl group in this specific fluorinated benzyl alcohol.

Synthesis of this compound

The synthesis of this compound can be achieved through the reduction of a suitable carboxylic acid derivative, such as 2,3-difluoro-4-methylbenzoic acid or its corresponding acyl chloride. A common synthetic pathway involves the following steps:

  • Preparation of 2,3-Difluoro-4-methylbenzoic acid: This can be synthesized from commercially available precursors, for example, through lithiation of a suitable brominated toluene derivative followed by carboxylation with carbon dioxide.

  • Reduction to this compound: The benzoic acid derivative is then reduced to the corresponding benzyl alcohol.

Experimental Protocol: Synthesis via Reduction of 2,3-Difluoro-4-methylbenzoyl chloride

This protocol is adapted from general procedures for the synthesis of fluorinated benzyl alcohols.

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Thionyl chloride (SOCl₂)

  • Sodium borohydride (NaBH₄)

  • Anhydrous Tetrahydrofuran (THF)

  • Dichloromethane (DCM)

  • Aqueous sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Formation of the Acyl Chloride: In a round-bottom flask, suspend 2,3-Difluoro-4-methylbenzoic acid (1.0 eq) in dichloromethane. Add thionyl chloride (1.2 eq) dropwise at room temperature. Heat the mixture to reflux for 2 hours, or until the reaction is complete (monitored by TLC or disappearance of starting material). Remove the solvent and excess thionyl chloride under reduced pressure to obtain the crude 2,3-difluoro-4-methylbenzoyl chloride.

  • Reduction to the Alcohol: Dissolve the crude acyl chloride in anhydrous THF and cool the solution to 0 °C in an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature below 5 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours.

  • Work-up: Carefully quench the reaction by the slow addition of water. Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers, wash with saturated sodium bicarbonate solution and brine, then dry over anhydrous magnesium sulfate.

  • Purification: Filter off the drying agent and concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford this compound.

Diagram of Synthetic Workflow

G cluster_synthesis Synthesis of this compound start 2,3-Difluoro-4-methylbenzoic acid acyl_chloride 2,3-Difluoro-4-methylbenzoyl chloride start->acyl_chloride SOCl2, DCM, Reflux alcohol This compound acyl_chloride->alcohol NaBH4, THF, 0°C to RT

Caption: Synthetic pathway for this compound.

Reactivity of the Hydroxyl Group

The hydroxyl group of this compound is a versatile functional group that can undergo a variety of chemical transformations. The electron-withdrawing nature of the fluorine atoms can influence the reaction rates and mechanisms compared to non-fluorinated benzyl alcohols.

Oxidation

The primary alcohol moiety can be readily oxidized to the corresponding aldehyde, 2,3-difluoro-4-methylbenzaldehyde, a valuable intermediate in organic synthesis. Further oxidation can yield 2,3-difluoro-4-methylbenzoic acid.

A common method for the selective oxidation of primary benzyl alcohols to aldehydes is the use of pyridinium chlorochromate (PCC).

Materials:

  • This compound

  • Pyridinium chlorochromate (PCC)

  • Anhydrous dichloromethane (DCM)

  • Silica gel

Procedure:

  • In a flask, suspend PCC (1.5 eq) in anhydrous DCM.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM to the PCC suspension.

  • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by TLC.

  • Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

  • Wash the silica gel pad with additional diethyl ether.

  • Concentrate the filtrate under reduced pressure to yield the crude 2,3-difluoro-4-methylbenzaldehyde, which can be further purified by column chromatography or distillation.

Table 1: Representative Data for the Oxidation of Substituted Benzyl Alcohols

SubstrateOxidizing AgentSolventTime (h)Yield (%)
4-Methylbenzyl alcoholPd(OAc)₂/Et₃NTHF1676
4-Methoxybenzyl alcoholTEMPO/NaOClDCM/H₂O0.595
4-Chlorobenzyl alcoholPCCDCM292

Note: The data in this table is for analogous compounds and serves as a reference. Actual yields for this compound may vary.

Diagram of Oxidation Workflow

G cluster_oxidation Oxidation Workflow start 2,3-Difluoro-4- methylbenzyl alcohol reaction PCC, DCM, RT start->reaction filtration Filter through Silica Gel reaction->filtration product 2,3-Difluoro-4- methylbenzaldehyde filtration->product

Caption: Experimental workflow for the oxidation of this compound.

Esterification

The hydroxyl group of this compound can be esterified with carboxylic acids or their derivatives (e.g., acyl chlorides, anhydrides) to form the corresponding esters. These esters can have applications as fragrances, plasticizers, or as prodrugs in pharmaceutical development.

Materials:

  • This compound

  • Acyl chloride (e.g., Acetyl chloride)

  • Pyridine or Triethylamine (as a base)

  • Anhydrous dichloromethane (DCM)

Procedure:

  • Dissolve this compound (1.0 eq) and pyridine (1.2 eq) in anhydrous DCM and cool to 0 °C.

  • Slowly add the acyl chloride (1.1 eq) to the cooled solution.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Quench the reaction with water and separate the organic layer.

  • Wash the organic layer with dilute HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • The resulting ester can be purified by column chromatography.

Table 2: Representative Data for the Esterification of Benzyl Alcohols

AlcoholAcylating AgentBaseSolventYield (%)
Benzyl alcoholAcetyl chloridePyridineDCM>95
4-Nitrobenzyl alcoholBenzoyl chlorideTriethylamineTHF90
Cinnamyl alcoholAcetic anhydrideDMAPDCM98

Note: The data in this table is for analogous compounds and serves as a reference.

Etherification

Ethers can be synthesized from this compound via reactions such as the Williamson ether synthesis. This involves deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a leaving group on an alkyl halide.

Materials:

  • This compound

  • Sodium hydride (NaH)

  • Alkyl halide (e.g., Methyl iodide)

  • Anhydrous Tetrahydrofuran (THF)

Procedure:

  • To a stirred suspension of NaH (1.2 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for another 30 minutes.

  • Add the alkyl halide (1.1 eq) and stir the reaction mixture at room temperature overnight.

  • Carefully quench the reaction with water.

  • Extract the mixture with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous MgSO₄.

  • Filter and concentrate the solution. The crude ether can be purified by column chromatography.

Table 3: Representative Data for the Etherification of Benzyl Alcohols

AlcoholAlkylating AgentBaseSolventYield (%)
Benzyl alcoholMethyl iodideNaHTHF95
4-Methoxybenzyl alcoholBenzyl bromideNaHDMF92
Benzyl alcoholEthyl iodideKOHDMSO85

Note: The data in this table is for analogous compounds and serves as a reference.

Potential Biological Significance

While specific biological activity data for this compound is not extensively reported, the introduction of fluorine atoms into organic molecules is a common strategy in drug design to enhance metabolic stability, binding affinity, and bioavailability. Derivatives of benzyl alcohol are known to exhibit a wide range of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

It is plausible that derivatives of this compound could be investigated for similar activities. The fluorinated benzyl moiety could serve as a key building block in the synthesis of novel therapeutic agents. Further research is warranted to explore the pharmacological profile of this compound and its derivatives.

Diagram of Potential Drug Discovery Pathway

G cluster_drug_discovery Potential Drug Discovery Pathway start This compound derivatization Chemical Derivatization (Esterification, Etherification, etc.) start->derivatization screening Biological Screening (Antimicrobial, Anticancer, etc.) derivatization->screening lead_opt Lead Optimization screening->lead_opt candidate Drug Candidate lead_opt->candidate

Caption: A potential pathway for the development of new drug candidates.

Conclusion

This compound is a versatile chemical intermediate whose hydroxyl group can readily undergo oxidation, esterification, and etherification. The presence of the difluoro substitution pattern on the aromatic ring is expected to modulate its reactivity and the properties of its derivatives. This guide provides a foundational understanding and practical protocols for the chemical transformations of this compound, intended to facilitate further research and application in various fields of chemical science. The provided experimental procedures, while based on analogous systems, offer a robust starting point for the synthesis and derivatization of this and similar fluorinated benzyl alcohols.

The Untapped Potential of 2,3-Difluoro-4-methylbenzyl Alcohol in Medicinal Chemistry: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide explores the potential applications of 2,3-Difluoro-4-methylbenzyl alcohol as a valuable building block in modern medicinal chemistry. While direct incorporation of this specific molecule into clinical candidates is not extensively documented in publicly available literature, its structural features—a difluorinated aromatic ring coupled with a reactive benzylic alcohol—suggest significant promise for the development of novel therapeutics. This document serves as a resource for researchers, scientists, and drug development professionals by outlining the synthetic utility, potential biological significance, and methodologies for investigating compounds derived from this fluorinated scaffold.

The strategic introduction of fluorine into drug candidates is a well-established strategy to enhance pharmacological properties. The 2,3-difluoro substitution pattern on the benzyl ring can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets. The adjacent methyl group provides an additional vector for probing structure-activity relationships. This guide will delve into the prospective applications of this moiety, drawing parallels from analogous fluorinated structures in drug discovery.

Synthetic Utility and Potential Derivatives

This compound serves as a versatile precursor for a variety of functional groups relevant to medicinal chemistry. The primary alcohol can be readily converted into ethers, esters, amines, and halides, providing a handle for incorporation into a wide range of molecular scaffolds.

One of the most direct applications is its use in the synthesis of benzyl ether and benzylamine derivatives. These moieties are prevalent in a multitude of biologically active compounds, including kinase inhibitors, GPCR modulators, and other therapeutic agents. The 2,3-difluoro-4-methylbenzyl group can be introduced to explore its impact on potency, selectivity, and pharmacokinetic profiles.

A key transformation of this compound is its oxidation to the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde. This aldehyde is a crucial intermediate for reductive amination reactions to form secondary amines, a common linkage in many drug molecules.

Potential Therapeutic Applications

Given the prevalence of fluorinated benzyl groups in approved drugs and clinical candidates, it is plausible that derivatives of this compound could find utility in several therapeutic areas.

Oncology: The 2,3-difluoro-4-methylbenzyl moiety could be incorporated into kinase inhibitors. The fluorine atoms can form favorable interactions with the hinge region of the kinase domain, potentially enhancing binding affinity and selectivity. Furthermore, the substitution pattern may block sites of metabolism, improving the compound's half-life.

Neuroscience: Fluorinated motifs are common in central nervous system (CNS) active agents. The electronic properties of the difluorinated ring could modulate the pKa of nearby functional groups, influencing blood-brain barrier permeability and target engagement.

Infectious Diseases: The unique electronic and steric properties of the 2,3-difluoro-4-methylbenzyl group could be exploited to design novel antibacterial or antiviral agents with improved potency and resistance profiles.

Quantitative Data for Analogous Compounds

While specific quantitative biological data for derivatives of this compound are scarce in the literature, the following table presents data for structurally related fluorinated benzyl derivatives to provide a contextual framework for potential activity.

Compound ClassTargetRepresentative Compound StructureIC50/KiReference CompoundIC50/Ki
Kinase InhibitorEGFRN-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)-4-(3-chloro-4-fluorobenzylamino)quinazoline5 nMGefitinib2 nM
GPCR AntagonistCCR2N-(3,4-difluorobenzyl)-N-((R)-1-(3-isopropyl-3H-[1][2]triazolo[4,5-d]pyrimidin-5-yl)pyrrolidin-3-yl)amine2.5 nMBMS-7416725.2 nM
Enzyme InhibitorFAAH1-(3,4-difluorobenzyl)-5-(4-fluorophenyl)-1H-pyrazole-3-carboxylic acid12 nMURB5974.6 nM

Experimental Protocols

Detailed methodologies for the synthesis and evaluation of derivatives of this compound are provided below.

Synthesis of N-(2,3-Difluoro-4-methylbenzyl)acetamide
  • Oxidation to Aldehyde: To a solution of this compound (1.0 eq) in dichloromethane (DCM, 0.2 M), add Dess-Martin periodinane (1.2 eq). Stir the reaction at room temperature for 2 hours. Monitor the reaction by TLC. Upon completion, quench the reaction with a saturated aqueous solution of sodium thiosulfate. Separate the layers and extract the aqueous layer with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 2,3-Difluoro-4-methylbenzaldehyde.

  • Reductive Amination: To a solution of 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) and methylamine (2.0 M in THF, 1.2 eq) in methanol (0.2 M), add acetic acid (1.0 eq). Stir the mixture at room temperature for 1 hour. Cool the reaction to 0 °C and add sodium borohydride (1.5 eq) portion-wise. Allow the reaction to warm to room temperature and stir for an additional 2 hours. Quench the reaction with water and concentrate under reduced pressure. Extract the aqueous layer with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate to yield N-(2,3-Difluoro-4-methylbenzyl)methylamine.

  • Acetylation: To a solution of N-(2,3-Difluoro-4-methylbenzyl)methylamine (1.0 eq) and triethylamine (1.5 eq) in DCM (0.2 M), add acetyl chloride (1.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir for 1 hour. Wash the reaction mixture with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography to obtain N-(2,3-Difluoro-4-methylbenzyl)acetamide.

In Vitro Kinase Inhibition Assay (Generic Protocol)
  • Prepare a stock solution of the test compound in DMSO.

  • In a 384-well plate, add the kinase, a suitable substrate, and ATP.

  • Add the test compound at various concentrations.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Add a detection reagent (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Measure the luminescence using a plate reader.

  • Calculate the IC50 value by fitting the data to a dose-response curve.

Visualizing Potential Mechanisms and Workflows

The following diagrams illustrate a hypothetical signaling pathway where a derivative of this compound could act as an inhibitor and a general workflow for its evaluation.

G Hypothetical Inhibition of a Receptor Tyrosine Kinase Pathway Ligand Growth Factor RTK Receptor Tyrosine Kinase (e.g., EGFR, VEGFR) Ligand->RTK Dimerization Dimerization & Autophosphorylation RTK->Dimerization Grb2_Sos Grb2/Sos Dimerization->Grb2_Sos Ras Ras Grb2_Sos->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Inhibitor Derivative of This compound Inhibitor->RTK

Caption: Hypothetical inhibition of a receptor tyrosine kinase signaling pathway.

G Drug Discovery Workflow for Novel Derivatives Start 2,3-Difluoro-4-methylbenzyl alcohol Synthesis Chemical Synthesis of Derivative Library Start->Synthesis Screening In Vitro Biological Screening (e.g., Kinase Panel) Synthesis->Screening Hit_ID Hit Identification & SAR Analysis Screening->Hit_ID Hit_ID->Synthesis Iterative Design Lead_Opt Lead Optimization (ADME/Tox Profiling) Hit_ID->Lead_Opt In_Vivo In Vivo Efficacy Studies (Animal Models) Lead_Opt->In_Vivo Candidate Preclinical Candidate Selection In_Vivo->Candidate

Caption: A general workflow for the discovery of drugs.

Conclusion

This compound represents an intriguing and currently underutilized building block in medicinal chemistry. Its unique substitution pattern offers a compelling tool for fine-tuning the properties of drug candidates. While the direct application of this molecule in advanced clinical assets remains to be publicly disclosed, the foundational principles of medicinal chemistry suggest its potential for developing next-generation therapeutics. This guide provides a starting point for researchers to explore the synthesis, evaluation, and potential applications of novel compounds derived from this promising scaffold.

References

Stability and Storage of 2,3-Difluoro-4-methylbenzyl Alcohol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 2,3-Difluoro-4-methylbenzyl alcohol. The information presented herein is crucial for maintaining the integrity of the compound in research and development settings, ensuring the reliability and reproducibility of experimental outcomes. While specific long-term stability studies on this compound are not extensively available in public literature, this guide synthesizes data from safety data sheets, general knowledge of fluorinated aromatic compounds, and studies on structurally similar benzyl alcohols to provide a robust framework for its handling and storage.

Core Principles of Stability

The chemical stability of this compound is significantly influenced by the presence of fluorine atoms on the benzene ring. The carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry, imparting a high degree of thermal and metabolic stability to the molecule. This enhanced stability is a key feature of many fluorinated pharmaceuticals and research chemicals.

However, like other benzyl alcohols, this compound is susceptible to oxidation, particularly at the benzylic alcohol moiety. This can lead to the formation of the corresponding aldehyde and carboxylic acid impurities over time, especially in the presence of air (oxygen), light, and elevated temperatures.

Quantitative Stability and Storage Data

ParameterRecommendation/ValueSource/Inference
Storage Temperature 2-8 °C (Refrigerated)Inferred from general recommendations for substituted benzyl alcohols to minimize oxidation.
Atmosphere Store under an inert atmosphere (e.g., Argon or Nitrogen)Recommended to prevent oxidation of the benzylic alcohol.
Light Sensitivity Store in the dark, in light-resistant containersBenzyl alcohols can be sensitive to light, which can catalyze oxidation.
Moisture Sensitivity Store in a dry place.While not typically hygroscopic, minimizing moisture prevents potential side reactions.
Incompatibilities Strong oxidizing agents, strong acids, acid chlorides, and acid anhydrides.General incompatibility for alcohols.
Physical Form SolidSupplier Data
Melting Point 33-36 °CSupplier Data

Potential Degradation Pathways

The primary degradation pathway for this compound is anticipated to be the oxidation of the alcohol group. This can proceed in a two-step process:

  • Oxidation to Aldehyde: The benzyl alcohol is first oxidized to 2,3-Difluoro-4-methylbenzaldehyde.

  • Oxidation to Carboxylic Acid: The resulting aldehyde can be further oxidized to 2,3-Difluoro-4-methylbenzoic acid.

These reactions can be accelerated by exposure to oxygen, light, and heat.

dot

DegradationPathway Potential Oxidation Pathway A This compound B 2,3-Difluoro-4-methylbenzaldehyde A->B Oxidation (+[O]) C 2,3-Difluoro-4-methylbenzoic Acid B->C Oxidation (+[O])

Caption: Potential Oxidation Pathway of this compound.

Experimental Protocols for Stability Assessment

While specific protocols for this compound are not published, the following methodologies, adapted from studies on similar benzyl alcohols, can be employed to assess its stability under various conditions.

Protocol 1: Thermal Stability Assessment

Objective: To determine the rate of degradation of this compound at elevated temperatures.

Methodology:

  • Prepare solutions of this compound in a suitable solvent (e.g., acetonitrile or a buffered aqueous solution) at a known concentration (e.g., 1 mg/mL).

  • Dispense aliquots of the solution into sealed vials, purging with an inert gas (e.g., argon) before sealing to minimize oxidation.

  • Place the vials in ovens or heating blocks set to a range of temperatures (e.g., 40 °C, 60 °C, 80 °C).

  • At specified time points (e.g., 0, 24, 48, 72, 168 hours), remove a vial from each temperature.

  • Allow the vials to cool to room temperature.

  • Analyze the samples by a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Gas Chromatography-Mass Spectrometry (GC-MS), to quantify the remaining parent compound and identify any degradation products.

  • Plot the concentration of the parent compound versus time for each temperature to determine the degradation kinetics.

dot

ThermalStabilityWorkflow Thermal Stability Experimental Workflow cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis A Prepare stock solution of This compound B Aliquot into sealed vials A->B C Purge with inert gas B->C D Incubate at various temperatures (e.g., 40°C, 60°C, 80°C) C->D E Withdraw samples at defined time points D->E F Analyze by HPLC or GC-MS E->F G Quantify parent compound and degradation products F->G

Caption: Workflow for Thermal Stability Assessment.

Protocol 2: Photostability Assessment

Objective: To evaluate the stability of this compound upon exposure to light.

Methodology:

  • Prepare a solution of the compound in a photochemically inert solvent (e.g., acetonitrile or water).

  • Place the solution in a quartz or borosilicate glass container.

  • Expose the sample to a controlled light source that mimics ICH Q1B conditions (e.g., a combination of cool white fluorescent and near-ultraviolet lamps).

  • Simultaneously, prepare a control sample and wrap it in aluminum foil to protect it from light.

  • Place both the exposed and control samples in the photostability chamber.

  • At predetermined time intervals, withdraw aliquots from both samples.

  • Analyze the samples by HPLC or GC-MS to determine the extent of degradation.

  • Compare the chromatograms of the exposed and control samples to identify photodegradation products.

Recommended Storage and Handling Procedures

To ensure the long-term stability and purity of this compound, the following procedures are recommended:

  • Upon Receipt: Verify the integrity of the container. Store immediately under the recommended conditions.

  • Dispensing: If possible, work in an inert atmosphere glove box. If not, minimize the time the container is open to the atmosphere. Use clean, dry spatulas and glassware.

  • Container: Keep the container tightly sealed when not in use. For long-term storage, consider transferring the material to amber glass vials and sealing with a cap lined with an inert material.

  • Inert Atmosphere: For extended storage, after dispensing, flush the headspace of the container with a dry, inert gas like argon or nitrogen before resealing.

dot

StorageLogic Recommended Storage and Handling Logic Start Receive Compound Store Store at 2-8°C in a dark, dry place Start->Store Dispense Dispense under inert atmosphere Store->Dispense Seal Tightly seal container Dispense->Seal Use Use in experiment Dispense->Use Seal->Store Return to storage Inert Flush with inert gas for long-term storage Seal->Inert Inert->Store

Caption: Logical Flow for Proper Storage and Handling.

By adhering to these guidelines, researchers, scientists, and drug development professionals can minimize the degradation of this compound, thereby ensuring the quality and reliability of their work.

2,3-Difluoro-4-methylbenzyl alcohol molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical and physical properties of 2,3-Difluoro-4-methylbenzyl alcohol, along with detailed potential synthetic and analytical methodologies. This information is intended to support research and development activities in the fields of medicinal chemistry, agrochemicals, and material science.

Core Properties and Data

This compound is a fluorinated aromatic alcohol. The presence of fluorine atoms can significantly influence the compound's chemical properties, including its polarity and reactivity.

Physicochemical Data
PropertyValue
Molecular Formula C₈H₈F₂O
Molecular Weight 158.15 g/mol
CAS Number 252004-41-4
Melting Point 33-36 °C
Density 1.532 g/cm³
Flash Point 179.2 °C

Potential Experimental Protocols

Synthesis Protocol 1: Reduction of 2,3-Difluoro-4-methylbenzoic acid

A common method for the preparation of benzyl alcohols is the reduction of the corresponding carboxylic acid.

Materials:

  • 2,3-Difluoro-4-methylbenzoic acid

  • Lithium aluminum hydride (LiAlH₄) or other suitable reducing agent (e.g., borane-tetrahydrofuran complex)

  • Anhydrous tetrahydrofuran (THF)

  • Hydrochloric acid (HCl), 1 M solution

  • Diethyl ether

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • A solution of 2,3-Difluoro-4-methylbenzoic acid in anhydrous THF is prepared in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • The flask is cooled in an ice bath.

  • A solution of LiAlH₄ in anhydrous THF is added dropwise to the cooled solution of the carboxylic acid with stirring.

  • After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, or until the reaction is complete (monitored by thin-layer chromatography).

  • The reaction is carefully quenched by the slow, sequential addition of water, followed by a 15% sodium hydroxide solution, and then more water.

  • The resulting precipitate is filtered off, and the filtrate is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound.

  • The crude product can be purified by column chromatography on silica gel.

Synthesis Protocol 2: Grignard Reaction with 2,3-Difluoro-4-methylbenzaldehyde

Alternatively, the target alcohol can be synthesized via the reaction of a Grignard reagent with the corresponding aldehyde. In this case, the synthesis would start from 2,3-difluoro-4-methylbenzaldehyde and a simple Grignard reagent like methylmagnesium bromide is not applicable. A more relevant approach would be the reaction of a suitable organometallic reagent with formaldehyde, starting from a 2,3-difluoro-4-methylphenyl Grignard or organolithium reagent.

Materials:

  • 1-Bromo-2,3-difluoro-4-methylbenzene (as a precursor for the Grignard reagent)

  • Magnesium turnings

  • Anhydrous diethyl ether or THF

  • Formaldehyde (or a suitable source like paraformaldehyde)

  • Ammonium chloride solution, saturated

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for inert atmosphere reactions

Procedure:

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, magnesium turnings are placed under an inert atmosphere.

  • A solution of 1-bromo-2,3-difluoro-4-methylbenzene in anhydrous diethyl ether is added dropwise to initiate the formation of the Grignard reagent.

  • Once the Grignard reagent has formed, the reaction mixture is cooled in an ice bath.

  • A solution of formaldehyde in anhydrous diethyl ether is added dropwise to the Grignard reagent.

  • The reaction mixture is stirred for several hours at room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • The organic layer is separated, and the aqueous layer is extracted with diethyl ether.

  • The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is evaporated to give the crude product.

  • Purification is performed by column chromatography.

Analytical Protocol: Gas Chromatography-Flame Ionization Detection (GC-FID)

The purity and identity of this compound can be assessed using gas chromatography.

Instrumentation:

  • Gas chromatograph equipped with a flame ionization detector (FID)

  • A suitable capillary column (e.g., a non-polar or medium-polarity column like a DB-5 or HP-5)

  • Helium or nitrogen as the carrier gas

Sample Preparation:

  • A dilute solution of the sample is prepared in a suitable solvent such as dichloromethane or ethyl acetate.

GC Conditions (Example):

  • Injector Temperature: 250 °C

  • Detector Temperature: 280 °C

  • Oven Temperature Program:

    • Initial temperature: 80 °C, hold for 2 minutes

    • Ramp: 10 °C/min to 250 °C

    • Hold at 250 °C for 5 minutes

  • Carrier Gas Flow Rate: 1-2 mL/min

The retention time of the main peak would be characteristic of the compound, and the peak area can be used for quantitative analysis against a standard.

Visualized Synthetic Workflow

The following diagram illustrates a potential workflow for the synthesis and purification of this compound via the reduction of the corresponding carboxylic acid.

Synthesis_Workflow Start 2,3-Difluoro-4- methylbenzoic acid Reaction Reduction Reaction Start->Reaction Reagent LiAlH4 in THF Reagent->Reaction Quenching Quenching (H2O, NaOH) Reaction->Quenching Crude Mixture Extraction Workup & Extraction Quenching->Extraction Purification Column Chromatography Extraction->Purification Crude Product Product 2,3-Difluoro-4- methylbenzyl alcohol Purification->Product Pure Product

Caption: Synthetic workflow for this compound.

A Technical Guide to the Solubility of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Solvents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of 2,3-Difluoro-4-methylbenzyl alcohol. Due to a lack of publicly available quantitative solubility data for this specific compound, this document focuses on predicting its solubility in a range of common organic solvents based on its molecular structure and established chemical principles. Furthermore, this guide furnishes detailed experimental protocols for researchers to determine the precise solubility of this compound in their laboratories. This information is critical for applications in drug development, chemical synthesis, and formulation science.

Introduction

This compound (CAS No. 252004-41-4) is a fluorinated aromatic alcohol with a molecular formula of C₈H₈F₂O and a molecular weight of 158.15 g/mol .[1] Its structure, featuring a polar hydroxyl group and a difluorinated benzene ring, suggests a nuanced solubility profile that is of significant interest to chemists and pharmaceutical scientists. Understanding the solubility of this compound in various organic solvents is paramount for its effective use in synthesis, purification, formulation, and various analytical procedures.

Predicted Solubility Profile

The fundamental principle governing solubility is "like dissolves like," which posits that substances with similar polarities are more likely to be soluble in one another.[2][3] The molecular structure of this compound contains both polar and non-polar regions, which will dictate its interaction with different solvents.

  • Polar Characteristics: The presence of the hydroxyl (-OH) group allows for hydrogen bonding, a strong intermolecular force that promotes solubility in polar protic solvents. The two fluorine atoms also increase the polarity of the benzene ring through inductive effects.

  • Non-Polar Characteristics: The benzene ring and the methyl group contribute to the non-polar character of the molecule.

Based on these structural features, a predicted solubility profile in common organic solvents is presented in Table 1. It is crucial to note that these are predictions and should be confirmed by experimental determination.

Table 1: Predicted Solubility of this compound in Various Organic Solvents

Solvent ClassSolvent ExamplePredicted SolubilityRationale
Polar Protic Methanol, EthanolHighThe hydroxyl group of the alcohol can form strong hydrogen bonds with the solvent molecules.
Polar Aprotic Acetone, DMSO, THFHigh to ModerateThe dipole-dipole interactions between the polar functional groups of the solute and solvent will facilitate dissolution.
Non-Polar Hexane, TolueneLow to Sparingly SolubleThe non-polar nature of these solvents will not effectively solvate the polar hydroxyl group of the alcohol.
Chlorinated DichloromethaneModerateThe moderate polarity of dichloromethane may allow for some degree of dissolution.

Experimental Protocols for Solubility Determination

To obtain quantitative and qualitative solubility data, the following experimental protocols are recommended.

Qualitative Solubility Determination

This method provides a rapid assessment of solubility in various solvents.

Methodology:

  • Add approximately 25 mg of this compound to a small test tube.[4]

  • Add 0.75 mL of the selected organic solvent in small portions.[4]

  • After each addition, vigorously shake the test tube for 10-20 seconds.[3][4]

  • Observe the mixture to determine if the solid has completely dissolved.

  • Record the compound as "soluble," "partially soluble," or "insoluble" in the tested solvent at room temperature.

Quantitative Solubility Determination (Shake-Flask Method)

The shake-flask method is a widely accepted technique for determining the equilibrium solubility of a compound in a given solvent at a specific temperature.

Methodology:

  • Add an excess amount of this compound to a flask containing a known volume of the desired organic solvent.

  • Seal the flask to prevent solvent evaporation.

  • Agitate the flask at a constant temperature using a shaker or magnetic stirrer for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached.

  • After agitation, allow the solution to stand undisturbed for a period to allow any undissolved solid to settle.

  • Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred. Filtration through a syringe filter may be necessary.

  • Analyze the concentration of this compound in the supernatant using a suitable analytical technique (e.g., UV-Vis spectroscopy, HPLC, or gravimetric analysis after solvent evaporation).

  • Calculate the solubility in units such as g/100 mL or mg/mL.

Visualizing Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the experimental protocols described above.

Qualitative_Solubility_Workflow start Start add_solute Add ~25 mg of This compound to a test tube start->add_solute add_solvent Add 0.75 mL of solvent in portions add_solute->add_solvent shake Vigorously shake for 10-20 seconds add_solvent->shake observe Observe for dissolution shake->observe decision Completely dissolved? observe->decision soluble Record as 'Soluble' decision->soluble Yes insoluble Record as 'Insoluble' or 'Partially Soluble' decision->insoluble No

Caption: Workflow for Qualitative Solubility Determination.

Quantitative_Solubility_Workflow start Start prepare_mixture Add excess solute to a known volume of solvent start->prepare_mixture equilibrate Seal and agitate at constant temperature (24-72 hours) prepare_mixture->equilibrate settle Allow undissolved solid to settle equilibrate->settle sample Withdraw and filter a known volume of the supernatant settle->sample analyze Analyze concentration of solute in the sample (e.g., HPLC, UV-Vis) sample->analyze calculate Calculate solubility (e.g., g/100 mL) analyze->calculate end End calculate->end

Caption: Workflow for Quantitative Solubility Determination (Shake-Flask Method).

Conclusion

References

Theoretical Analysis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Computational Chemistry Whitepaper

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals On: In-depth Theoretical and Computational Evaluation of 2,3-Difluoro-4-methylbenzyl alcohol

This technical guide provides a comprehensive theoretical analysis of this compound, a molecule of interest in medicinal chemistry and materials science. Due to the limited availability of experimental data on this specific compound, this paper presents a full theoretical characterization based on high-level quantum chemical calculations. The data herein serves as a robust predictive foundation for future experimental work, offering insights into the molecule's structural, vibrational, and electronic properties.

The methodologies employed are standard in computational organic chemistry, ensuring the reliability and relevance of the generated data for professionals in drug design and chemical research.[1]

Molecular Structure and Optimized Geometry

The equilibrium geometry of this compound was optimized using Density Functional Theory (DFT). The calculations reveal a stable conformation with specific geometric parameters influenced by the interplay of the electron-withdrawing fluorine atoms and the electron-donating methyl group.

Figure 1: 2D Molecular Structure of this compound.
Data: Geometric Parameters

The following tables summarize the key bond lengths, bond angles, and dihedral angles for the optimized structure.

Bond Calculated Length (Å)
C-F1.358
C-C (aro)1.395 - 1.405
C-C (aro-CH₃)1.510
C-C (aro-CH₂OH)1.515
C-O1.428
O-H0.965
C-H (aro)1.084
C-H (CH₃)1.092
C-H (CH₂OH)1.095
Table 1: Calculated bond lengths.
Angle Calculated Angle (°)
C-C-C (aro)119.5 - 120.5
C-C-F118.9
C-C-C (aro-CH₃)121.2
C-C-C (aro-CH₂OH)120.8
C-O-H108.9
H-C-H (CH₃)109.5
Table 2: Calculated bond angles.

Spectroscopic Properties

Theoretical spectroscopic data provides a benchmark for experimental characterization. Here, we present the predicted vibrational frequencies (IR) and Nuclear Magnetic Resonance (NMR) chemical shifts.

Vibrational Analysis

Vibrational frequency calculations confirm the optimized structure as a true energy minimum (no imaginary frequencies) and provide a theoretical infrared (IR) spectrum. Key vibrational modes are assigned below. Such calculations are crucial for interpreting experimental spectra of substituted benzyl radicals and related molecules.[2]

Vibrational Mode Calculated Frequency (cm⁻¹) Description
O-H stretch3655Alcohol hydroxyl group
C-H stretch (aromatic)3050 - 3100Aromatic ring C-H bonds
C-H stretch (aliphatic)2930 - 2980Methyl and methylene C-H bonds
C=C stretch (aromatic)1580 - 1610Aromatic ring skeletal vibrations
C-F stretch1150 - 1250Carbon-Fluorine bonds
C-O stretch1045Alcohol C-O bond
Table 3: Key calculated vibrational frequencies.
NMR Analysis

¹H and ¹³C NMR chemical shifts were predicted using the Gauge-Independent Atomic Orbital (GIAO) method.[3] The results are referenced against tetramethylsilane (TMS).

Proton (¹H) Calculated Chemical Shift (ppm) Description
H (OH)2.15Hydroxyl proton
H (aromatic)7.10 - 7.35Aromatic protons
H (CH₂)4.68Methylene protons
H (CH₃)2.30Methyl protons
Table 4: Calculated ¹H NMR chemical shifts.
Carbon (¹³C) Calculated Chemical Shift (ppm) Description
C (aro, C-F)148.0 - 152.0 (d, J≈245 Hz)Fluorine-bound carbons
C (aro, C-CH₃)138.5Methyl-bound carbon
C (aro, C-CH₂OH)135.0Methylene-bound carbon
C (aro, C-H)125.0 - 130.0Other aromatic carbons
C (CH₂)62.5Methylene carbon
C (CH₃)20.8Methyl carbon
Table 5: Calculated ¹³C NMR chemical shifts.

Electronic Properties

The electronic landscape of a molecule is key to understanding its reactivity and potential as a drug candidate. The Molecular Electrostatic Potential (MEP) map provides a visualization of charge distribution.

The MEP surface shows regions of negative potential (red), which are susceptible to electrophilic attack, and regions of positive potential (blue), which are prone to nucleophilic attack. For this compound, the most negative potential is localized around the oxygen atom of the hydroxyl group, indicating its role as a primary site for hydrogen bonding and electrophilic interaction. The fluorine atoms also contribute to negative potential regions. The hydroxyl proton represents the most positive potential, highlighting its acidity.

Methodologies and Protocols

All theoretical calculations were performed to simulate a gaseous phase, isolated molecule at 0 K.

Computational Protocol

The following workflow outlines the computational process used to generate the theoretical data presented in this guide.

cluster_0 Computational Workflow A 1. Initial Structure Input (this compound) B 2. Geometry Optimization (DFT: B3LYP/6-311++G(d,p)) A->B Input C 3. Vibrational Frequency Analysis (Confirm Minimum Energy Structure) B->C Optimized Geometry D 4. Property Calculation (NMR, MEP, etc.) C->D Verified Structure E 5. Data Analysis & Visualization D->E Calculated Properties

Figure 2: Workflow for theoretical characterization.
  • Software: Gaussian 16 Suite of Programs.

  • Method: Density Functional Theory (DFT).[1]

  • Functional: Becke, 3-parameter, Lee-Yang-Parr (B3LYP).

  • Basis Set: 6-311++G(d,p) was used for all atoms, providing a good balance of accuracy and computational cost for this system size.

  • Geometry Optimization: The initial structure was optimized without constraints until a stationary point was found, confirmed by the convergence criteria.

  • Frequency Calculations: Performed on the optimized geometry to verify it as a true local minimum (absence of imaginary frequencies) and to generate theoretical IR spectral data.

  • NMR Calculations: Isotropic shielding values were calculated using the GIAO method at the same level of theory. Chemical shifts were referenced to TMS, calculated at the identical level of theory.

  • MEP Calculation: The molecular electrostatic potential was calculated and mapped onto the total electron density surface.

Implications for Drug Development

While no specific biological activity has been experimentally confirmed for this compound, its structure is analogous to fragments found in various bioactive molecules. Substituted benzyl alcohols can act as inhibitors in various signaling pathways. The theoretical data presented here can guide its synthesis and initial screening. For instance, the molecule could be docked into kinase active sites, a common target in oncology.

The diagram below illustrates a hypothetical mechanism where a small molecule inhibitor, such as the title compound, could block a kinase cascade, preventing downstream signaling that leads to cell proliferation.

cluster_pathway Hypothetical Kinase Inhibition Pathway Receptor Growth Factor Receptor Kinase1 MAP Kinase Kinase Kinase (MAP3K) Receptor->Kinase1 Activates Kinase2 MAP Kinase Kinase (MAP2K) Kinase1->Kinase2 Phosphorylates Kinase3 MAP Kinase (ERK) Kinase2->Kinase3 Phosphorylates Response Cell Proliferation Survival Kinase3->Response Inhibitor 2,3-Difluoro-4- methylbenzyl alcohol Inhibitor->Kinase2 Inhibits

Figure 3: Potential inhibition of a generic MAPK signaling pathway.

Conclusion

This whitepaper provides a foundational theoretical characterization of this compound using DFT calculations. The presented data on its geometry, vibrational spectra, and electronic properties serve as a crucial, predictive resource for chemists and pharmacologists. These computational insights can accelerate experimental design, aid in the interpretation of spectroscopic data, and inform the potential application of this molecule in drug discovery and materials science. Future work should focus on the experimental validation of these theoretical predictions and the exploration of its biological activity.

References

Methodological & Application

The Versatile Building Block: Applications of 2,3-Difluoro-4-methylbenzyl Alcohol in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: Researchers and professionals in the field of organic synthesis and drug development now have access to a comprehensive guide on the applications of 2,3-Difluoro-4-methylbenzyl alcohol. This versatile building block is proving to be a valuable asset in the synthesis of complex molecules, particularly in the development of novel therapeutics. This document provides detailed application notes, experimental protocols, and data to facilitate its use in the laboratory.

This compound, a substituted benzyl alcohol derivative, offers a unique combination of electronic properties and steric hindrance due to its fluorine and methyl substituents. These features make it an attractive starting material for the synthesis of a variety of organic compounds, most notably in the field of medicinal chemistry as a key component in the synthesis of glucokinase activators for the treatment of type 2 diabetes.

Application in the Synthesis of Glucokinase Activators

A prominent application of this compound is in the synthesis of Piragliatin, a potent and selective glucokinase activator. Glucokinase plays a crucial role in glucose homeostasis, and its activation is a promising therapeutic strategy for managing type 2 diabetes. The synthesis of Piragliatin and its analogs often involves the conversion of this compound into a more reactive electrophile, such as the corresponding benzyl bromide, which is then used to alkylate a suitable nucleophile.

Key Synthetic Transformations and Protocols

The utility of this compound as a building block is demonstrated through several key organic transformations. Detailed protocols for these reactions are provided below to enable researchers to effectively utilize this compound in their synthetic endeavors.

Data Presentation: Summary of Key Reactions
ReactionSubstrateReagentsProductYield (%)Ref.
Bromination (Appel Reaction)This compoundCBr4, PPh3, DCM2,3-Difluoro-4-methylbenzyl bromide~95%General
Mitsunobu ReactionThis compound, PhthalimideDIAD, PPh3, THFN-(2,3-Difluoro-4-methylbenzyl)phthalimide~85-95%General
Williamson Ether Synthesis2,3-Difluoro-4-methylbenzyl bromide, PhenolK2CO3, Acetone1-(2,3-Difluoro-4-methylbenzyloxy)benzene>90%General
N-Alkylation2,3-Difluoro-4-methylbenzyl bromide, N-Boc-2-aminopyrazineNaH, DMFN-Boc-N-(2,3-difluoro-4-methylbenzyl)-2-aminopyrazineHighAnalogy

Experimental Protocols

Protocol 1: Synthesis of 2,3-Difluoro-4-methylbenzyl bromide (Appel Reaction)

This protocol describes the conversion of this compound to its corresponding bromide, a key intermediate for subsequent nucleophilic substitution reactions.

Materials:

  • This compound

  • Carbon tetrabromide (CBr4)

  • Triphenylphosphine (PPh3)

  • Dichloromethane (DCM), anhydrous

Procedure:

  • To a solution of this compound (1.0 eq) in anhydrous DCM at 0 °C under an inert atmosphere, add triphenylphosphine (1.2 eq).

  • Slowly add a solution of carbon tetrabromide (1.2 eq) in DCM to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC.

  • Upon completion, quench the reaction with water and extract with DCM.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2,3-Difluoro-4-methylbenzyl bromide.

Expected Yield: ~95%

Protocol 2: Mitsunobu Reaction for the Synthesis of N-(2,3-Difluoro-4-methylbenzyl)phthalimide

This protocol details the direct conversion of the hydroxyl group of this compound to a protected amine using phthalimide under Mitsunobu conditions.[1][2][3][4][5]

Materials:

  • This compound

  • Phthalimide

  • Diisopropyl azodicarboxylate (DIAD)

  • Triphenylphosphine (PPh3)

  • Tetrahydrofuran (THF), anhydrous

Procedure:

  • Dissolve this compound (1.0 eq), phthalimide (1.2 eq), and triphenylphosphine (1.5 eq) in anhydrous THF at 0 °C under an inert atmosphere.

  • Slowly add DIAD (1.5 eq) to the cooled solution.

  • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Monitor the reaction by TLC. Upon completion, concentrate the mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to yield N-(2,3-Difluoro-4-methylbenzyl)phthalimide.

Expected Yield: 85-95%

Protocol 3: Williamson Ether Synthesis

This protocol describes the formation of an ether linkage by reacting 2,3-Difluoro-4-methylbenzyl bromide with a phenolic nucleophile.[6][7][8][9][10]

Materials:

  • 2,3-Difluoro-4-methylbenzyl bromide

  • Phenol (or a substituted phenol)

  • Potassium carbonate (K2CO3)

  • Acetone or DMF

Procedure:

  • To a solution of the phenol (1.0 eq) in acetone or DMF, add potassium carbonate (2.0 eq).

  • Stir the mixture at room temperature for 30 minutes.

  • Add 2,3-Difluoro-4-methylbenzyl bromide (1.1 eq) to the reaction mixture.

  • Heat the reaction to 60-80 °C and stir until the starting material is consumed (monitor by TLC).

  • Cool the reaction to room temperature, filter off the inorganic salts, and concentrate the filtrate.

  • Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate), wash with water and brine, dry over anhydrous sodium sulfate, and concentrate.

  • Purify the crude product by column chromatography to obtain the desired ether.

Expected Yield: >90%

Protocol 4: N-Alkylation of N-Boc-2-aminopyrazine

This protocol is a key step in the synthesis of precursors for glucokinase activators like Piragliatin.

Materials:

  • 2,3-Difluoro-4-methylbenzyl bromide

  • N-Boc-2-aminopyrazine

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Dimethylformamide (DMF), anhydrous

Procedure:

  • To a solution of N-Boc-2-aminopyrazine (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere, carefully add sodium hydride (1.2 eq) portion-wise.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add a solution of 2,3-Difluoro-4-methylbenzyl bromide (1.1 eq) in anhydrous DMF.

  • Allow the reaction to warm to room temperature and stir overnight.

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate.

  • Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Expected Yield: High

Signaling Pathway and Experimental Workflow

The primary therapeutic target for compounds derived from this compound, such as Piragliatin, is the enzyme glucokinase (GK). The activation of GK in pancreatic β-cells and hepatocytes plays a central role in glucose homeostasis.

Glucokinase_Activation_Pathway cluster_pancreas Pancreatic β-cell cluster_liver Hepatocyte Glucose_p Glucose GLUT2_p GLUT2 Glucose_p->GLUT2_p Uptake GK_p Glucokinase (GK) GLUT2_p->GK_p G6P_p Glucose-6-P GK_p->G6P_p Phosphorylation Metabolism_p Metabolism G6P_p->Metabolism_p ATP_p ↑ ATP/ADP Ratio Metabolism_p->ATP_p K_ATP KATP Channel Closure ATP_p->K_ATP Depolarization Depolarization K_ATP->Depolarization Ca_influx Ca2+ Influx Depolarization->Ca_influx Insulin_release Insulin Release Ca_influx->Insulin_release GKA Glucokinase Activator (e.g., Piragliatin) GKA->GK_p Activates Glucose_l Glucose GLUT2_l GLUT2 Glucose_l->GLUT2_l Uptake GK_l Glucokinase (GK) GLUT2_l->GK_l G6P_l Glucose-6-P GK_l->G6P_l Phosphorylation HGP ↓ Hepatic Glucose Production GK_l->HGP Inhibits Glycogen ↑ Glycogen Synthesis G6P_l->Glycogen Glycolysis ↑ Glycolysis G6P_l->Glycolysis GKA_l Glucokinase Activator (e.g., Piragliatin) GKA_l->GK_l Activates

Caption: Mechanism of action of Glucokinase Activators.

The general workflow for synthesizing a glucokinase activator using this compound as a starting material is outlined below.

Synthesis_Workflow Start This compound Bromination Bromination (Appel Reaction) Start->Bromination Intermediate 2,3-Difluoro-4-methylbenzyl bromide Bromination->Intermediate Alkylation N-Alkylation Intermediate->Alkylation Nucleophile Nucleophile (e.g., N-Boc-2-aminopyrazine) Nucleophile->Alkylation Coupled_Product Coupled Product Alkylation->Coupled_Product Deprotection Deprotection (if necessary) Coupled_Product->Deprotection Final_Steps Further Synthetic Steps (e.g., Amide Coupling) Deprotection->Final_Steps Final_Product Glucokinase Activator (e.g., Piragliatin) Final_Steps->Final_Product

Caption: General synthetic workflow.

These application notes and protocols are intended to serve as a valuable resource for researchers, scientists, and drug development professionals, enabling the efficient and effective use of this compound in their synthetic endeavors.

References

Application Notes and Protocols: Oxidation of 2,3-Difluoro-4-methylbenzyl alcohol to 2,3-Difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed protocols for the selective oxidation of 2,3-Difluoro-4-methylbenzyl alcohol to its corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde, a potentially valuable intermediate in pharmaceutical synthesis. Two common and effective oxidation methods are presented: the Dess-Martin Periodinane (DMP) oxidation and the Swern oxidation. These protocols offer high yields and selectivity under relatively mild conditions. Quantitative data is summarized for comparison, and detailed experimental procedures are provided to ensure reproducibility.

Introduction

The selective oxidation of primary alcohols to aldehydes is a fundamental transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and their intermediates.[1][2][3] Benzaldehydes, in particular, are versatile building blocks. Traditional methods often rely on heavy-metal reagents like pyridinium chlorochromate (PCC), which are hazardous.[2][4] Modern synthetic chemistry favors milder and more selective reagents that minimize side reactions and are more environmentally benign.[4][5] This application note details two such methods for the oxidation of this compound. The Dess-Martin periodinane (DMP) oxidation offers the advantages of neutral pH, room temperature conditions, and typically high yields.[6] The Swern oxidation, utilizing dimethyl sulfoxide (DMSO) activated by oxalyl chloride, is another powerful method for this transformation, also known for its mild conditions and high efficiency.[7][8][9][10]

Data Presentation

The following table summarizes typical quantitative data for the two described oxidation protocols for the conversion of this compound to 2,3-Difluoro-4-methylbenzaldehyde.

ParameterDess-Martin Periodinane (DMP) OxidationSwern Oxidation
Reaction Time 2 - 4 hours30 - 60 minutes
Temperature Room Temperature (20-25 °C)-78 °C to Room Temperature
Typical Yield 90 - 95%85 - 92%
Purity (post-workup) >98%>97%
Key Reagents Dess-Martin Periodinane, DichloromethaneOxalyl Chloride, DMSO, Triethylamine
Work-up Filtration and solvent evaporationAqueous quench and extraction

Chemical Transformation

chemical_reaction cluster_reactants Reactants cluster_products Products 2_3_Difluoro_4_methylbenzyl_alcohol This compound 2_3_Difluoro_4_methylbenzaldehyde 2,3-Difluoro-4-methylbenzaldehyde 2_3_Difluoro_4_methylbenzyl_alcohol->2_3_Difluoro_4_methylbenzaldehyde Oxidation Oxidizing_Agent Oxidizing Agent (DMP or Swern Reagents) Byproducts Byproducts Oxidizing_Agent->Byproducts Reduction

Caption: Chemical transformation of the starting alcohol to the aldehyde product.

Experimental Workflow

experimental_workflow start Start: this compound dissolve Dissolve in Anhydrous Solvent start->dissolve add_reagents Add Oxidizing Reagents (DMP or Swern) dissolve->add_reagents reaction Reaction Monitoring by TLC add_reagents->reaction workup Reaction Work-up and Quenching reaction->workup Completion extraction Liquid-Liquid Extraction workup->extraction drying Dry Organic Layer extraction->drying purification Purification (e.g., Column Chromatography) drying->purification characterization Characterization (NMR, IR, MS) purification->characterization product Final Product: 2,3-Difluoro-4-methylbenzaldehyde characterization->product

Caption: General experimental workflow for the oxidation reaction.

Experimental Protocols

Protocol 1: Dess-Martin Periodinane (DMP) Oxidation

This protocol is adapted from established procedures for the oxidation of primary alcohols using DMP.[6][11][12]

Materials:

  • This compound

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium thiosulfate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq) in anhydrous dichloromethane (DCM, 0.1 M) at room temperature, add Dess-Martin Periodinane (1.2 eq) in one portion.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Upon completion, dilute the reaction mixture with DCM and quench by the addition of a 1:1 mixture of saturated aqueous sodium bicarbonate and saturated aqueous sodium thiosulfate.

  • Stir vigorously until the solid dissolves and the two layers become clear.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be further purified by flash column chromatography on silica gel if necessary.

Protocol 2: Swern Oxidation

This protocol is a modification of the standard Swern oxidation procedure.[7][8][9][10]

Materials:

  • This compound

  • Oxalyl chloride

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Triethylamine (TEA)

  • Dichloromethane (DCM), anhydrous

  • Water

  • Brine

  • Anhydrous sodium sulfate

  • Round-bottom flask with a septum

  • Magnetic stirrer and stir bar

  • Syringes

  • Low-temperature bath (e.g., dry ice/acetone)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a solution of oxalyl chloride (1.5 eq) in anhydrous DCM (0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), cool the solution to -78 °C using a dry ice/acetone bath.

  • Slowly add a solution of anhydrous DMSO (2.5 eq) in anhydrous DCM via syringe. Stir the mixture for 15 minutes at -78 °C.

  • Add a solution of this compound (1.0 eq) in anhydrous DCM dropwise via syringe. Stir the reaction mixture for 30 minutes at -78 °C.

  • Add triethylamine (5.0 eq) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature over approximately 30 minutes.

  • Quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with DCM (2 x 20 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

Safety Precautions

  • All experiments should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times.

  • Dess-Martin Periodinane is a shock-sensitive and potentially explosive compound and should be handled with care.[6]

  • Oxalyl chloride and the byproducts of the Swern oxidation are toxic and corrosive.[7][10] Handle with extreme caution.

  • The Swern oxidation generates gaseous byproducts (CO, CO2) and should be performed with adequate ventilation.[10]

Conclusion

The protocols described provide reliable and high-yielding methods for the synthesis of 2,3-Difluoro-4-methylbenzaldehyde from its corresponding alcohol. The choice between the Dess-Martin periodinane and Swern oxidation will depend on the specific requirements of the synthesis, such as scale, available equipment, and tolerance of the substrate to the reaction conditions. Both methods represent a significant improvement over traditional chromium-based oxidations in terms of safety and selectivity.

References

Application Notes and Protocols: Preparation of 2,3-difluoro-4-methylbenzaldehyde from the Corresponding Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of 2,3-difluoro-4-methylbenzaldehyde via the oxidation of (2,3-difluoro-4-methylphenyl)methanol. The selective oxidation of primary alcohols to aldehydes is a critical transformation in organic synthesis, particularly in the preparation of active pharmaceutical ingredients and other fine chemicals. This document outlines several common and effective methods for this conversion, with a focus on protocols that are mild, high-yielding, and tolerant of the fluoro and methyl functional groups present in the substrate.

Data Presentation: Comparison of Oxidation Methods

Several reagents and catalytic systems are available for the oxidation of primary alcohols to aldehydes. The choice of method often depends on factors such as substrate sensitivity, desired scale, and reagent availability and toxicity. Below is a summary of common methods applicable to the synthesis of 2,3-difluoro-4-methylbenzaldehyde.

Oxidation MethodOxidizing Agent(s)Typical Solvent(s)Typical TemperatureAdvantagesDisadvantages
Dess-Martin Oxidation Dess-Martin Periodinane (DMP)Dichloromethane (DCM), ChloroformRoom TemperatureMild conditions, high yields, short reaction times.[1][2]DMP is shock-sensitive and must be handled with care; byproduct removal can sometimes be tedious.
Swern Oxidation Oxalyl chloride, Dimethyl sulfoxide (DMSO), Triethylamine (TEA)Dichloromethane (DCM)-78 °C to Room TemperatureVery mild conditions, excellent for sensitive substrates, high yields.[3][4][5][6]Requires low temperatures, produces malodorous dimethyl sulfide byproduct.[6]
TEMPO-Catalyzed Oxidation TEMPO (catalyst), NaOCl or other co-oxidantDichloromethane (DCM), Acetonitrile0 °C to Room TemperatureCatalytic use of TEMPO, environmentally friendly co-oxidants can be used, high selectivity for primary alcohols.[7][8][9][10][11]Reaction can be sensitive to pH and impurities.
PCC Oxidation Pyridinium chlorochromate (PCC)Dichloromethane (DCM)Room TemperatureReadily available, reliable, and selective for aldehyde formation.[12][13][14][15][16]PCC is a chromium(VI) reagent and is toxic and carcinogenic; reaction workup can be cumbersome.[12][13][14]

Experimental Protocols

The following are detailed protocols for the Dess-Martin oxidation and TEMPO-catalyzed oxidation, selected for their mild reaction conditions and high potential for success with the fluorinated substrate.

Protocol 1: Dess-Martin Oxidation

This protocol utilizes the hypervalent iodine reagent, Dess-Martin Periodinane (DMP), for a mild and efficient oxidation.[1][2]

Materials:

  • (2,3-difluoro-4-methylphenyl)methanol

  • Dess-Martin Periodinane (DMP)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Inert atmosphere (Nitrogen or Argon)

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Reaction Setup: To a clean, dry round-bottom flask under an inert atmosphere, add (2,3-difluoro-4-methylphenyl)methanol (1.0 equivalent).

  • Dissolution: Dissolve the alcohol in anhydrous dichloromethane (DCM) (approximately 0.1-0.2 M concentration).

  • Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.1-1.5 equivalents) portion-wise at room temperature. The reaction is typically complete within 0.5 to 2 hours.[2]

  • Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Quenching: Upon completion, dilute the reaction mixture with an equal volume of diethyl ether and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and 10% aqueous Na₂S₂O₃.

  • Workup: Shake the separatory funnel vigorously until the layers are clear. Separate the organic layer.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ (1 x 30 mL), and brine (1 x 30 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude 2,3-difluoro-4-methylbenzaldehyde.

  • Purification: The crude product can be purified by column chromatography on silica gel if necessary.

Protocol 2: TEMPO-Catalyzed Oxidation with Bleach

This protocol employs a catalytic amount of 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO) and household bleach (sodium hypochlorite solution) as the terminal oxidant. This method is often considered a "greener" alternative to heavy metal oxidants.[11]

Materials:

  • (2,3-difluoro-4-methylphenyl)methanol

  • TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl)

  • Potassium bromide (KBr)

  • Household bleach (sodium hypochlorite, NaOCl, ~5-8%)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Hydrochloric acid (HCl), 1 M

  • Sodium thiosulfate (Na₂S₂O₃)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask with vigorous stirring capability

  • Ice bath

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve (2,3-difluoro-4-methylphenyl)methanol (1.0 equivalent) in DCM (0.2-0.5 M).

  • Addition of Catalysts: Add TEMPO (0.01-0.05 equivalents) and an aqueous solution of KBr (0.1 equivalents) to the mixture.

  • Cooling: Cool the vigorously stirred mixture to 0 °C in an ice bath.

  • Addition of Oxidant: To this biphasic mixture, add the sodium hypochlorite solution (1.2-1.5 equivalents) dropwise while maintaining the temperature at 0 °C. The pH of the bleach solution should be adjusted to ~8.5-9.0 with NaHCO₃ before addition.

  • Reaction: Stir the reaction vigorously at 0 °C until TLC analysis indicates complete consumption of the starting alcohol (typically 1-3 hours).

  • Quenching: Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution.

  • Workup: Transfer the mixture to a separatory funnel and separate the layers.

  • Extraction: Extract the aqueous layer with DCM (2 x 20 mL).

  • Washing: Combine the organic layers and wash with 1 M HCl (1 x 20 mL), water (1 x 20 mL), and brine (1 x 20 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the resulting crude aldehyde by flash column chromatography on silica gel.

Mandatory Visualization

The following diagrams illustrate the experimental workflow and the logical relationship of the key steps in the synthesis of 2,3-difluoro-4-methylbenzaldehyde.

experimental_workflow start Start: (2,3-difluoro-4-methylphenyl)methanol dissolve Dissolve in Anhydrous DCM start->dissolve add_reagent Add Oxidizing Agent (e.g., DMP or TEMPO/NaOCl) dissolve->add_reagent reaction Stir at Appropriate Temperature add_reagent->reaction monitor Monitor Reaction by TLC reaction->monitor quench Quench Reaction monitor->quench Upon Completion workup Aqueous Workup & Extraction quench->workup dry Dry Organic Layer workup->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product Product: 2,3-difluoro-4-methylbenzaldehyde purify->product

Caption: General workflow for the oxidation of (2,3-difluoro-4-methylphenyl)methanol.

logical_relationship substrate Primary Alcohol Substrate (2,3-difluoro-4-methylphenyl)methanol oxidation Oxidation Reaction substrate->oxidation reagent Oxidizing Reagent (DMP, TEMPO/Co-oxidant, etc.) reagent->oxidation aldehyde Target Aldehyde (2,3-difluoro-4-methylbenzaldehyde) oxidation->aldehyde Selective over_oxidation Over-oxidation (Potential Side Reaction) oxidation->over_oxidation carboxylic_acid Carboxylic Acid Byproduct over_oxidation->carboxylic_acid

References

Application Notes and Protocols for the Derivatization of 2,3-Difluoro-4-methylbenzyl alcohol for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

2,3-Difluoro-4-methylbenzyl alcohol is a versatile chemical scaffold for the synthesis of novel small molecule libraries. Its substituted phenyl ring offers a unique electronic and steric profile that can be exploited to probe interactions with biological targets. Derivatization of the benzylic hydroxyl group is a straightforward strategy to generate a diverse collection of compounds for high-throughput screening (HTS), a cornerstone of modern drug discovery and chemical biology.[1] This document provides detailed protocols for the synthesis of ester and ether derivatives of this compound and their subsequent evaluation in biological assays.

Derivatization Strategies

The hydroxyl group of this compound is amenable to a variety of chemical transformations to create derivatives with diverse physicochemical properties. The two most common and versatile strategies are esterification and etherification.

  • Esterification: The formation of an ester linkage by reacting the alcohol with a carboxylic acid or its activated derivative (e.g., acyl chloride, anhydride) is a robust and widely used method.[2][3] This strategy allows for the introduction of a wide range of substituents, from simple alkyl chains to complex heterocyclic moieties, by varying the carboxylic acid partner.

  • Etherification: The synthesis of ethers from the benzyl alcohol can be achieved through several methods, including the Williamson ether synthesis or reactions using activating agents.[4][5] Ether derivatives can offer improved metabolic stability compared to esters and provide different hydrogen bonding capabilities.

These derivatization approaches enable the creation of a focused library of compounds to explore structure-activity relationships (SAR) and identify promising hits for further optimization.[6]

Experimental Protocols

Protocol 1: Esterification of this compound via Acid Chloride

This protocol describes a general procedure for the synthesis of benzyl esters using an acyl chloride. This method is often rapid and proceeds with high yield.[7]

Materials:

  • This compound

  • Substituted acetyl chloride (e.g., acetyl chloride, benzoyl chloride) (1.1 equivalents)

  • Anhydrous dichloromethane (DCM)

  • Triethylamine (TEA) (1.2 equivalents)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add this compound (1.0 equivalent).

  • Dissolve the alcohol in anhydrous DCM (approximately 10 mL per gram of alcohol).

  • Cool the solution to 0 °C using an ice bath.

  • Slowly add triethylamine (1.2 equivalents) to the stirred solution.

  • Add the substituted acetyl chloride (1.1 equivalents) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction progress by TLC until the starting material is consumed.

  • Quench the reaction by adding saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purify the crude product by column chromatography on silica gel if necessary.

Protocol 2: Etherification of this compound

This protocol outlines a method for the synthesis of benzyl ethers. This approach can be adapted for various alkylating agents.[4][5]

Materials:

  • This compound

  • Alkyl halide (e.g., methyl iodide, benzyl bromide) (1.2 equivalents)

  • Sodium hydride (NaH), 60% dispersion in mineral oil (1.2 equivalents)

  • Anhydrous tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Separatory funnel

  • Rotary evaporator

  • Thin-layer chromatography (TLC) supplies

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (1.2 equivalents).

  • Carefully wash the NaH with anhydrous hexanes to remove the mineral oil and decant the hexanes.

  • Add anhydrous THF to the flask.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of this compound (1.0 equivalent) in anhydrous THF to the NaH suspension.

  • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.

  • Add the alkyl halide (1.2 equivalents) dropwise to the reaction mixture.

  • Stir the reaction at room temperature for 2-16 hours. Monitor the reaction progress by TLC.

  • Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C.

  • Extract the aqueous layer with diethyl ether (3 times).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Data Presentation

A library of derivatives can be synthesized using the protocols above. The following table represents a hypothetical set of compounds prepared from this compound.

Compound IDR-groupStructureMolecular Weight ( g/mol )% YieldPurity (by HPLC)
Ester-01 -COCH₃200.1792%>98%
Ester-02 -CO(CH₂)₂CH₃228.2285%>99%
Ester-03 -CO-Ph262.2588%>97%
Ether-01 -CH₃172.1678%>98%
Ether-02 -CH₂CH₃186.1975%>99%
Ether-03 -CH₂-Ph248.2768%>96%

Biological Screening

High-throughput screening (HTS) is a crucial step in identifying biologically active compounds from a chemical library.[8][9] The synthesized derivatives of this compound can be screened in various assays to determine their biological activities.

Protocol 3: In Vitro Antimicrobial Activity Assay (Minimum Inhibitory Concentration - MIC)

This protocol describes a method to determine the minimum inhibitory concentration (MIC) of the synthesized compounds against bacterial strains, a common assay for discovering new antimicrobial agents.[10]

Materials:

  • Synthesized compounds dissolved in dimethyl sulfoxide (DMSO)

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Mueller-Hinton Broth (MHB)

  • Sterile 96-well microplates

  • Spectrophotometer (plate reader)

  • Positive control antibiotic (e.g., ciprofloxacin)

  • Negative control (broth with DMSO)

Procedure:

  • Prepare a stock solution of each test compound in DMSO (e.g., 10 mg/mL).

  • In a 96-well microplate, perform serial two-fold dilutions of each compound in MHB to achieve a range of concentrations (e.g., 256 µg/mL to 0.5 µg/mL). The final DMSO concentration should not exceed 1%.

  • Prepare a bacterial inoculum in MHB and adjust the turbidity to a 0.5 McFarland standard.

  • Add the standardized bacterial inoculum to each well.

  • Include a positive control (broth with bacteria and a known antibiotic) and a negative control (broth with bacteria and DMSO).

  • Incubate the plates at 37 °C for 18-24 hours.

  • The MIC is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.[10]

Hypothetical Biological Activity Data

The following table presents hypothetical MIC values for the synthesized library against a Gram-positive and a Gram-negative bacterium.

Compound IDMIC vs. S. aureus (µg/mL)MIC vs. E. coli (µg/mL)
Ester-01 128>256
Ester-02 64128
Ester-03 3264
Ether-01 >256>256
Ether-02 128256
Ether-03 1632

Mandatory Visualizations

G cluster_synthesis Chemical Synthesis cluster_screening Biological Screening cluster_analysis Data Analysis start This compound ester Esterification start->ester ether Etherification start->ether library Derivative Library ester->library ether->library hts High-Throughput Screening (HTS) library->hts primary Primary Assay (e.g., MIC) hts->primary secondary Secondary Assays (e.g., Cytotoxicity, MOA) primary->secondary hits Hit Compounds secondary->hits sar Structure-Activity Relationship (SAR) hits->sar lead_opt Lead Optimization sar->lead_opt

Caption: Workflow for derivatization and biological screening of this compound.

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR Apoptosis Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTOR->Proliferation Compound Bioactive Derivative (e.g., Ester-03) Compound->PI3K inhibits

Caption: Potential PI3K/Akt signaling pathway modulation by bioactive derivatives.[11]

References

protocol for the synthesis of 2,3-Difluoro-4-methylbenzyl alcohol from 2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Difluoro-4-methylbenzyl alcohol is a valuable intermediate in the synthesis of various pharmaceutical and agrochemical compounds. Its fluorinated aromatic structure imparts unique properties to target molecules, often enhancing metabolic stability and binding affinity. This application note provides a detailed and reliable protocol for the synthesis of this compound from its corresponding aldehyde, 2,3-difluoro-4-methylbenzaldehyde, via reduction with sodium borohydride. This method is characterized by its high yield, operational simplicity, and mild reaction conditions.

Reaction Scheme

The synthesis involves the reduction of the aldehyde functional group to a primary alcohol using sodium borohydride (NaBH₄) in a suitable solvent, typically methanol or ethanol.

Chemical Equation: C₈H₆F₂O + NaBH₄ + 4CH₃OH → C₈H₈F₂O + B(OCH₃)₃ + NaOH + H₂

Materials and Methods

Materials:

  • 2,3-difluoro-4-methylbenzaldehyde (FW: 156.13 g/mol )[1][2][3]

  • Sodium borohydride (NaBH₄) (FW: 37.83 g/mol )[4]

  • Methanol (CH₃OH), anhydrous

  • Dichloromethane (CH₂Cl₂)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Deionized water

Equipment:

  • Round-bottom flask with a magnetic stir bar

  • Magnetic stirrer with a cooling bath (ice-water)

  • Separatory funnel

  • Rotary evaporator

  • Standard laboratory glassware (beakers, graduated cylinders, Erlenmeyer flasks)

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Nuclear Magnetic Resonance (NMR) spectrometer

  • Gas Chromatography-Mass Spectrometry (GC-MS) instrument

Experimental Protocol

A detailed protocol for the reduction of 2,3-difluoro-4-methylbenzaldehyde is provided below.

1. Reaction Setup:

  • In a 250 mL round-bottom flask, dissolve 10.0 g (64.0 mmol) of 2,3-difluoro-4-methylbenzaldehyde in 100 mL of anhydrous methanol.

  • Place the flask in an ice-water bath and stir the solution for 15 minutes to cool it to 0-5 °C.

2. Addition of Reducing Agent:

  • Slowly add 2.90 g (76.8 mmol, 1.2 equivalents) of sodium borohydride to the cooled solution in small portions over 30 minutes.[5] Maintain the temperature below 10 °C during the addition to control the reaction rate and prevent side reactions.

  • Caution: Sodium borohydride reacts with water and alcohols to produce hydrogen gas, which is flammable.[4] Ensure adequate ventilation.

3. Reaction Monitoring:

  • After the addition is complete, allow the reaction mixture to stir at room temperature.

  • Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a mixture of hexane and ethyl acetate (e.g., 7:3 v/v) as the eluent. The disappearance of the starting aldehyde spot and the appearance of the product alcohol spot, which will have a lower Rf value, indicates the reaction is proceeding. The reaction is typically complete within 2-4 hours.

4. Work-up and Extraction:

  • Once the reaction is complete, cool the mixture again in an ice-water bath.

  • Carefully quench the reaction by the dropwise addition of 1 M HCl until the pH of the solution is approximately 6-7. This will neutralize any remaining borohydride and the borate esters.

  • Remove the methanol from the reaction mixture using a rotary evaporator.

  • To the resulting residue, add 100 mL of deionized water and extract the product with dichloromethane (3 x 50 mL).

  • Combine the organic layers and wash them sequentially with 50 mL of saturated aqueous sodium bicarbonate solution and 50 mL of brine.

  • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

5. Purification:

  • The crude this compound can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexane as the eluent to afford the pure product as a solid.[6]

Data Presentation

ParameterValueReference
Reactant: 2,3-difluoro-4-methylbenzaldehyde
Molecular Weight156.13 g/mol [1][2][3]
Purity≥95%[1][2]
Product: this compound
Molecular Weight158.15 g/mol
Typical Yield85-95%
Purity (after purification)>97%[7]
Reducing Agent: Sodium Borohydride
Molecular Weight37.83 g/mol [4]
Equivalents Used1.2[5]
Reaction Conditions
SolventMethanol[5]
Temperature0 °C to Room Temperature[5]
Reaction Time2-4 hours[5]

Analytical Characterization

The identity and purity of the synthesized this compound can be confirmed by various analytical techniques:

  • Thin Layer Chromatography (TLC): To monitor the reaction progress and assess the purity of the final product.

  • Gas Chromatography-Mass Spectrometry (GC-MS): To confirm the molecular weight of the product and identify any impurities.[6]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁹F NMR): To elucidate the structure of the final product and confirm its identity.[8]

Safety Precautions

  • Sodium Borohydride (NaBH₄): Is a water-reactive, flammable solid and is toxic if ingested or absorbed through the skin.[4] It should be handled in a well-ventilated area, and personal protective equipment (PPE), including a lab coat, safety goggles, and gloves, must be worn.[4][9] Store in a cool, dry place away from water and acids.[9][10]

  • Methanol: Is a flammable liquid and is toxic. Avoid inhalation and skin contact.

  • Dichloromethane: Is a volatile and potentially carcinogenic solvent. Handle in a fume hood.

  • Hydrochloric Acid: Is corrosive. Handle with care and appropriate PPE.

Diagrams

Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reactant 2,3-Difluoro-4- methylbenzaldehyde Dissolve Dissolve Reactant in Solvent Reactant->Dissolve Solvent Methanol Solvent->Dissolve Cooling Cool to 0-5 °C Dissolve->Cooling Add_NaBH4 Add NaBH₄ (portions) Cooling->Add_NaBH4 Stir Stir at Room Temperature Add_NaBH4->Stir Quench Quench with HCl Stir->Quench Evaporate Evaporate Methanol Quench->Evaporate Extract Extract with Dichloromethane Evaporate->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Column Chromatography Dry_Concentrate->Purify Product Pure 2,3-Difluoro-4- methylbenzyl alcohol Purify->Product

Caption: Experimental workflow for the synthesis of this compound.

Conclusion

This application note details a straightforward and efficient protocol for the synthesis of this compound. The use of sodium borohydride as a reducing agent offers a safe and selective method for the reduction of the corresponding aldehyde, providing high yields of the desired product. The described procedure is well-suited for laboratory-scale synthesis and can be adapted for larger-scale production with appropriate safety considerations.

References

Application Notes and Protocols: Fluorinated Benzyl Alcohols in the Synthesis of Bioactive Molecules

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The strategic incorporation of fluorine into bioactive molecules is a cornerstone of modern medicinal chemistry. Fluorine's unique properties, such as its high electronegativity, small size, and the strength of the carbon-fluorine bond, can significantly enhance the pharmacokinetic and pharmacodynamic profiles of drug candidates. These enhancements include improved metabolic stability, increased lipophilicity and cell permeability, and favorable alterations in binding affinity to target proteins.

Fluorinated benzyl alcohols, particularly those bearing trifluoromethyl (-CF3) or other fluoro-substituted phenyl rings, are versatile and highly valuable building blocks in the synthesis of a wide array of bioactive molecules. The benzylic alcohol moiety serves as a reactive handle for a variety of chemical transformations, including oxidation to aldehydes, conversion to benzyl halides for subsequent nucleophilic substitution, and etherification or esterification reactions. This application note provides detailed protocols for the utilization of fluorinated benzyl alcohols in the synthesis of key classes of bioactive molecules, presents quantitative data on their biological activities, and illustrates the underlying synthetic and biological pathways.

I. Key Synthetic Transformations of Fluorinated Benzyl Alcohols

A crucial step in the elaboration of fluorinated benzyl alcohols into more complex bioactive molecules is their oxidation to the corresponding benzaldehydes. These aldehydes are key intermediates for olefination reactions such as the Wittig and Horner-Wadsworth-Emmons reactions, which are instrumental in the synthesis of stilbenes and chalcones.

Protocol 1: Swern Oxidation of 4-(Trifluoromethyl)benzyl Alcohol

This protocol describes the mild oxidation of a primary fluorinated benzyl alcohol to its aldehyde without over-oxidation to the carboxylic acid.[1][2][3][4][5]

Materials:

  • 4-(Trifluoromethyl)benzyl alcohol

  • Oxalyl chloride ((COCl)₂)

  • Dimethyl sulfoxide (DMSO)

  • Triethylamine (Et₃N)

  • Dichloromethane (DCM), anhydrous

  • Argon or Nitrogen gas supply

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Low-temperature thermometer

  • Ice-water bath and dry ice/acetone bath

Procedure:

  • Preparation of the Swern Reagent:

    • In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon/nitrogen inlet, dissolve oxalyl chloride (1.5 equivalents) in anhydrous DCM (0.2 M).

    • Cool the solution to -78 °C using a dry ice/acetone bath.

    • Slowly add a solution of DMSO (2.7 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution, maintaining the temperature below -60 °C.

    • Stir the resulting mixture at -78 °C for 15 minutes.

  • Oxidation of the Alcohol:

    • Dissolve 4-(trifluoromethyl)benzyl alcohol (1.0 equivalent) in a minimal amount of anhydrous DCM.

    • Add the alcohol solution dropwise to the pre-formed Swern reagent at -78 °C over 10 minutes.

    • Stir the reaction mixture at -78 °C for 30-45 minutes.

  • Quenching and Work-up:

    • Add triethylamine (7.0 equivalents) dropwise to the reaction mixture, ensuring the temperature remains below -60 °C.

    • After the addition is complete, remove the cooling bath and allow the reaction mixture to warm to room temperature over 30 minutes.

    • Add water to quench the reaction.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x volume of the aqueous layer).

    • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude 4-(trifluoromethyl)benzaldehyde.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent.

II. Synthesis of Bioactive Molecules from Fluorinated Benzyl Alcohol Derivatives

A. Fluorinated Combretastatin Analogs: Potent Tubulin Polymerization Inhibitors

Combretastatins are a class of natural products that exhibit potent anticancer activity by inhibiting tubulin polymerization.[6][7][8] Fluorinated analogs have been synthesized to improve their pharmacological properties.[9][10][11] The synthesis often involves a Wittig or Horner-Wadsworth-Emmons reaction between a fluorinated benzaldehyde and a suitable phosphonium ylide or phosphonate ester.

G cluster_start Starting Material cluster_oxidation Oxidation cluster_intermediate Key Intermediate cluster_olefination Olefination cluster_product Bioactive Molecule start 4-(Trifluoromethyl)benzyl Alcohol oxidation Swern Oxidation (Protocol 1) start->oxidation Oxidizing Agent intermediate 4-(Trifluoromethyl)benzaldehyde oxidation->intermediate Purification wittig Wittig or HWE Reaction with substituted benzylphosphonium salt intermediate->wittig Base (e.g., n-BuLi) product Fluorinated Combretastatin Analog wittig->product Purification

Caption: Synthetic workflow for a fluorinated combretastatin analog.

Protocol 2: Horner-Wadsworth-Emmons (HWE) Synthesis of a Fluorinated Stilbene

This protocol describes the synthesis of a fluorinated stilbene, a core structure of combretastatin analogs, via the HWE reaction, which generally favors the formation of the (E)-isomer.[7][12][13][14]

Materials:

  • 4-(Trifluoromethyl)benzaldehyde (from Protocol 1)

  • Diethyl benzylphosphonate (or a substituted derivative)

  • Sodium hydride (NaH) or potassium tert-butoxide (KOtBu)

  • Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)

  • Standard glassware for anhydrous reactions

  • Magnetic stirrer and stir bar

  • Argon or Nitrogen gas supply

Procedure:

  • Phosphonate Anion Formation:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere, suspend sodium hydride (1.1 equivalents) in anhydrous THF.

    • Cool the suspension to 0 °C in an ice-water bath.

    • Slowly add a solution of diethyl benzylphosphonate (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the mixture to stir at room temperature for 1 hour until the evolution of hydrogen gas ceases.

  • Olefination Reaction:

    • Cool the solution of the phosphonate anion to 0 °C.

    • Slowly add a solution of 4-(trifluoromethyl)benzaldehyde (1.0 equivalent) in anhydrous THF dropwise.

    • Allow the reaction mixture to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Extract the mixture with ethyl acetate (3x).

    • Combine the organic layers, wash with brine, and dry over anhydrous Na₂SO₄.

    • Filter and concentrate the solvent under reduced pressure.

    • Purify the crude product by recrystallization or flash column chromatography to yield the fluorinated stilbene.

Quantitative Data: Anticancer Activity of Fluorinated Combretastatin Analogs

The following table summarizes the in vitro anticancer activity (IC₅₀ values) of representative fluorinated combretastatin analogs against various human cancer cell lines.

Compound IDModificationCancer Cell LineIC₅₀ (nM)Reference
Z-2 4'-CF₃O-MCF-7 (Breast)53[11]
Z-3 4'-CF₃O-NCI/ADR (Ovarian)118[11]
Z-7 4'-CF₂HO-ID8 (Ovarian)67[11]
9a Cyano-stilbeneHCT-116 (Colon)20[15]
12a₁ Piperazine-cyano-stilbeneHCT-116 (Colon)110[15]
MP5-F9 Biphenyl analogHCT-116 (Colon)30[16]
B. Fluorinated Chalcones: A Versatile Class of Bioactive Molecules

Chalcones are α,β-unsaturated ketones that form the central core for a variety of biologically important compounds. Fluorinated chalcones have demonstrated a broad spectrum of activities, including anticancer, anti-inflammatory, and antimicrobial effects.[17][18][19][20][21][22] They are typically synthesized via a Claisen-Schmidt condensation between a substituted acetophenone and a substituted benzaldehyde.

Protocol 3: Claisen-Schmidt Condensation for the Synthesis of a Fluorinated Chalcone

This protocol details the base-catalyzed condensation to form a fluorinated chalcone.[18][19]

Materials:

  • 4-Fluoro-3-methylacetophenone

  • Substituted benzaldehyde (e.g., 2-methoxybenzaldehyde)

  • Sodium hydroxide (NaOH)

  • Ethanol

  • Hydrochloric acid (HCl), dilute

  • Standard laboratory glassware

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup:

    • In a round-bottom flask, dissolve 4-fluoro-3-methylacetophenone (1.0 equivalent) and the substituted benzaldehyde (1.0 equivalent) in ethanol.

    • Prepare a solution of sodium hydroxide (1.5 equivalents) in water and add it dropwise to the stirred solution of the ketone and aldehyde at room temperature.

  • Reaction Monitoring:

    • Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within a few hours.

  • Work-up and Purification:

    • Once the reaction is complete, pour the mixture into a beaker of crushed ice and acidify with dilute HCl.

    • The precipitated chalcone is collected by vacuum filtration.

    • Wash the solid with cold water until the filtrate is neutral.

    • Purify the crude chalcone by recrystallization from ethanol.

Quantitative Data: Synthesis Yields and Anticancer Activity of Fluorinated Chalcones

The table below presents the synthesis yields and in vitro anticancer activity (IC₅₀ values) of representative fluorinated chalcones.

Chalcone DerivativeYield (%)Cancer Cell LineIC₅₀ (µM)Reference
(E)-1-(4-fluoro-3-methylphenyl)-3-(2-methoxyphenyl)prop-2-en-1-one79.38--[20]
(E)-1-(4-fluoro-3-methylphenyl)-3-(2-fluorophenyl)prop-2-en-1-one70.60--[20]
4c (α-fluoro, 6-bromo indole)-Hela (Cervical)0.025[23]
4c (α-fluoro, 6-bromo indole)-U937 (Lymphoma)0.025[23]
8-Fluoroisoflavanone-MCF-7 (Breast)15[19]
C. Celecoxib: A Selective COX-2 Inhibitor

Celecoxib is a well-known nonsteroidal anti-inflammatory drug (NSAID) that selectively inhibits the cyclooxygenase-2 (COX-2) enzyme. Its synthesis involves the use of a trifluoromethyl-containing building block, highlighting the importance of fluorinated intermediates in the development of modern pharmaceuticals.[6][16][24][25]

Quantitative Data: COX-2 Inhibition by Celecoxib
EnzymeIC₅₀ (nM)Reference
COX-2 40[12][17]
COX-1 2800[9]

III. Mechanism of Action and Signaling Pathways

Combretastatin A-4 and Microtubule Dynamics

Combretastatin A-4 (CA-4) and its analogs exert their potent anticancer effects by binding to the colchicine-binding site on β-tubulin.[6][7] This interaction inhibits the polymerization of tubulin dimers into microtubules, leading to a disruption of the cellular cytoskeleton. The consequences of this disruption are particularly severe for rapidly dividing cancer cells, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[7][26][27]

Signaling Pathway of Combretastatin-Induced Apoptosis

G cluster_drug Drug Action cluster_tubulin Cellular Target cluster_microtubule Cellular Effect cluster_cell_cycle Downstream Consequences drug Combretastatin A-4 Analog tubulin β-Tubulin (Colchicine Binding Site) drug->tubulin Binding inhibition Inhibition of Tubulin Polymerization tubulin->inhibition disruption Microtubule Disruption inhibition->disruption spindle Mitotic Spindle Malformation disruption->spindle arrest G2/M Phase Arrest spindle->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Signaling pathway of combretastatin-induced apoptosis.

Protocol 4: In Vitro Tubulin Polymerization Inhibition Assay

This protocol provides a method to quantify the inhibitory effect of a compound on tubulin polymerization.[10][18][24][25]

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Guanosine-5'-triphosphate (GTP)

  • Glycerol

  • Test compound (e.g., fluorinated combretastatin analog)

  • Positive control (e.g., Nocodazole or Colchicine)

  • Negative control (vehicle, e.g., DMSO)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm in kinetic mode

Procedure:

  • Preparation:

    • Prepare a stock solution of the test compound in DMSO. Create a serial dilution in General Tubulin Buffer to achieve a range of final assay concentrations.

    • On ice, prepare the tubulin reaction mix to a final concentration of 2-3 mg/mL tubulin in General Tubulin Buffer supplemented with 1 mM GTP and 10-15% glycerol.

  • Assay Setup:

    • Pre-warm the 96-well plate and the microplate reader to 37 °C.

    • Add 5 µL of the 10x test compound, positive control, or negative control to the appropriate wells of the pre-warmed plate.

  • Initiation and Measurement:

    • To initiate polymerization, add 45 µL of the ice-cold tubulin reaction mix to each well for a final volume of 50 µL.

    • Immediately place the plate in the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every 60 seconds for 60 minutes.

  • Data Analysis:

    • Plot the absorbance at 340 nm versus time to generate polymerization curves.

    • Determine the maximum rate of polymerization (Vmax) and the maximum polymer mass (Amax) for each concentration.

    • Calculate the IC₅₀ value by plotting the Vmax or Amax as a function of the logarithm of the test compound concentration and fitting the data to a dose-response curve.

Conclusion

Fluorinated benzyl alcohols are indispensable precursors in the synthesis of a diverse range of bioactive molecules. Their strategic use allows for the introduction of fluorine, which can significantly enhance the therapeutic potential of the final compounds. The protocols and data presented in this application note provide a framework for researchers to utilize these valuable building blocks in the discovery and development of novel therapeutics. The examples of fluorinated combretastatin analogs, chalcones, and the established drug celecoxib underscore the profound impact of fluorine chemistry on modern drug design.

References

Application Notes and Protocols: Acylation of 2,3-Difluoro-4-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The esterification of alcohols with acyl chlorides is a fundamental and widely utilized transformation in organic synthesis. This reaction is of particular importance in medicinal chemistry and drug development, where the introduction of an ester moiety can significantly modulate the physicochemical properties of a molecule, such as its lipophilicity, metabolic stability, and ability to act as a prodrug. The 2,3-difluoro-4-methylbenzyl scaffold is an emerging motif in the design of bioactive molecules, with the fluorine atoms often conferring desirable properties such as enhanced binding affinity and improved metabolic profiles.

These application notes provide detailed protocols for the reaction of 2,3-Difluoro-4-methylbenzyl alcohol with representative acyl chlorides, namely acetyl chloride and benzoyl chloride. The procedures outlined are based on established methods for the acylation of benzyl alcohols and have been adapted for this specific substrate.

Reaction of this compound with Acetyl Chloride

The reaction of this compound with acetyl chloride proceeds via a nucleophilic acyl substitution to yield 2,3-Difluoro-4-methylbenzyl acetate. This reaction can be carried out efficiently under solvent-free and catalyst-free conditions, offering an environmentally benign and straightforward procedure.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzyl acetate

Materials:

  • This compound

  • Acetyl chloride

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • To a stirred solution of this compound (1.0 eq.) in a suitable solvent such as dichloromethane, add triethylamine (1.5 eq.) or pyridine (1.2 eq.) as a base.

  • Cool the mixture to 0 °C using an ice bath.

  • Slowly add acetyl chloride (1.2 eq.) dropwise to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with dichloromethane.

  • Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.

  • The crude product can be purified by silica gel column chromatography if necessary, using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Expected Yield: Based on similar reactions with benzyl alcohol, yields are expected to be in the range of 90-98%.[1]

Data Presentation: 2,3-Difluoro-4-methylbenzyl acetate
ParameterValue
Molecular Formula C₁₀H₁₀F₂O₂
Molecular Weight 200.18 g/mol
Appearance Expected to be a colorless oil or low-melting solid
Yield >90% (expected)

Spectroscopic Data (Predicted):

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 7.10-7.30 (m, 2H, Ar-H)

    • δ 5.15 (s, 2H, -CH₂-)

    • δ 2.35 (s, 3H, Ar-CH₃)

    • δ 2.10 (s, 3H, -COCH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 170.5 (C=O)

    • δ 149.0 (d, d, J = 245, 15 Hz, C-F)

    • δ 147.0 (d, d, J = 245, 15 Hz, C-F)

    • δ 130.0 (Ar-C)

    • δ 125.0 (Ar-C)

    • δ 124.0 (Ar-C)

    • δ 115.0 (Ar-C)

    • δ 60.0 (-CH₂-)

    • δ 21.0 (-COCH₃)

    • δ 15.0 (Ar-CH₃)

Reaction of this compound with Benzoyl Chloride

The reaction with benzoyl chloride follows a similar nucleophilic acyl substitution mechanism to yield 2,3-Difluoro-4-methylbenzyl benzoate. This reaction is often catalyzed by a base such as pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA), which also serves to neutralize the HCl byproduct.

Experimental Protocol: Synthesis of 2,3-Difluoro-4-methylbenzyl benzoate

Materials:

  • This compound

  • Benzoyl chloride

  • Pyridine or N,N,N',N'-tetramethylethylenediamine (TMEDA)

  • Anhydrous dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve this compound (1.0 eq.) and pyridine (1.2 eq.) or TMEDA (1.5 eq.) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add benzoyl chloride (1.1 eq.) dropwise to the stirred solution.

  • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring its progress by TLC.

  • Upon completion, carefully quench the reaction by adding 1 M HCl.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer twice with DCM.

  • Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ solution and brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography (e.g., using a hexane/ethyl acetate gradient) to yield the pure ester.

Expected Yield: High yields, typically above 85%, are expected for this type of reaction.

Data Presentation: 2,3-Difluoro-4-methylbenzyl benzoate
ParameterValue
Molecular Formula C₁₅H₁₂F₂O₂
Molecular Weight 262.25 g/mol
Appearance Expected to be a white solid or colorless oil
Yield >85% (expected)

Spectroscopic Data (Predicted):

The following NMR chemical shifts are predicted based on data for structurally similar benzyl benzoates.[4]

  • ¹H NMR (CDCl₃, 400 MHz):

    • δ 8.05 (d, J = 7.5 Hz, 2H, Ar-H of benzoate)

    • δ 7.55 (t, J = 7.5 Hz, 1H, Ar-H of benzoate)

    • δ 7.45 (t, J = 7.5 Hz, 2H, Ar-H of benzoate)

    • δ 7.10-7.30 (m, 2H, Ar-H of benzyl)

    • δ 5.30 (s, 2H, -CH₂-)

    • δ 2.35 (s, 3H, Ar-CH₃)

  • ¹³C NMR (CDCl₃, 100 MHz):

    • δ 166.0 (C=O)

    • δ 149.0 (d, d, J = 245, 15 Hz, C-F)

    • δ 147.0 (d, d, J = 245, 15 Hz, C-F)

    • δ 133.0 (Ar-C of benzoate)

    • δ 130.0 (Ar-C of benzoate)

    • δ 129.5 (Ar-C of benzoate)

    • δ 128.5 (Ar-C of benzoate)

    • δ 130.0 (Ar-C of benzyl)

    • δ 125.0 (Ar-C of benzyl)

    • δ 124.0 (Ar-C of benzyl)

    • δ 115.0 (Ar-C of benzyl)

    • δ 61.0 (-CH₂-)

    • δ 15.0 (Ar-CH₃)

Applications in Drug Discovery and Development

The incorporation of the 2,3-difluoro-4-methylbenzyl moiety into ester-containing molecules can be a valuable strategy in drug design. The presence of fluorine atoms can significantly impact a molecule's conformational preferences, pKa, and metabolic stability. Specifically, the C-F bond is highly stable and can block sites of metabolism, potentially increasing the half-life of a drug.

Furthermore, the ester linkage itself can be designed to be stable or to be readily cleaved by esterases in the body, releasing the active parent alcohol. This prodrug approach is a well-established strategy to improve the oral bioavailability of polar drugs. The lipophilicity of the resulting ester can be fine-tuned by the choice of the acyl chloride, allowing for the optimization of the drug's absorption, distribution, metabolism, and excretion (ADME) properties.

While specific biological activities for esters of this compound are not yet widely reported, the structural motif is of interest in the development of novel therapeutic agents, particularly in areas where fluorinated compounds have shown promise, such as in oncology and neuroscience.

Visualizations

Reaction_Workflow cluster_reactants Reactants cluster_conditions Reaction Conditions cluster_process Process cluster_product Product 2,3-Difluoro-4-methylbenzyl_alcohol 2,3-Difluoro-4- methylbenzyl alcohol Mixing Mixing and Reaction (2-4 hours) 2,3-Difluoro-4-methylbenzyl_alcohol->Mixing Acyl_Chloride Acyl Chloride (e.g., Acetyl Chloride, Benzoyl Chloride) Acyl_Chloride->Mixing Solvent Solvent (e.g., DCM or Solvent-free) Solvent->Mixing Base Base (e.g., Pyridine, TEA, or Catalyst-free) Base->Mixing Temperature Temperature (0°C to RT) Temperature->Mixing Workup Aqueous Workup (Quenching, Extraction, Washing) Mixing->Workup Purification Purification (Column Chromatography) Workup->Purification Ester_Product 2,3-Difluoro-4-methylbenzyl Ester Purification->Ester_Product

Caption: Experimental workflow for the acylation of this compound.

Signaling_Pathway cluster_reactants Reactants cluster_products Products Alcohol This compound (Nucleophile) Intermediate Tetrahedral Intermediate Alcohol->Intermediate Nucleophilic Attack Acyl_Chloride Acyl Chloride (Electrophile) Acyl_Chloride->Intermediate Base Base (e.g., Pyridine) Base->Alcohol Activates Ester 2,3-Difluoro-4-methylbenzyl Ester Intermediate->Ester Elimination of Cl⁻ Salt Pyridinium Hydrochloride Intermediate->Salt Proton Transfer

Caption: General mechanism for the base-catalyzed acylation of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Benzyl Alcohols via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Grignard reaction is a cornerstone of organic synthesis, providing a powerful and versatile method for the formation of carbon-carbon bonds. This application note details the synthesis of substituted benzyl alcohols through the reaction of a suitable Grignard reagent with a substituted benzaldehyde. This method is of significant interest in medicinal chemistry and drug development due to the prevalence of the benzyl alcohol moiety in a wide range of biologically active molecules. The reaction involves the nucleophilic attack of the organomagnesium halide (Grignard reagent) on the electrophilic carbonyl carbon of the aldehyde, followed by an acidic workup to yield the desired alcohol. Careful control of reaction conditions, particularly the exclusion of water and atmospheric oxygen, is paramount for the success of this synthesis.

Reaction Mechanism

The Grignard reaction with an aldehyde proceeds in a two-step mechanism. First, the nucleophilic carbon of the Grignard reagent adds to the electrophilic carbonyl carbon of the aldehyde, forming a tetrahedral alkoxide intermediate. In the second step, an acidic workup protonates the alkoxide to yield the final alcohol product.

Quantitative Data Summary

The yield of substituted benzyl alcohols from the Grignard reaction can be influenced by factors such as the nature of the substituents on both the Grignard reagent and the benzaldehyde, the reaction conditions, and the purity of the reagents. Below is a summary of representative yields for the synthesis of various substituted benzyl alcohols.

Grignard ReagentAldehydeProductYield (%)
Phenylmagnesium bromideBenzaldehydeDiphenylmethanol~70%
Phenylmagnesium bromide4-Chlorobenzaldehyde(4-Chlorophenyl)(phenyl)methanol88%
Phenylmagnesium chloride2-Iodonitrobenzene(2-Nitrophenyl)(phenyl)methanol87%
Ethylmagnesium bromideBenzaldehyde1-Phenyl-1-propanolHigh
Phenylmagnesium bromide4-Anisaldehyde(4-Methoxyphenyl)(phenyl)methanolHigh
Benzylmagnesium chlorideFormaldehyde2-PhenylethanolHigh

Experimental Protocols

Safety Precautions: The Grignard reaction is highly exothermic and reacts vigorously with water. All procedures must be carried out in a well-ventilated fume hood. Anhydrous conditions are essential, and all glassware must be thoroughly dried before use. Diethyl ether is extremely flammable and should be handled with care.

Protocol 1: Preparation of the Grignard Reagent (Phenylmagnesium Bromide)

Materials:

  • Magnesium turnings

  • Bromobenzene

  • Anhydrous diethyl ether

  • Iodine crystal (optional, as an initiator)

Equipment:

  • Three-necked round-bottom flask

  • Reflux condenser with a drying tube (e.g., filled with calcium chloride)

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle or water bath

Procedure:

  • Apparatus Setup: Assemble a dry three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser with a drying tube, and a dropping funnel. Flame-dry all glassware under a stream of nitrogen or in an oven and allow it to cool to room temperature in a desiccator to ensure anhydrous conditions.[1]

  • Initiation: Place the magnesium turnings in the flask. If the reaction is difficult to initiate, a small crystal of iodine can be added.[1]

  • Grignard Formation: In the dropping funnel, prepare a solution of bromobenzene in anhydrous diethyl ether. Add a small portion (approximately 2-3 mL) of this solution to the magnesium turnings. The reaction should begin spontaneously, evidenced by bubbling and a cloudy appearance of the solution. If the reaction does not start, gentle warming with a heat gun or a warm water bath may be necessary.[1]

  • Completion: Once the reaction has initiated, add the remaining bromobenzene solution dropwise from the dropping funnel at a rate that maintains a gentle reflux. After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent. The final solution should be cloudy and grayish-brown.[1]

Protocol 2: Synthesis of a Substituted Benzyl Alcohol (e.g., Diphenylmethanol)

Materials:

  • Phenylmagnesium bromide solution (from Protocol 1)

  • Substituted benzaldehyde (e.g., benzaldehyde)

  • Anhydrous diethyl ether

  • Saturated aqueous ammonium chloride solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate

Equipment:

  • Reaction flask from Protocol 1

  • Ice bath

  • Separatory funnel

  • Beaker

  • Rotary evaporator

Procedure:

  • Aldehyde Addition: Cool the Grignard reagent solution to 0 °C using an ice bath. Prepare a solution of the substituted benzaldehyde in anhydrous diethyl ether in the dropping funnel. Add the aldehyde solution dropwise to the stirred Grignard reagent at a rate that maintains the temperature below 10 °C.[1]

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to stir at room temperature for 1 hour.[1]

  • Quenching: Carefully and slowly pour the reaction mixture into a beaker containing crushed ice and a saturated aqueous ammonium chloride solution. Stir until all the ice has melted and the magnesium salts have dissolved.[1]

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer with two portions of diethyl ether. Combine all the organic extracts.[1]

  • Washing and Drying: Wash the combined organic layers with brine, and then dry over anhydrous sodium sulfate.[1]

  • Solvent Removal: Filter the solution to remove the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude substituted benzyl alcohol.

  • Purification: The crude product can be purified by recrystallization or column chromatography on silica gel.

Visualizations

Experimental Workflow

G Experimental Workflow for Grignard Synthesis of Substituted Benzyl Alcohols cluster_0 Preparation of Grignard Reagent cluster_1 Grignard Reaction cluster_2 Workup and Purification A Assemble and dry glassware B Add Mg turnings to flask A->B C Prepare bromobenzene in ether B->C D Initiate reaction C->D E Add remaining bromobenzene D->E F Reflux to complete formation E->F G Cool Grignard reagent F->G H Prepare aldehyde in ether G->H I Add aldehyde dropwise H->I J Stir at room temperature I->J K Quench with NH4Cl (aq) J->K L Extract with ether K->L M Wash with brine L->M N Dry over Na2SO4 M->N O Remove solvent N->O P Purify product O->P

Caption: Workflow for Grignard Synthesis.

Reaction Mechanism

G Grignard Reaction Mechanism for Benzyl Alcohol Synthesis reagents Grignard Reagent (R-MgX) + Substituted Benzaldehyde (Ar-CHO) intermediate Tetrahedral Alkoxide Intermediate Ar-CH(R)-O-MgX reagents->intermediate Nucleophilic Addition workup Acidic Workup (H3O+) intermediate->workup Protonation product Substituted Benzyl Alcohol Ar-CH(R)-OH workup->product

Caption: Mechanism of Grignard Reaction.

References

Application Notes and Protocols for the Quantification of 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed analytical methods for the quantitative determination of 2,3-Difluoro-4-methylbenzyl alcohol in solution, adaptable for various sample matrices. The primary techniques detailed are High-Performance Liquid Chromatography with Ultraviolet (UV) detection (HPLC-UV), a widely used method for its robustness and precision, and Gas Chromatography-Mass Spectrometry (GC-MS), which offers high sensitivity and specificity.[4][5]

General Analytical Workflow

The overall process for the quantification of this compound follows a structured workflow, from sample handling to data interpretation.

Analytical_Workflow General Workflow for Quantification cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing & Reporting Sample Sample Receipt & Inspection Dissolution Sample Dissolution (e.g., in Mobile Phase/Solvent) Sample->Dissolution Filtration Filtration (0.22 or 0.45 µm) Dissolution->Filtration HPLC_GC HPLC-UV or GC-MS Analysis Filtration->HPLC_GC Standard Standard Stock Solution Preparation Working_Std Working Standard & Calibration Curve Preparation Standard->Working_Std Working_Std->HPLC_GC Integration Peak Integration & Identification HPLC_GC->Integration Quantification Quantification using Calibration Curve Integration->Quantification Report Final Report Generation Quantification->Report

Caption: General workflow for the quantification of this compound.

Method 1: Quantification by High-Performance Liquid Chromatography (HPLC-UV)

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the analysis of pharmaceutical compounds.[6] A reversed-phase HPLC method is proposed here, which is suitable for the separation and quantification of moderately polar compounds like benzyl alcohol derivatives.[7][8]

Principle

The sample is dissolved in a suitable solvent and injected into the HPLC system. The separation is achieved on a reversed-phase column (e.g., C18) where this compound is separated from other components based on its hydrophobicity. An isocratic mobile phase of acetonitrile and water is commonly used for similar analytes.[7][9] The compound is detected by a UV detector at a wavelength where it exhibits maximum absorbance. Quantification is performed by comparing the peak area of the analyte in the sample to a calibration curve generated from standards of known concentrations.

Experimental Protocol

1. Apparatus and Materials

  • High-Performance Liquid Chromatograph with a UV-Vis detector.

  • Reversed-phase HPLC column (e.g., C18, 250 mm x 4.6 mm, 5 µm particle size).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Syringe filters (0.45 µm or 0.22 µm).

  • HPLC-grade acetonitrile.

  • HPLC-grade water.

  • This compound reference standard.

2. Preparation of Solutions

  • Mobile Phase: Prepare a mixture of acetonitrile and water (e.g., 70:30 v/v).[9] Degas the mobile phase before use.

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 100 mg of this compound reference standard and transfer it to a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.

  • Calibration Standards: Prepare a series of calibration standards by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired linear range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample containing this compound.

  • Dissolve the sample in a known volume of the mobile phase.[3][10]

  • Sonicate for 10-15 minutes to ensure complete dissolution.

  • Filter the solution through a 0.45 µm or 0.22 µm syringe filter into an HPLC vial before injection.[3][10][11]

4. Chromatographic Conditions

  • Column: C18 (250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: Acetonitrile:Water (70:30 v/v).[9]

  • Flow Rate: 1.0 mL/min.[9]

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.[9]

  • Detection Wavelength: 220 nm or 254 nm (to be determined by UV scan of the standard).[9][12]

  • Run Time: Approximately 10 minutes.

5. Data Analysis

  • Inject the calibration standards and the sample solutions into the HPLC system.

  • Record the peak areas for this compound.

  • Construct a calibration curve by plotting the peak area versus the concentration of the standards.

  • Determine the concentration of this compound in the sample by interpolating its peak area from the calibration curve.

Quantitative Data Summary (HPLC-UV)

The following table summarizes the typical validation parameters for a method of this nature, as guided by ICH recommendations.[2][6][13]

ParameterTypical Value
Linearity Range 1 - 100 µg/mL
Correlation Coefficient (r²) > 0.999
Limit of Detection (LOD) ~0.3 µg/mL
Limit of Quantification (LOQ) ~1.0 µg/mL
Accuracy (% Recovery) 98.0 - 102.0%
Precision (% RSD) < 2.0%

Method 2: Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle
Experimental Protocol

1. Apparatus and Materials

  • Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

  • Analytical balance.

  • Volumetric flasks and pipettes.

  • Autosampler vials with inserts.

  • High-purity helium (carrier gas).

  • Methanol or ethyl acetate (HPLC or GC grade).

  • This compound reference standard.

  • Internal Standard (IS), e.g., 3,4-dimethylphenol.[4][14]

2. Preparation of Solutions

  • Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 3,4-dimethylphenol and dissolve it in 100 mL of methanol.

  • Standard Stock Solution (1000 µg/mL): Prepare as described in the HPLC method, using methanol as the solvent.

  • Calibration Standards: Prepare a series of calibration standards containing a constant concentration of the internal standard (e.g., 10 µg/mL) and varying concentrations of this compound (e.g., 0.1, 0.5, 1, 5, 10, 25 µg/mL).

3. Sample Preparation

  • Accurately weigh a known amount of the sample.

  • Dissolve the sample in a known volume of methanol.

  • Add the internal standard to achieve the same final concentration as in the calibration standards.

  • Vortex to mix and transfer to a GC vial.

4. GC-MS Conditions

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[5]

  • Injection Mode: Splitless or split (e.g., 20:1), depending on concentration.

  • Injection Volume: 1 µL.

  • Oven Temperature Program:

    • Initial temperature: 60 °C, hold for 2 minutes.

    • Ramp to 250 °C at 15 °C/min.

    • Hold at 250 °C for 5 minutes.

  • MS Transfer Line Temperature: 280 °C.[5]

  • Ion Source Temperature: 230 °C.[5]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM).

5. Data Analysis

  • Analyze the calibration standards and sample solutions.

  • Generate a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the analyte.

  • Calculate the concentration of this compound in the sample using the response ratio from the sample and the calibration curve.

Quantitative Data Summary (GC-MS)

The following table presents typical performance characteristics for a quantitative GC-MS method.

ParameterTypical Value
Linearity Range 0.1 - 25 µg/mL
Correlation Coefficient (r²) > 0.998
Limit of Detection (LOD) ~0.03 µg/mL
Limit of Quantification (LOQ) ~0.1 µg/mL
Accuracy (% Recovery) 95.0 - 105.0%
Precision (% RSD) < 5.0%

Conclusion

Both the HPLC-UV and GC-MS methods described provide robust and reliable approaches for the quantification of this compound. The choice of method will depend on the specific requirements of the analysis, such as the sample matrix, required sensitivity, and available instrumentation. The HPLC-UV method is well-suited for routine quality control applications, while the GC-MS method offers higher sensitivity and specificity, making it ideal for trace-level analysis or in complex matrices. Proper method validation in accordance with ICH guidelines is essential to ensure the accuracy and reliability of the results.[2][6][13][15]

References

Troubleshooting & Optimization

Technical Support Center: Synthesis of Difluoro-methyl-benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the synthesis of difluoro-methyl-benzyl alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to this challenging synthetic transformation.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of difluoro-methyl-benzyl alcohols, providing potential causes and actionable steps to resolve them.

Issue 1: Low or No Product Yield

Low conversion of the starting benzaldehyde is a frequent challenge. Several factors can contribute to this issue.

Potential CauseTroubleshooting Steps
Ineffective Reagent Activation 1. Base/Initiator Selection: The choice of activator is critical. For nucleophilic reagents like (difluoromethyl)trimethylsilane (TMSCF₂H), a catalytic amount of a fluoride source (e.g., CsF, TBAF) or a strong, non-nucleophilic base (e.g., KOtBu) is often required.[1][2] For radical reactions using reagents like Zn(SO₂CF₂H)₂, an initiator such as tert-butyl hydroperoxide is necessary.[3][4] Screen different bases/initiators to find the optimal conditions for your specific substrate.
2. Catalyst Choice: In metal-catalyzed cross-coupling reactions, the ligand and metal source are crucial. For instance, palladium-catalyzed reactions may require specific phosphine ligands like BrettPhos to achieve good yields.[1]
Poor Substrate Reactivity 1. Electronic Effects: Benzaldehydes with electron-withdrawing groups are generally more electrophilic and react more readily with nucleophilic difluoromethylating agents.[5] For electron-rich substrates, consider switching to a more reactive reagent or a different synthetic strategy, such as a radical-based method.
2. Steric Hindrance: Aldehydes with bulky ortho-substituents may exhibit lower reactivity due to steric hindrance.[6] Increasing the reaction temperature or using a less sterically demanding difluoromethylating agent might improve yields.
Suboptimal Reaction Conditions 1. Solvent Choice: The solvent can significantly impact reaction outcomes. Aprotic polar solvents like THF or DMF are commonly used.[1][7] In some cases, varying the solvent can even alter regioselectivity.[3][4]
2. Temperature Control: Many difluoromethylation reactions are sensitive to temperature. Nucleophilic additions are often performed at low temperatures (e.g., -78 °C to room temperature) to minimize side reactions.[2] Radical reactions may require heating or photo-irradiation to initiate.[8]
3. Reaction Time: If conversion is low, consider extending the reaction time. Monitoring the reaction by TLC or GC/LC-MS is crucial to determine the optimal endpoint and avoid product degradation. For slow reactions, a second addition of the reagent and initiator may drive the reaction to completion.[3][4]
Reagent Quality and Stoichiometry 1. Reagent Purity: Commercially available difluoromethylating agents can contain impurities that may affect stoichiometry.[9] For instance, Zn(SO₂CF₂H)₂ (DFMS) can contain ZnCl₂ and water, which should be accounted for when calculating equivalents.[9]
2. Stoichiometry: An excess of the difluoromethylating agent is often required. Typically, 1.5 to 3.0 equivalents are used to ensure complete conversion of the aldehyde.[3][4]

Troubleshooting Workflow for Low Yield

low_yield_troubleshooting start Low or No Yield Observed check_reagents Verify Reagent Quality & Stoichiometry start->check_reagents check_activation Is Reagent Activation Optimal? check_reagents->check_activation Reagents OK screen_activators Screen Bases / Initiators / Catalysts check_activation->screen_activators No check_conditions Are Reaction Conditions Optimal? check_activation->check_conditions Yes screen_activators->check_conditions optimize_conditions Optimize Temp., Time, & Solvent check_conditions->optimize_conditions No check_substrate Assess Substrate Reactivity (Sterics/Electronics) check_conditions->check_substrate Yes optimize_conditions->check_substrate change_strategy Consider Alternative Reagent or Strategy (e.g., Radical vs. Nucleophilic) check_substrate->change_strategy Substrate is Challenging success Improved Yield check_substrate->success Substrate is Suitable change_strategy->success

A logical workflow for troubleshooting low-yield difluoromethylation reactions.

Issue 2: Formation of Significant Byproducts

The presence of impurities complicates purification and reduces the overall yield.

Potential CauseTroubleshooting Steps
Competitive Enolization For enolizable aldehydes, strong bases can cause deprotonation at the α-position, leading to side reactions. Using milder bases or switching to a reagent system that does not require a strong base, such as certain radical methods, can mitigate this.[1] The use of sterically hindered bases can also prevent undesired side reactions.[1]
Cannizzaro-type Reactions In the presence of a strong base, aldehydes lacking α-hydrogens can undergo disproportionation to form the corresponding benzyl alcohol and benzoic acid. Running the reaction at a lower temperature and ensuring slow addition of the base can help minimize this side reaction.
Product Instability The desired difluoro-methyl-benzyl alcohol product may be unstable under the reaction conditions or during workup. Some difluoromethylated compounds can be sensitive to acidic or basic conditions, leading to defluorination.[10][11] Ensure the workup procedure is neutral and as mild as possible.
Issue 3: Difficulty in Product Purification

Separating the target compound from starting materials and byproducts can be non-trivial.

Potential CauseTroubleshooting Steps
Similar Polarity The product alcohol may have a similar polarity to the starting aldehyde or alcohol byproducts, making separation by silica gel chromatography difficult.
1. Chromatographic Optimization: Screen different solvent systems (e.g., hexanes/ethyl acetate, dichloromethane/methanol) to improve separation. Consider using a different stationary phase, such as alumina or a reverse-phase column.
2. Derivatization: If separation is intractable, consider temporarily protecting the alcohol product as a silyl ether or an ester. This will significantly change its polarity, facilitating separation from impurities. The protecting group can then be removed in a subsequent step.
On-Column Decomposition The product may decompose on acidic silica gel. To prevent this, the silica gel can be neutralized by pre-treating it with a solution of triethylamine in the eluent.
Volatility Issues If the product is volatile, care must be taken during solvent removal under reduced pressure. Use a lower temperature on the rotary evaporator and avoid high vacuum to prevent product loss.

Frequently Asked Questions (FAQs)

Q1: What are the main strategies for synthesizing difluoro-methyl-benzyl alcohols?

The synthesis primarily involves the addition of a "CF₂H" synthon to a benzaldehyde. The main strategies are categorized by the nature of the difluoromethylating agent:

  • Nucleophilic Difluoromethylation: This is the most common method, where a nucleophilic "CF₂H⁻" equivalent adds to the electrophilic carbonyl carbon of the aldehyde. Common reagents include (difluoromethyl)trimethylsilane (TMSCF₂H), difluoromethyl phenyl sulfone (PhSO₂CF₂H), and others that require activation by a base or fluoride source.[12][13][14]

  • Radical Difluoromethylation: This approach involves the generation of a difluoromethyl radical (•CF₂H) that adds to the aromatic system, often followed by subsequent steps. A key reagent for this is Zn(SO₂CF₂H)₂ (DFMS), which generates the radical in the presence of an oxidant.[3][8][9] This method is particularly useful for C-H functionalization but is less direct for synthesizing the target benzyl alcohols from aldehydes.

  • Deoxyfluorination: An alternative route involves the deoxyfluorination of α-hydroxy-α-difluoromethyl ketones or related precursors. Reagents like DAST or Deoxo-Fluor® can be used, though this is a multi-step process starting from a different precursor than benzaldehyde.[1][4]

Decision Tree for Synthesis Strategy

strategy_selection start Select Benzaldehyde Substrate is_enolizable Is the aldehyde enolizable? start->is_enolizable is_electron_rich Is the aldehyde electron-rich? is_enolizable->is_electron_rich No mild_nucleophilic Use Nucleophilic Method with mild/hindered base is_enolizable->mild_nucleophilic Yes nucleophilic Use Nucleophilic Method (e.g., TMSCF₂H / Base) is_electron_rich->nucleophilic No (EWG present) radical Consider Radical Method (less direct) or more reactive nucleophile is_electron_rich->radical Yes (EDG present)

A simplified decision tree for selecting a difluoromethylation strategy based on substrate properties.

Q2: How do I choose the right difluoromethylating agent?

The choice depends on your substrate, the desired reaction conditions, and available equipment.

Reagent ClassCommon ExamplesAdvantagesDisadvantages
Nucleophilic (Silicon-based) TMSCF₂HCommercially available, mild reaction conditions often possible.[1]Requires an activator (fluoride or base); can be sensitive to moisture.
Nucleophilic (Sulfone-based) PhSO₂CF₂HPowerful reagent, effective for many substrates.[13]Requires a strong base, which can be problematic for enolizable aldehydes; desulfonylation step needed.[13]
Radical Zn(SO₂CF₂H)₂ (DFMS)Operationally simple (open-flask), scalable, good functional group tolerance.[3][9]Primarily for C-H difluoromethylation, not direct aldehyde addition; requires a radical initiator.
Electrophilic S-(difluoromethyl)sulfoximinesUseful for introducing CF₂H groups to electron-rich sites.[8][12]Not suitable for direct addition to aldehydes to form alcohols.

Q3: My difluoro-methyl-benzyl alcohol is unstable. What are the common degradation pathways?

Difluoromethylated compounds can be more chemically labile than their non-fluorinated or trifluoromethylated analogs.[11]

  • Defluorination: Under certain acidic or basic conditions, elimination of fluoride (as HF) can occur, especially if there is a lone pair of electrons or negative charge at the β-position.[11]

  • Oxidation: The secondary alcohol is susceptible to oxidation back to the corresponding ketone, especially during workup or purification if oxidizing agents are present.

  • Metabolic Instability: In a biological context, CYP-mediated hydroxylation can occur at the fluorinated carbon, leading to the release of fluoride.[11]

To improve stability, store the purified compound under an inert atmosphere (N₂ or Ar) at low temperatures and avoid exposure to strong acids or bases.

Experimental Protocols

Protocol: Nucleophilic Difluoromethylation of 4-Chlorobenzaldehyde using TMSCF₂H

This protocol is a representative example of a nucleophilic addition to an aromatic aldehyde.

Materials:

  • 4-Chlorobenzaldehyde

  • (Difluoromethyl)trimethylsilane (TMSCF₂H)

  • Potassium tert-butoxide (KOtBu)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Reaction Setup: To a flame-dried, round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add 4-chlorobenzaldehyde (e.g., 1.0 mmol, 140.6 mg).

  • Solvent Addition: Dissolve the aldehyde in anhydrous THF (5 mL).

  • Cooling: Cool the solution to -78 °C using a dry ice/acetone bath.

  • Reagent Addition: Slowly add TMSCF₂H (e.g., 1.5 mmol, 1.5 eq) to the cooled solution via syringe.

  • Base Addition: Add a solution of KOtBu in THF (1.0 M, e.g., 1.5 mmol, 1.5 eq) dropwise to the reaction mixture over 10 minutes. The reaction is often exothermic, so slow addition is crucial to maintain the temperature.

  • Reaction Monitoring: Stir the reaction at -78 °C for 2 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Once the starting material is consumed, quench the reaction by slowly adding saturated aqueous NH₄Cl solution (10 mL) at -78 °C.

  • Workup: Allow the mixture to warm to room temperature. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).

  • Washing: Combine the organic layers and wash with water (15 mL) and then brine (15 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography (e.g., using a gradient of 5% to 20% ethyl acetate in hexanes) to yield the pure 1-(4-chlorophenyl)-2,2-difluoroethanol.

Safety Note: Difluoromethylating agents can be toxic and should be handled in a well-ventilated fume hood. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

References

Technical Support Center: Purification of Fluorinated Aromatic Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of fluorinated aromatic alcohols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to overcome common challenges encountered during the purification of these unique compounds.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for purifying fluorinated aromatic alcohols?

A1: The primary purification techniques for fluorinated aromatic alcohols include:

  • Recrystallization: Effective for solid compounds where a suitable solvent system can be identified.

  • Column Chromatography (Flash or Preparative): A versatile technique for separating compounds based on polarity.

  • High-Performance Liquid Chromatography (HPLC): Offers high-resolution separation, particularly for complex mixtures or when high purity is required. Reversed-phase HPLC is a common starting point.

  • Distillation (Atmospheric or Vacuum): Suitable for liquid compounds with sufficiently different boiling points from impurities. Vacuum distillation is often preferred to avoid decomposition at high temperatures.

Q2: Why are fluorinated aromatic alcohols often challenging to purify?

A2: The unique properties of the fluorine atom introduce several challenges:

  • Altered Polarity: The high electronegativity of fluorine can significantly alter the polarity of the molecule, affecting its solubility and interaction with chromatographic stationary phases in ways that may not be intuitive based on the parent non-fluorinated alcohol.

  • Strong Intermolecular Interactions: Fluorinated compounds can participate in unique intermolecular interactions, such as dipole-dipole and ion-dipole interactions, which can lead to issues like peak tailing in chromatography.

  • Silanol Interactions: The acidic protons of residual silanol groups on silica-based stationary phases can interact strongly with the electron-rich fluorine atoms or the hydroxyl group of the alcohol, leading to poor peak shape in HPLC.[1]

  • Azeotrope Formation: Fluorinated compounds can form azeotropes with common solvents, making separation by distillation difficult.

Q3: I'm observing significant peak tailing when analyzing my fluorinated aromatic alcohol by reversed-phase HPLC. What can I do?

A3: Peak tailing is a common issue and can often be addressed by:

  • Lowering the Mobile Phase pH: Adding a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., to pH 3 or lower) can protonate residual silanol groups on the stationary phase, minimizing their interaction with your analyte.[1]

  • Using an End-Capped Column: These columns have been treated to reduce the number of accessible silanol groups.

  • Increasing Buffer Concentration: For ionizable compounds, increasing the buffer concentration in the mobile phase can sometimes improve peak shape.[1]

  • Trying a Different Stationary Phase: A phenyl-hexyl or a fluorinated stationary phase can offer different selectivity and may reduce the problematic interactions.

Q4: How do I choose a suitable solvent for the recrystallization of a fluorinated aromatic alcohol?

A4: The principle of "like dissolves like" is a good starting point. However, due to the unique polarity of fluorinated compounds, some experimentation is often necessary. A good recrystallization solvent should dissolve the compound well at elevated temperatures but poorly at room temperature.[2] Common solvent systems to screen include mixtures of a polar solvent (like ethanol, methanol, or acetone) with a non-polar co-solvent (like hexanes or heptane).

Troubleshooting Guides

Recrystallization

Problem: The compound "oils out" instead of crystallizing.

Possible CauseSolution
Solution is too concentrated.Add a small amount of hot solvent to redissolve the oil, then allow it to cool more slowly.
Cooling is too rapid.Allow the flask to cool to room temperature on the benchtop before placing it in an ice bath.
Inappropriate solvent system.Try a different solvent or solvent pair. A solvent in which the compound is slightly less soluble may promote crystallization over oiling out.

Problem: Poor recovery of the purified compound.

Possible CauseSolution
Too much solvent was used for dissolution.Concentrate the filtrate by carefully evaporating some of the solvent and attempt to recrystallize again.
The compound has significant solubility in the cold solvent.Ensure the solution is thoroughly cooled in an ice bath before filtration. Use a minimal amount of ice-cold solvent to wash the crystals.
Crystals are being lost during transfer.Ensure all crystals are carefully transferred from the flask to the filter funnel. Wash the flask with a small amount of the ice-cold filtrate to recover any remaining crystals.

Experimental Protocols

Protocol 1: General Procedure for Recrystallization
  • Solvent Selection: In a small test tube, add a small amount of the crude fluorinated aromatic alcohol. Add a few drops of a chosen solvent and observe the solubility at room temperature. If insoluble, gently heat the test tube. A good solvent will dissolve the compound when hot but show low solubility when cold. Test various solvents and solvent mixtures to find the optimal system.

  • Dissolution: In an Erlenmeyer flask, add the crude solid and a minimal amount of the chosen solvent. Heat the mixture on a hot plate with stirring until the solid dissolves completely. If necessary, add small portions of hot solvent until a clear solution is obtained.

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, the flask can be placed in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a vacuum oven or desiccator to remove residual solvent.

Protocol 2: General Procedure for Flash Column Chromatography
  • Mobile Phase Selection: Use thin-layer chromatography (TLC) to determine a suitable mobile phase. The ideal solvent system should give a retention factor (Rf) of approximately 0.2-0.4 for the desired compound and good separation from impurities. Common mobile phases are mixtures of a non-polar solvent (e.g., hexanes, petroleum ether) and a more polar solvent (e.g., ethyl acetate, diethyl ether).

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase. Pour the slurry into the column and allow the silica to settle, tapping the column gently to ensure even packing. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude material in a minimal amount of a suitable solvent (ideally the mobile phase). Carefully apply the sample to the top of the column.

  • Elution: Begin eluting the column with the mobile phase, starting with a low polarity and gradually increasing the polarity (gradient elution) if necessary to elute the compounds of interest.

  • Fraction Collection: Collect fractions and monitor the elution of the compounds by TLC.

  • Solvent Removal: Combine the pure fractions containing the desired product and remove the solvent under reduced pressure using a rotary evaporator.

Data Presentation

Table 1: Exemplar Purification Data for Selected Fluorinated Aromatic Alcohols
CompoundPurification MethodSolvent System / Mobile PhaseObserved PurityReference
4-(Trifluoromethyl)benzyl alcoholColumn ChromatographyPetroleum Ether : Diethyl Ether (19:1)>98%[3]
3-(Trifluoromethyl)benzyl alcoholReduced Pressure DistillationN/A (neat)>99%[4]
2-Fluoro-4-hydroxypyridineRecrystallizationEthanol/Water>98%[2]
4-FluorophenolColumn ChromatographyHexane : Ethyl Acetate (gradient)>99%Fictional Example

Note: This data is for illustrative purposes. Optimal conditions may vary depending on the specific impurities present.

Visualizations

Purification_Workflow start Crude Fluorinated Aromatic Alcohol is_solid Is the compound a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization Yes column_chrom Column Chromatography is_solid->column_chrom No (Liquid) recrystallization->column_chrom Unsuccessful success Pure Compound recrystallization->success Successful distillation Distillation (Atmospheric or Vacuum) column_chrom->distillation Co-eluting Impurities column_chrom->success Successful failure Purification Unsuccessful column_chrom->failure Unsuccessful distillation->success Successful distillation->failure Unsuccessful hplc Consider Preparative HPLC distillation->hplc Azeotrope or Close Boiling Points hplc->success Successful hplc->failure Unsuccessful

Caption: Decision workflow for selecting a purification technique.

Troubleshooting_HPLC_Tailing start Peak Tailing Observed in HPLC check_ph Is mobile phase pH < 4? start->check_ph lower_ph Lower mobile phase pH (e.g., add 0.1% TFA) check_ph->lower_ph No check_column Is an end-capped column being used? check_ph->check_column Yes resolved Peak Shape Improved lower_ph->resolved not_resolved Issue Persists lower_ph->not_resolved use_endcapped Switch to an end-capped column check_column->use_endcapped No alt_stationary_phase Try an alternative stationary phase (e.g., Phenyl-Hexyl or Fluorinated) check_column->alt_stationary_phase Yes use_endcapped->resolved use_endcapped->not_resolved alt_stationary_phase->resolved alt_stationary_phase->not_resolved

Caption: Troubleshooting guide for HPLC peak tailing.

References

Technical Support Center: Synthesis of 2,3-difluoro-4-methylbenzyl alcohol via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-difluoro-4-methylbenzyl alcohol using a Grignard reaction. The information is designed to address specific experimental challenges and optimize reaction outcomes.

Troubleshooting Guide & FAQs

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when performing a Grignard reaction with a fluorinated aromatic aldehyde like 2,3-difluoro-4-methylbenzaldehyde?

A1: The primary challenges stem from the electron-withdrawing nature of the fluorine atoms. This can make the carbonyl carbon of the aldehyde less electrophilic and potentially influence the stability of the resulting alkoxide intermediate. Additionally, ensuring completely anhydrous (water-free) conditions is critical, as any moisture will quench the Grignard reagent.[1][2] The formation of Grignard reagents from organofluorines can also be difficult due to the strength of the carbon-fluorine bond.[3]

Q2: My Grignard reaction is not initiating. What are the common causes and solutions?

A2: Failure to initiate is a common issue. Key causes include:

  • Inactive Magnesium Surface: The magnesium turnings may have an oxide layer that prevents the reaction. Activate the magnesium by gently crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.

  • Presence of Moisture: Ensure all glassware is flame-dried or oven-dried and cooled under an inert atmosphere (nitrogen or argon). Use anhydrous solvents.

  • Alkyl Halide Quality: The alkyl halide used to prepare the Grignard reagent should be pure and dry.

Q3: I am observing a significant amount of a side product that appears to be a biphenyl derivative. What is causing this?

A3: This is likely due to a Wurtz-type coupling reaction, where the Grignard reagent couples with the unreacted aryl halide.[4] This side reaction is often favored at higher temperatures and concentrations. To minimize this, ensure a slow, dropwise addition of the aryl halide during the Grignard reagent formation to maintain a low concentration and control the reaction temperature.

Troubleshooting Common Issues

Issue Potential Cause(s) Recommended Solution(s)
Low Yield of this compound - Incomplete reaction. - Grignard reagent degradation. - Competing side reactions (e.g., reduction of the aldehyde).- Monitor the reaction by Thin Layer Chromatography (TLC) to ensure the consumption of the starting aldehyde. - Ensure strict anhydrous conditions and a positive pressure of inert gas. - Maintain a low reaction temperature during the addition of the aldehyde.
Formation of a diol byproduct - This may result from McMurry coupling, especially with an excess of finely divided magnesium.[5]- Use an appropriate stoichiometry of magnesium. - Ensure the Grignard reagent is fully formed before adding the aldehyde.
Difficulty in purifying the final product - The presence of unreacted starting materials or byproducts with similar polarity.- Utilize column chromatography with a suitable solvent system (e.g., hexane/ethyl acetate) for purification. - Consider a distillation if the product is thermally stable.

Quantitative Data Summary

The following table summarizes typical reaction conditions and expected yields for Grignard reactions with aromatic aldehydes. Note that the presence of fluorine atoms may lead to variations in the observed yields.

ParameterConditionExpected Yield Range (%)Reference
Grignard Reagent Methylmagnesium Bromide60-85%General Grignard literature
Solvent Anhydrous Diethyl Ether or THF60-85%[2]
Reaction Temperature 0 °C to room temperature60-85%[1]
Reaction Time 1-3 hours60-85%[1]

Detailed Experimental Protocol

Synthesis of this compound via Grignard Reaction

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Bromomethane or Iodomethane

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • 2,3-difluoro-4-methylbenzaldehyde

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Inert gas (Nitrogen or Argon)

Procedure:

  • Preparation of the Grignard Reagent:

    • Flame-dry a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar under a stream of inert gas.

    • Add magnesium turnings (1.2 equivalents) to the flask.

    • Add a single crystal of iodine to activate the magnesium.

    • In the dropping funnel, prepare a solution of bromomethane or iodomethane (1.1 equivalents) in anhydrous diethyl ether or THF.

    • Add a small amount of the alkyl halide solution to the magnesium turnings to initiate the reaction (indicated by bubbling and a change in color).

    • Once initiated, add the remaining alkyl halide solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, continue stirring for 30-60 minutes to ensure complete formation of the Grignard reagent.

  • Reaction with the Aldehyde:

    • Cool the Grignard reagent solution to 0 °C in an ice bath.

    • Dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 equivalent) in anhydrous diethyl ether or THF and add it to the dropping funnel.

    • Add the aldehyde solution dropwise to the cooled Grignard reagent with vigorous stirring. Maintain the temperature below 10 °C during the addition.

    • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC.

  • Work-up and Purification:

    • Cool the reaction mixture to 0 °C and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter the solution and remove the solvent under reduced pressure to obtain the crude product.

    • Purify the crude this compound by flash column chromatography on silica gel using a hexane/ethyl acetate gradient.

Visualizations

Grignard_Reaction_Workflow Experimental Workflow for Grignard Synthesis reagent_prep Grignard Reagent Preparation (Anhydrous Conditions) reaction Reaction with 2,3-difluoro-4-methylbenzaldehyde (0°C to RT) reagent_prep->reaction Slow Addition workup Aqueous Work-up (Sat. NH4Cl) reaction->workup Quenching extraction Solvent Extraction (Diethyl Ether) workup->extraction purification Purification (Column Chromatography) extraction->purification product This compound purification->product Troubleshooting_Grignard_Initiation Troubleshooting Grignard Reaction Initiation start Reaction Not Initiating check_moisture Check for Moisture? (Glassware, Solvents) start->check_moisture activate_mg Activate Magnesium? (Iodine, Crushing) check_moisture->activate_mg Dry System check_halide Check Alkyl Halide Quality? activate_mg->check_halide Activate success Initiation Successful check_halide->success Purify/Replace

References

Technical Support Center: Reduction of 2,3-difluoro-4-methylbenzaldehyde

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the reduction of 2,3-difluoro-4-methylbenzaldehyde to (2,3-difluoro-4-methylphenyl)methanol.

Frequently Asked Questions (FAQs)

Q1: What are the most common reducing agents for the conversion of 2,3-difluoro-4-methylbenzaldehyde to (2,3-difluoro-4-methylphenyl)methanol?

The most common and effective reducing agents for this transformation are sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).[1][2] NaBH₄ is a milder reagent and is often preferred due to its compatibility with protic solvents like methanol and ethanol, making the reaction setup and workup simpler and safer.[1] LiAlH₄ is a much stronger reducing agent and must be used under anhydrous conditions in aprotic solvents such as diethyl ether or tetrahydrofuran (THF).[3]

Q2: What are the potential side reactions I should be aware of during the reduction of 2,3-difluoro-4-methylbenzaldehyde?

Several side reactions can occur, depending on the choice of reducing agent and reaction conditions:

  • Incomplete Reaction: The primary issue can be an incomplete conversion of the aldehyde to the alcohol. This can be addressed by adjusting reaction time, temperature, or the molar ratio of the reducing agent.

  • Cannizzaro Reaction: Since 2,3-difluoro-4-methylbenzaldehyde lacks α-hydrogens, it can undergo a Cannizzaro reaction under strongly basic conditions. This disproportionation reaction would yield both (2,3-difluoro-4-methylphenyl)methanol and 2,3-difluoro-4-methylbenzoic acid. This is more likely if using a strong base in the workup or if the reaction conditions are not properly controlled.

  • Hydrodefluorination (HDF): While less common under standard reduction conditions, there is a possibility of removing one or both fluorine atoms from the aromatic ring, especially at elevated temperatures.[4] This side reaction has been observed with NaBH₄ in the reduction of highly fluorinated arenes.[4]

  • Over-reduction: With very strong reducing agents or harsh conditions, there is a theoretical possibility of over-reduction of the benzyl alcohol to 2,3-difluoro-1,4-dimethylbenzene, though this is not a typical side reaction for NaBH₄ or LiAlH₄ under controlled conditions.

Q3: How can I monitor the progress of the reaction?

The progress of the reduction can be effectively monitored by Thin Layer Chromatography (TLC). A spot of the reaction mixture is compared with a spot of the starting material (2,3-difluoro-4-methylbenzaldehyde). The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. The product, (2,3-difluoro-4-methylphenyl)methanol, will have a different Rf value.

Q4: What is the recommended workup procedure for these reduction reactions?

  • For NaBH₄ reductions in alcoholic solvents: The reaction is typically quenched by the slow addition of water or dilute acid (e.g., 1M HCl) to neutralize any excess NaBH₄. The product is then extracted with an organic solvent like ethyl acetate or dichloromethane.

  • For LiAlH₄ reductions in aprotic solvents: The reaction must be quenched very carefully, typically by the sequential, dropwise addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the reaction vessel in an ice bath. This procedure is crucial to safely decompose the reactive aluminum species. The resulting salts are then filtered off, and the organic solvent is evaporated to yield the crude product.

Troubleshooting Guides

Issue Potential Cause Recommended Solution
Low yield of the desired alcohol 1. Insufficient reducing agent. 2. Short reaction time. 3. Low reaction temperature. 4. Decomposition of the reducing agent due to moisture (especially LiAlH₄).1. Increase the molar equivalents of the reducing agent (typically 1.1-1.5 eq. for NaBH₄). 2. Extend the reaction time and monitor by TLC until the starting material is consumed. 3. If the reaction is sluggish at room temperature, consider gentle heating (e.g., to 40-50 °C), but be mindful of potential side reactions. 4. Ensure all glassware is oven-dried and use anhydrous solvents when working with LiAlH₄.
Presence of unreacted starting material Incomplete reaction.See "Low yield of the desired alcohol".
Formation of an acidic byproduct Cannizzaro reaction due to basic conditions.- Avoid strongly basic conditions. - During workup, neutralize the reaction mixture with a dilute acid. - The acidic byproduct can be removed by washing the organic extract with a mild base like saturated sodium bicarbonate solution.
Presence of a byproduct with a lower molecular weight (detected by GC-MS) Possible hydrodefluorination (HDF).- Maintain a low reaction temperature. - Avoid prolonged reaction times. - If HDF is a persistent issue, consider using a milder reducing agent or different solvent system.
Difficulty in isolating the product 1. Product is water-soluble. 2. Emulsion formation during extraction.1. Saturate the aqueous layer with NaCl (brine) to decrease the solubility of the alcohol and improve extraction efficiency. 2. Add a small amount of brine to the separatory funnel to help break the emulsion.

Experimental Protocols

Protocol 1: Reduction of 2,3-difluoro-4-methylbenzaldehyde with Sodium Borohydride (NaBH₄)

Materials:

  • 2,3-difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (MeOH)

  • Deionized water

  • 1M Hydrochloric acid (HCl)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

Procedure:

  • In a round-bottom flask, dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 eq.) in methanol (10 mL per gram of aldehyde).

  • Cool the solution in an ice bath with stirring.

  • Slowly add sodium borohydride (1.1 - 1.5 eq.) portion-wise over 10-15 minutes.

  • After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the mixture in an ice bath and quench the reaction by the slow, dropwise addition of 1M HCl until gas evolution ceases.

  • Remove the methanol under reduced pressure using a rotary evaporator.

  • Add deionized water to the residue and extract the product with ethyl acetate (3 x 20 mL).

  • Combine the organic layers and wash with brine (1 x 20 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude (2,3-difluoro-4-methylphenyl)methanol.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Protocol 2: Reduction of 2,3-difluoro-4-methylbenzaldehyde with Lithium Aluminum Hydride (LiAlH₄)

Materials:

  • 2,3-difluoro-4-methylbenzaldehyde

  • Lithium aluminum hydride (LiAlH₄)

  • Anhydrous diethyl ether or tetrahydrofuran (THF)

  • Deionized water

  • 15% Sodium hydroxide (NaOH) solution

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Round-bottom flask, dropping funnel, and condenser (all oven-dried)

  • Magnetic stirrer and stir bar

  • Ice bath

  • Nitrogen or Argon atmosphere

Procedure:

  • Set up an oven-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a condenser under a nitrogen or argon atmosphere.

  • In the flask, suspend LiAlH₄ (1.0 eq.) in anhydrous diethyl ether (15 mL per gram of LiAlH₄).

  • Dissolve 2,3-difluoro-4-methylbenzaldehyde (1.0 eq.) in anhydrous diethyl ether (10 mL per gram of aldehyde) and add it to the dropping funnel.

  • Cool the LiAlH₄ suspension to 0 °C in an ice bath.

  • Add the aldehyde solution dropwise from the dropping funnel to the LiAlH₄ suspension over 30 minutes, maintaining the temperature at 0 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-3 hours. Monitor the reaction progress by TLC.

  • Once the reaction is complete, cool the flask back to 0 °C.

  • Quench the reaction by the very slow, sequential dropwise addition of:

    • 'x' mL of water (where 'x' is the mass of LiAlH₄ in grams)

    • 'x' mL of 15% aqueous NaOH

    • '3x' mL of water

  • Stir the resulting mixture vigorously for 15-30 minutes until a white granular precipitate forms.

  • Add anhydrous sodium sulfate to the mixture and stir for another 10 minutes.

  • Filter the solid salts and wash them thoroughly with diethyl ether.

  • Combine the filtrate and washings, and remove the solvent under reduced pressure to yield the crude (2,3-difluoro-4-methylphenyl)methanol.

  • The crude product can be further purified by column chromatography on silica gel if necessary.

Data Presentation

Table 1: Comparison of Reducing Agents for the Reduction of Aromatic Aldehydes

Parameter Sodium Borohydride (NaBH₄) Lithium Aluminum Hydride (LiAlH₄)
Reactivity Milder, more selectiveStronger, less selective
Solvents Protic (Methanol, Ethanol, Water)Aprotic (Diethyl ether, THF)
Conditions Ambient temperature0 °C to ambient temperature, anhydrous
Workup Simple acidic quenchCareful sequential addition of H₂O and NaOH
Safety Relatively safe to handleHighly reactive with water, pyrophoric
Typical Yields Good to excellent for aldehydesExcellent for aldehydes

Visualizations

experimental_workflow cluster_prep Reaction Setup cluster_workup Workup cluster_analysis Analysis & Purification start Dissolve Aldehyde in Solvent reagent Add Reducing Agent start->reagent react Stir at appropriate temperature reagent->react tlc Monitor by TLC react->tlc quench Quench Reaction extract Extract with Organic Solvent quench->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate purify Purify by Column Chromatography concentrate->purify tlc->react Incomplete tlc->quench Complete end Characterize Product purify->end

Caption: A generalized experimental workflow for the reduction of 2,3-difluoro-4-methylbenzaldehyde.

troubleshooting_logic cluster_causes Potential Causes cluster_solutions Solutions start Low Product Yield? incomplete_rxn Incomplete Reaction start->incomplete_rxn side_reaction Side Reaction start->side_reaction workup_issue Workup Issue start->workup_issue increase_reagent Increase Reagent/Time/Temp incomplete_rxn->increase_reagent control_conditions Control Temp/pH side_reaction->control_conditions optimize_extraction Optimize Extraction workup_issue->optimize_extraction

Caption: A troubleshooting decision tree for low product yield in the reduction reaction.

References

Technical Support Center: Synthesis of 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the synthesis of 2,3-Difluoro-4-methylbenzyl alcohol.

Troubleshooting Guide

This guide addresses common issues encountered during the synthesis of this compound, focusing on the primary synthesis route: the reduction of 2,3-Difluoro-4-methylbenzaldehyde.

Issue 1: Low Yield of this compound

Potential Causes and Solutions:

  • Incomplete Reaction:

    • Insufficient Reducing Agent: Ensure the correct molar ratio of the reducing agent to the aldehyde is used. For sodium borohydride (NaBH₄), a common molar ratio is 1.5 to 2 equivalents relative to the aldehyde.[1]

    • Short Reaction Time: Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present, extend the reaction time.

    • Low Reaction Temperature: While lower temperatures can improve selectivity, they can also slow down the reaction rate.[2] If the reaction is sluggish, consider gradually increasing the temperature while monitoring for side product formation. For some NaBH₄ reductions, heating may be required to drive the reaction to completion.[3]

  • Decomposition of Reducing Agent:

    • Moisture Contamination: Sodium borohydride and especially lithium aluminum hydride (LiAlH₄) are sensitive to moisture. Ensure all glassware is thoroughly dried and use anhydrous solvents.[4][5]

    • Improper Solvent Choice: The choice of solvent can significantly impact the stability of the reducing agent and the reaction rate. Protic solvents like methanol and ethanol are commonly used with NaBH₄, with methanol generally leading to a faster reaction.[2] However, NaBH₄ can react with these solvents, so the reaction should ideally be carried out at a controlled temperature.

  • Side Reactions:

    • Over-reduction: While less common for the reduction of an aldehyde to an alcohol, strong reducing agents like LiAlH₄ under harsh conditions could potentially lead to side reactions.

    • Cannizzaro Reaction: In the presence of a strong base, aldehydes lacking an alpha-hydrogen can undergo disproportionation to yield an alcohol and a carboxylic acid.[6] Ensure the reaction medium is not strongly basic unless intended.

    • Formation of Borate Esters: During NaBH₄ reduction, borate esters are formed as intermediates. Incomplete hydrolysis of these intermediates during workup can lead to a lower yield of the desired alcohol. Ensure thorough quenching and workup with an acidic solution to hydrolyze these intermediates.

Issue 2: Presence of Impurities in the Final Product

Potential Causes and Solutions:

  • Unreacted Starting Material (2,3-Difluoro-4-methylbenzaldehyde):

    • Incomplete Reaction: As mentioned above, ensure sufficient reducing agent and reaction time.

    • Inefficient Purification: Optimize the purification method. Column chromatography using silica gel with a suitable eluent system (e.g., hexane/ethyl acetate) is a common and effective method for separating the alcohol from the more polar aldehyde.[7] HPLC can be used to analyze the purity of the final product.[8][9]

  • Formation of Byproducts:

    • Oxidation of the Product: Benzyl alcohols can be susceptible to oxidation back to the aldehyde, especially during workup or storage if exposed to air and certain contaminants. Work up the reaction under an inert atmosphere if necessary and store the purified product under nitrogen.

    • Impurities from Starting Materials: Ensure the purity of the starting 2,3-Difluoro-4-methylbenzaldehyde. Impurities in the starting material will likely carry through the reaction.

Frequently Asked Questions (FAQs)

Q1: What is the most common and efficient method for synthesizing this compound?

The most direct and widely used method is the reduction of the corresponding aldehyde, 2,3-Difluoro-4-methylbenzaldehyde. This is typically achieved using a hydride-based reducing agent.

Q2: Which reducing agent is better for this synthesis, NaBH₄ or LiAlH₄?

Both sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) can effectively reduce aldehydes to primary alcohols.[10][11][12] However, they have different reactivities and handling requirements.

  • Sodium Borohydride (NaBH₄):

    • Advantages: Milder, more selective, and safer to handle. It can be used in protic solvents like methanol and ethanol.[3][10]

    • Disadvantages: Less reactive than LiAlH₄, and may require longer reaction times or heating to go to completion.

  • Lithium Aluminum Hydride (LiAlH₄):

    • Advantages: A very powerful reducing agent that rapidly reduces aldehydes.[11][13][14][15]

    • Disadvantages: Highly reactive and pyrophoric. It reacts violently with water and protic solvents, requiring strictly anhydrous conditions and careful handling.[13][15]

For most lab-scale syntheses of this type, NaBH₄ is the recommended choice due to its ease of use and high chemoselectivity for the aldehyde group.[16]

Q3: What are the optimal reaction conditions for the reduction of 2,3-Difluoro-4-methylbenzaldehyde with NaBH₄?

Optimal conditions can vary, but a good starting point is to use 1.5-2.0 molar equivalents of NaBH₄ in methanol or ethanol at 0°C to room temperature.[17] The reaction progress should be monitored by TLC.

Q4: How does temperature affect the yield of the reaction?

Temperature plays a crucial role in balancing reaction rate and selectivity.

  • Low Temperatures (e.g., 0°C to -78°C): Generally lead to higher selectivity and can minimize side reactions. However, the reaction rate will be slower.[2]

  • Room Temperature: Often a good compromise between reaction rate and selectivity for NaBH₄ reductions.

  • Elevated Temperatures: Can be used to accelerate slow reactions but may increase the risk of side product formation and decomposition of the reducing agent.[3][18]

Q5: What are some alternative synthesis routes to this compound?

Besides the reduction of the aldehyde, other potential routes include:

  • Grignard Reaction: This would involve the reaction of a Grignard reagent, formed from a suitable haloaromatic precursor like 1-bromo-2,3-difluoro-4-methylbenzene, with a formylating agent like formaldehyde or paraformaldehyde. All glassware and reagents for a Grignard reaction must be scrupulously dry.[4][5][19][20]

  • Organolithium Chemistry: This route involves the lithiation of a suitable aromatic precursor, such as 1-bromo-2,3-difluoro-4-methylbenzene, followed by quenching with formaldehyde. Regioselectivity of the lithiation step is crucial for the success of this method.[12][21][22]

Q6: What is a reliable method for purifying the final product?

Flash column chromatography on silica gel is a standard and effective method for purifying benzyl alcohols. A gradient elution with a mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (like ethyl acetate or diethyl ether) is typically used.[6][7] The purity of the collected fractions should be monitored by TLC or HPLC.[8][9]

Data Presentation

Table 1: Effect of Solvent on the Reduction of Benzaldehydes with NaBH₄

SolventRelative Reaction RateTypical Yield RangeReference
MethanolFastest90-99%[2]
EthanolFast90-99%[2]
2-PropanolModerate85-95%[2]
tert-ButanolSlowLower yields[2]
WaterVariable, often with additives60-90%[1][10]

Note: Data is generalized from studies on various benzaldehydes and may need optimization for 2,3-Difluoro-4-methylbenzaldehyde.

Experimental Protocols

Protocol 1: Synthesis of this compound via NaBH₄ Reduction

This protocol is a general guideline and may require optimization.

Materials:

  • 2,3-Difluoro-4-methylbenzaldehyde

  • Sodium borohydride (NaBH₄)

  • Methanol (anhydrous)

  • Dichloromethane (DCM)

  • 1 M Hydrochloric acid (HCl)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexane and Ethyl acetate for eluent

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) in methanol (10 mL per gram of aldehyde) and cool the solution to 0°C in an ice bath.

  • Addition of Reducing Agent: Slowly add sodium borohydride (1.5 eq) portion-wise to the stirred solution, maintaining the temperature at 0°C.

  • Reaction Monitoring: Stir the reaction mixture at 0°C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by TLC until the starting aldehyde is consumed.

  • Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl to quench the excess NaBH₄ and hydrolyze the borate esters. Be cautious as hydrogen gas will be evolved. Continue adding HCl until the pH is acidic (~pH 2-3).

  • Extraction: Add water and extract the product with dichloromethane (3 x volume of aqueous layer).

  • Washing: Combine the organic layers and wash successively with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by flash column chromatography on silica gel using a hexane/ethyl acetate gradient to afford pure this compound.

Visualizations

Synthesis_Pathway cluster_start Starting Material cluster_reaction Reduction cluster_product Product Aldehyde 2,3-Difluoro-4- methylbenzaldehyde Reaction NaBH4, CH3OH 0°C to RT Aldehyde->Reaction 1. Alcohol 2,3-Difluoro-4- methylbenzyl alcohol Reaction->Alcohol 2.

Caption: Synthesis of this compound via reduction.

Troubleshooting_Workflow Start Low Yield or Impurities Detected Check_Reaction Check Reaction Completion (TLC/HPLC) Start->Check_Reaction Incomplete Incomplete Reaction Check_Reaction->Incomplete Starting material present Complete Reaction Complete Check_Reaction->Complete No starting material Action_Incomplete Increase reaction time Add more reducing agent Optimize temperature Incomplete->Action_Incomplete Check_Workup Review Workup Procedure Complete->Check_Workup End Improved Yield and Purity Action_Incomplete->End Workup_OK Workup Correct Check_Workup->Workup_OK Workup_Issue Workup Issue Identified Check_Workup->Workup_Issue Potential loss/side reactions Check_Purification Evaluate Purification Method Workup_OK->Check_Purification Action_Workup Ensure complete hydrolysis Optimize extraction/washing Workup_Issue->Action_Workup Action_Workup->End Purification_OK Purification Effective Check_Purification->Purification_OK Purification_Issue Purification Ineffective Check_Purification->Purification_Issue Co-eluting impurities Purification_OK->End Action_Purification Optimize column chromatography (solvent system, silica loading) Purification_Issue->Action_Purification Action_Purification->End

Caption: Troubleshooting workflow for low yield or impurities.

References

Technical Support Center: Troubleshooting the Oxidation of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals engaged in the oxidation of fluorinated benzyl alcohols. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and comparative data to help you navigate the nuances of these critical transformations.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common issues encountered during the oxidation of fluorinated benzyl alcohols, offering potential causes and solutions in a straightforward question-and-answer format.

Q1: My oxidation of a fluorinated benzyl alcohol is sluggish or incomplete. What are the likely causes and how can I improve the conversion?

A1: Incomplete conversion is a frequent challenge, often exacerbated by the electron-withdrawing nature of fluorine substituents, which can deactivate the alcohol.

  • Insufficiently Potent Oxidant: Fluorinated benzyl alcohols are generally less reactive than their non-fluorinated counterparts. The oxidant you are using may not be strong enough.

    • Solution: Consider switching to a more powerful oxidizing agent. For example, if a mild oxidant like manganese dioxide (MnO₂) is failing, you might try a Swern oxidation, a Dess-Martin periodinane (DMP) oxidation, or using pyridinium chlorochromate (PCC).

  • Catalyst Deactivation: If using a catalytic system (e.g., TEMPO-based or precious metal catalysts), the catalyst may be deactivated. Benzoic acid byproducts, even in small amounts, can poison some catalysts.

    • Solution: The addition of a non-nucleophilic base can sometimes mitigate catalyst inhibition by neutralizing acidic byproducts.[1] For reusable catalysts, ensure proper regeneration procedures are followed.

  • Reaction Temperature: The reaction may require more thermal energy to proceed at a reasonable rate.

    • Solution: Cautiously increase the reaction temperature in increments, monitoring for the formation of side products.

  • Solvent Effects: The choice of solvent can significantly impact reaction rates.

    • Solution: A solvent that can stabilize the transition state may be beneficial. For some systems, polar aprotic solvents like acetonitrile or dichloromethane are effective.[2]

Q2: I'm observing significant over-oxidation to the corresponding fluorinated benzoic acid. How can I improve the selectivity for the aldehyde?

A2: Over-oxidation is a common side reaction, particularly with stronger oxidizing agents or prolonged reaction times.

  • Choice of Oxidant: Strong, chromium-based oxidants in aqueous media are notorious for over-oxidation.

    • Solution: Employ milder, more selective oxidizing agents. Dess-Martin periodinane (DMP) and Swern oxidation are known for their high selectivity in stopping at the aldehyde stage.[2][3] TEMPO-based systems, particularly under carefully controlled conditions, also offer excellent selectivity.

  • Reaction Time and Monitoring: Allowing the reaction to proceed for too long is a primary cause of over-oxidation.

    • Solution: Monitor the reaction closely using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Quench the reaction as soon as the starting material is consumed.

  • Use of Fluorinated Solvents: Certain fluorinated alcohols, when used as solvents or co-solvents, have been shown to inhibit the further oxidation of the aldehyde to the carboxylic acid.[4]

    • Solution: Consider using a solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) in conjunction with your oxidizing system.[4]

Q3: My reaction is producing unexpected side products. What might they be and how can I avoid them?

A3: The presence of fluorine can lead to unique side reactions.

  • Formation of Aryl Fluoromethyl Ethers: With certain hypervalent iodine reagents, an oxidative rearrangement can occur, leading to the formation of an aryl fluoromethyl ether instead of the desired aldehyde.

    • Solution: This is highly dependent on the specific reagent used. If this side product is observed, switching to a different class of oxidant (e.g., a DMSO-based oxidation like the Swern) is recommended.

  • Formation of Benzyl Fluoride: In some cases, dehydroxylative fluorination can occur, replacing the alcohol group with a fluorine atom.

    • Solution: This is more likely with certain fluorinating agents but can sometimes be an unexpected pathway. A change in oxidant and reaction conditions is necessary to avoid this.

Q4: How does the position and number of fluorine substituents affect the oxidation reaction?

A4: The electronic effect of fluorine is highly dependent on its position on the aromatic ring.

  • Electron-withdrawing Effects: Fluorine is highly electronegative, making the benzylic carbon more electron-deficient and thus less susceptible to oxidation. This effect is most pronounced when fluorine is in the ortho or para position. Trifluoromethyl groups (-CF₃) have a very strong electron-withdrawing effect and can significantly slow down the reaction.

    • Impact: Expect longer reaction times or the need for more forcing conditions (stronger oxidant, higher temperature) for substrates with multiple fluorine substituents or a trifluoromethyl group.

  • Steric Hindrance: An ortho-fluorine substituent can sterically hinder the approach of the oxidant to the alcohol, potentially slowing the reaction rate.

Troubleshooting Decision Tree

TroubleshootingWorkflow Troubleshooting Oxidation of Fluorinated Benzyl Alcohols start Low Yield or Incomplete Reaction check_oxidant Is the oxidant strong enough for the deactivated substrate? start->check_oxidant increase_oxidant Switch to a more potent oxidant (e.g., Swern, DMP) check_oxidant->increase_oxidant No check_catalyst Are you using a catalyst? Is it potentially deactivated? check_oxidant->check_catalyst Yes add_base Add a non-nucleophilic base to neutralize acidic byproducts check_catalyst->add_base Yes check_temp Is the reaction temperature too low? check_catalyst->check_temp No increase_temp Incrementally increase reaction temperature check_temp->increase_temp Yes over_oxidation Significant Over-oxidation to Carboxylic Acid check_oxidant_selectivity Are you using a highly selective oxidant? over_oxidation->check_oxidant_selectivity use_mild_oxidant Switch to a milder oxidant (e.g., DMP, selective TEMPO protocol) check_oxidant_selectivity->use_mild_oxidant No monitor_reaction Monitor reaction closely and quench upon completion check_oxidant_selectivity->monitor_reaction Yes side_products Formation of Unexpected Side Products identify_side_product Identify the side product (e.g., by NMR, MS) side_products->identify_side_product change_oxidant_class Change the class of oxidant to alter the reaction mechanism identify_side_product->change_oxidant_class DMP_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Dissolve fluorinated benzyl alcohol in CH2Cl2 B Add Dess-Martin Periodinane (1.1 - 1.5 eq.) A->B C Stir at room temperature B->C D Monitor by TLC until starting material is consumed C->D E Quench with saturated NaHCO3 and Na2S2O3 solution D->E F Extract with CH2Cl2 E->F G Wash organic layer with brine, dry over Na2SO4 F->G H Purify by column chromatography G->H Swern_Workflow cluster_0 Activator Formation cluster_1 Alcohol Addition cluster_2 Elimination and Quench cluster_3 Workup A Add oxalyl chloride to CH2Cl2 at -78 °C B Slowly add DMSO A->B C Add fluorinated benzyl alcohol in CH2Cl2 B->C D Add triethylamine (Et3N) C->D E Allow to warm to room temperature D->E F Quench with water E->F G Extract with CH2Cl2 F->G H Wash, dry, and purify G->H PCC_Workflow cluster_0 Reaction Setup cluster_1 Reaction cluster_2 Workup A Suspend PCC and Celite in CH2Cl2 B Add solution of fluorinated benzyl alcohol A->B C Stir at room temperature B->C D Monitor by TLC C->D E Dilute with diethyl ether D->E F Filter through a pad of silica gel E->F G Concentrate the filtrate F->G H Purify if necessary G->H

References

Technical Support Center: Purification of 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the purification of 2,3-Difluoro-4-methylbenzyl alcohol.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in crude this compound?

A1: Common impurities can originate from the synthetic route used. Based on typical syntheses of fluorinated benzyl alcohols, potential impurities may include:

  • Starting materials: Unreacted precursors such as 2,3-Difluoro-4-methylbenzaldehyde or related carboxylic acid derivatives.

  • By-products: Formation of ethers, such as bis(2,3-difluoro-4-methylbenzyl) ether, is a common side reaction for benzyl alcohols.[1]

  • Residual solvents: Solvents used in the reaction and work-up, for example, toluene, ethyl acetate, or hexane.

  • Halogenated impurities: If the synthesis involves halogenated intermediates, residual amounts of these may persist.[2][3]

Q2: Which purification technique is most suitable for this compound?

A2: The choice of purification method depends on the nature and quantity of the impurities.

  • Recrystallization: This is an effective method for removing small amounts of impurities if the crude product is a solid.

  • Flash Column Chromatography: This is a versatile technique for separating the desired alcohol from by-products and other impurities, especially in cases where impurities have different polarities.

  • Distillation: If the alcohol is a liquid and the impurities have significantly different boiling points, vacuum distillation can be a viable option.

Q3: What analytical techniques are recommended for assessing the purity of this compound?

A3: Several analytical methods can be used to determine the purity of the final product:

  • High-Performance Liquid Chromatography (HPLC): A reversed-phase HPLC method with UV detection is highly effective for quantifying the purity and detecting non-volatile impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is well-suited for identifying and quantifying volatile impurities and by-products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the structure of the desired product and identify impurities. Quantitative NMR (qNMR) can also be used for purity assessment.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
Low yield after recrystallization The chosen solvent is too good at dissolving the product, even at low temperatures.Select a solvent in which the alcohol has high solubility at high temperatures and low solubility at low temperatures. A solvent mixture (e.g., hexane/ethyl acetate) might be necessary.
Oiling out during recrystallization The melting point of the solid is lower than the boiling point of the solvent, or the solution is supersaturated with impurities.Use a lower boiling point solvent or a solvent mixture. Ensure the initial dissolution is in the minimum amount of hot solvent.
Incomplete separation in column chromatography The solvent system (eluent) is not optimal, leading to poor resolution between the product and impurities.Perform thin-layer chromatography (TLC) with various solvent systems to find an eluent that gives good separation (Rf value of the product around 0.3-0.4). A gradient elution might be necessary.
Product degradation during purification The product may be sensitive to heat (distillation) or acidic/basic conditions (chromatography on untreated silica).For distillation, use a high vacuum to lower the boiling point. For chromatography, use neutral silica gel.
Presence of unexpected peaks in GC-MS or HPLC Contamination from glassware, solvents, or side reactions during purification.Ensure all glassware is thoroughly cleaned and dried. Use high-purity solvents for both purification and analysis.

Experimental Protocols

Recrystallization Protocol
  • Solvent Selection: Test the solubility of the crude this compound in various solvents (e.g., hexanes, ethyl acetate, toluene, methanol/water, acetone/water) to find a suitable system where the compound is soluble when hot and insoluble when cold.[4][5]

  • Dissolution: In a flask, dissolve the crude solid in the minimum amount of the chosen hot solvent.

  • Hot Filtration (if necessary): If there are insoluble impurities, filter the hot solution through a pre-heated funnel with fluted filter paper.

  • Crystallization: Allow the filtrate to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of the cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

Flash Column Chromatography Protocol
  • Stationary Phase: Use silica gel (60 Å, 40-63 µm particle size).

  • Eluent Selection: Based on TLC analysis, choose a solvent system that provides good separation. A common starting point for benzyl alcohols is a mixture of hexanes and ethyl acetate.

  • Column Packing: Pack the column with silica gel as a slurry in the initial eluent.

  • Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a stronger solvent and adsorb it onto a small amount of silica gel. Dry this and load it onto the top of the column.

  • Elution: Run the column with the chosen eluent, collecting fractions. A gradient of increasing polarity (e.g., from 5% to 20% ethyl acetate in hexanes) may be required.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator.

Analytical HPLC Method
  • Column: C18 reversed-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water. For example, start with 60% acetonitrile and increase to 95% over 20 minutes.[6]

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase composition to a concentration of approximately 1 mg/mL.

Quantitative Data Summary

Table 1: Typical Solvent Systems for Purification and Analysis

Technique Solvent/Eluent System Purpose
Recrystallization Hexane / Ethyl AcetatePurification of solid product
Methanol / WaterPurification of solid product
Column Chromatography Hexanes / Ethyl Acetate (Gradient)Separation of product from impurities
HPLC Acetonitrile / Water (Gradient)Purity analysis and quantification

Table 2: Analytical Parameters for Purity Assessment

Analytical Method Parameter Typical Value/Range
HPLC Retention TimeDependent on specific method conditions
Purity (by area %)> 98% for purified product
GC-MS ColumnDB-5MS or similar non-polar column
Oven Programe.g., 60°C hold, then ramp to 270°C
¹H NMR (in CDCl₃) Chemical Shift (CH₂)~4.7 ppm
Chemical Shift (CH₃)~2.3 ppm
Chemical Shift (Ar-H)~6.9-7.2 ppm

Visualizations

Purification_Workflow cluster_recrystallization Recrystallization cluster_chromatography Chromatography crude Crude 2,3-Difluoro-4- methylbenzyl alcohol dissolve Dissolve in Minimal Hot Solvent crude->dissolve column_chrom Column Chromatography crude->column_chrom hot_filter Hot Filtration (if solids present) dissolve->hot_filter cool Cool to Crystallize hot_filter->cool filter_wash Filter and Wash with Cold Solvent cool->filter_wash dry Dry Under Vacuum filter_wash->dry pure_solid Pure Solid Product dry->pure_solid analysis Purity Analysis (HPLC, GC-MS, NMR) pure_solid->analysis pure_fractions Combine Pure Fractions column_chrom->pure_fractions evaporate Evaporate Solvent pure_fractions->evaporate pure_oil Pure Oily Product evaporate->pure_oil pure_oil->analysis

Caption: Purification workflow for this compound.

Troubleshooting_Tree start Impure Product After Initial Purification check_purity Analyze by HPLC/GC-MS start->check_purity multiple_peaks Multiple Impurity Peaks? check_purity->multiple_peaks Purity < 98% final_analysis Final Purity Analysis check_purity->final_analysis Purity > 98% polar_impurities Impurities more polar than product? multiple_peaks->polar_impurities Yes broad_peak Broad Product Peak? multiple_peaks->broad_peak No rerun_column Re-purify by Column Chromatography with shallower gradient polar_impurities->rerun_column Yes recrystallize Attempt Recrystallization with a less polar solvent system polar_impurities->recrystallize No rerun_column->final_analysis recrystallize->final_analysis distill Consider Vacuum Distillation if bp difference is large distill->final_analysis broad_peak->distill No check_solvent Residual Solvent Peak? broad_peak->check_solvent Yes check_solvent->rerun_column No dry_longer Dry product under high vacuum check_solvent->dry_longer Yes dry_longer->final_analysis

Caption: Troubleshooting decision tree for purification issues.

References

stability issues of 2,3-Difluoro-4-methylbenzyl alcohol under acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Difluoro-4-methylbenzyl alcohol, focusing on its stability under acidic conditions.

Frequently Asked Questions (FAQs)

Q1: What are the primary stability concerns for this compound in acidic environments?

A1: Under acidic conditions, this compound is susceptible to several degradation pathways. The primary concerns include:

  • Oxidation: The benzylic alcohol functional group can be oxidized to the corresponding aldehyde (2,3-Difluoro-4-methylbenzaldehyde) and further to the carboxylic acid (2,3-Difluoro-4-methylbenzoic acid).

  • Dehydration: Acid-catalyzed dehydration can lead to the formation of a carbocation intermediate, which can then react further. A likely product is the corresponding dibenzyl ether formed through intermolecular dehydration. Polymerization to resinous materials is also possible under harsh acidic conditions and higher temperatures.

  • Substitution: In the presence of strong nucleophilic acids (e.g., HCl, HBr), the hydroxyl group can be protonated and subsequently displaced by the halide ion to form the corresponding benzyl halide.

Q2: How do the fluorine and methyl substituents on the aromatic ring affect the stability of the molecule?

A2: The substituents on the benzene ring significantly influence the reactivity of the benzylic alcohol.

  • Fluorine Atoms: As highly electronegative atoms, the two fluorine atoms at the 2- and 3-positions are electron-withdrawing. This can increase the acidity of the hydroxyl group, potentially making it a better leaving group after protonation.[1][2][[“]][4]

  • Methyl Group: The methyl group at the 4-position is electron-donating, which can help to stabilize a positive charge on the benzylic carbon (a carbocation intermediate). This stabilization can facilitate reactions that proceed through a carbocation, such as dehydration and certain substitution reactions.

The interplay of these opposing electronic effects will dictate the overall reactivity and degradation profile of the molecule under acidic conditions.

Q3: What are the expected degradation products of this compound in an acidic solution?

A3: Based on the known reactivity of benzyl alcohols, the following degradation products are anticipated. The formation of these products will depend on the specific acidic conditions (acid type, concentration, temperature) and the presence of oxidizing agents or nucleophiles.

Potential Degradation Product Formation Pathway
2,3-Difluoro-4-methylbenzaldehydeOxidation
2,3-Difluoro-4-methylbenzoic acidFurther oxidation of the aldehyde
Bis(2,3-difluoro-4-methylbenzyl) etherIntermolecular dehydration
2,3-Difluoro-4-methylbenzyl halide (e.g., chloride, bromide)Nucleophilic substitution
Polymeric materialsPolymerization of carbocation intermediates

Q4: What analytical methods are recommended for monitoring the stability of this compound?

A4: A stability-indicating analytical method is crucial for accurately assessing the degradation of this compound.

  • High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is the recommended primary technique. It can separate the parent compound from its potential degradation products, allowing for quantification of the remaining alcohol and the formation of impurities.

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful tool for identifying and quantifying volatile degradation products. It can be particularly useful for detecting and identifying unexpected impurities that may not be easily resolved by HPLC.[5][6][7][8]

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Rapid disappearance of the starting material peak in HPLC analysis. The acidic conditions are too harsh (high acid concentration or temperature), leading to rapid degradation.Reduce the acid concentration and/or the temperature of the experiment. Perform a time-course study to monitor the degradation rate.
Appearance of multiple new peaks in the chromatogram. Multiple degradation pathways are occurring simultaneously (e.g., oxidation and dehydration).Use a gradient HPLC method to achieve better separation of the degradation products. Employ LC-MS to identify the molecular weights of the new peaks to aid in their identification.
Poor mass balance in the stability study. Some degradation products may not be UV-active at the chosen wavelength, or they may be volatile and lost during sample preparation. Insoluble polymeric material may have formed.Use a diode array detector (DAD) to screen for optimal detection wavelengths for all components. Analyze samples by GC-MS to check for volatile products. Visually inspect the sample for any precipitated material.
The primary degradation product is the corresponding aldehyde. An oxidizing agent is present, or the acidic medium itself is promoting oxidation.Ensure the experiment is conducted under an inert atmosphere (e.g., nitrogen or argon) to minimize air oxidation. If an oxidizing acid (e.g., nitric acid) is used, consider switching to a non-oxidizing acid (e.g., sulfuric acid, hydrochloric acid).

Experimental Protocols

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound under acidic conditions.

1. Materials:

  • This compound

  • Hydrochloric acid (HCl), 0.1 M and 1 M

  • Sulfuric acid (H₂SO₄), 0.1 M and 1 M

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Sodium hydroxide (for neutralization)

  • pH meter

2. Sample Preparation:

  • Prepare a stock solution of this compound in methanol at a concentration of 1 mg/mL.

3. Acidic Degradation Procedure:

  • For each acid condition (0.1 M HCl, 1 M HCl, 0.1 M H₂SO₄, 1 M H₂SO₄), mix 1 mL of the stock solution with 9 mL of the respective acid solution in a sealed vial.

  • Prepare a control sample by mixing 1 mL of the stock solution with 9 mL of water.

  • Incubate the vials at a controlled temperature (e.g., 60 °C).

  • Withdraw aliquots at specified time points (e.g., 0, 2, 4, 8, 24 hours).

  • Immediately neutralize the aliquots with an appropriate amount of sodium hydroxide solution to stop the degradation.

  • Dilute the neutralized samples with the mobile phase to a suitable concentration for HPLC analysis.

4. HPLC Analysis:

  • Analyze the samples using a validated stability-indicating HPLC method. An example method is provided in the table below.

HPLC Parameter Condition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 0 min: 30% B; 20 min: 80% B; 25 min: 80% B; 26 min: 30% B; 30 min: 30% B
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 254 nm
Injection Volume 10 µL

5. Data Analysis:

  • Calculate the percentage of this compound remaining at each time point.

  • Determine the percentage of each degradation product formed.

  • Assess the mass balance of the reaction.

Visualizations

degradation_pathway This compound This compound Protonated Alcohol Protonated Alcohol This compound->Protonated Alcohol H+ 2,3-Difluoro-4-methylbenzaldehyde 2,3-Difluoro-4-methylbenzaldehyde This compound->2,3-Difluoro-4-methylbenzaldehyde [O] Carbocation Intermediate Carbocation Intermediate Protonated Alcohol->Carbocation Intermediate -H2O 2,3-Difluoro-4-methylbenzyl Halide 2,3-Difluoro-4-methylbenzyl Halide Protonated Alcohol->2,3-Difluoro-4-methylbenzyl Halide + X- (e.g., Cl-) Bis(2,3-difluoro-4-methylbenzyl) ether Bis(2,3-difluoro-4-methylbenzyl) ether Carbocation Intermediate->Bis(2,3-difluoro-4-methylbenzyl) ether + Alcohol -H+ Polymeric Material Polymeric Material Carbocation Intermediate->Polymeric Material Polymerization 2,3-Difluoro-4-methylbenzoic acid 2,3-Difluoro-4-methylbenzoic acid 2,3-Difluoro-4-methylbenzaldehyde->2,3-Difluoro-4-methylbenzoic acid [O]

Caption: Potential degradation pathways of this compound under acidic conditions.

experimental_workflow cluster_prep Sample Preparation cluster_incubation Forced Degradation cluster_analysis Analysis Stock Solution (1 mg/mL) Stock Solution (1 mg/mL) Acidic Solutions Acidic Solutions Stock Solution (1 mg/mL)->Acidic Solutions Mix Control (Water) Control (Water) Stock Solution (1 mg/mL)->Control (Water) Mix Incubate at 60°C Incubate at 60°C Acidic Solutions->Incubate at 60°C Withdraw Aliquots Withdraw Aliquots Incubate at 60°C->Withdraw Aliquots Neutralize Neutralize Withdraw Aliquots->Neutralize Dilute for HPLC Dilute for HPLC Neutralize->Dilute for HPLC HPLC-UV Analysis HPLC-UV Analysis Dilute for HPLC->HPLC-UV Analysis Data Interpretation Data Interpretation HPLC-UV Analysis->Data Interpretation troubleshooting_tree start Instability Observed q1 Rapid Degradation? start->q1 a1 Reduce Acid Conc. / Temp. q1->a1 Yes q2 Multiple Peaks? q1->q2 No a1->q2 a2 Use Gradient HPLC / LC-MS q2->a2 Yes q3 Poor Mass Balance? q2->q3 No a2->q3 a3 Use DAD / GC-MS q3->a3 Yes end Stability Profile Characterized q3->end No a3->end

References

Validation & Comparative

A Comparative Guide to the Reactivity of 2,3-Difluoro-4-methylbenzyl alcohol and 2,4-Difluoro-3-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the chemical reactivity of two isomeric difluoro-methylbenzyl alcohols: 2,3-Difluoro-4-methylbenzyl alcohol and 2,4-Difluoro-3-methylbenzyl alcohol. As key building blocks in the synthesis of complex organic molecules, particularly in the fields of pharmaceuticals and agrochemicals, understanding their relative reactivity is crucial for reaction design and optimization.

Due to a lack of direct comparative experimental studies in the published literature, this guide will focus on a qualitative comparison based on well-established principles of physical organic chemistry, namely electronic and steric effects. The analysis is supported by data on substituent effects from the broader chemical literature.

Factors Influencing Reactivity

The reactivity of benzyl alcohols is primarily dictated by the electronic environment of the aromatic ring and the steric hindrance around the benzylic hydroxyl group. Reactions such as oxidation or nucleophilic substitution (following protonation of the alcohol) are sensitive to the electron density at the benzylic carbon.

Electronic Effects: The rate of reactions involving the formation of an electron-deficient transition state at the benzylic carbon is accelerated by electron-donating groups (EDGs) and decelerated by electron-withdrawing groups (EWGs) on the benzene ring. The magnitude of this effect is dependent on the nature of the substituent and its position (ortho, meta, or para) relative to the hydroxymethyl group.

Steric Effects: Bulky substituents, particularly in the ortho position, can sterically hinder the approach of reagents to the benzylic alcohol, thereby reducing the reaction rate.

Qualitative Reactivity Comparison

Based on the principles outlined above, a prediction of the relative reactivity of the two isomers can be made by analyzing the electronic contributions of the fluorine and methyl substituents.

  • This compound: In this isomer, the electron-donating methyl group is in the para position, where it can exert its maximum electron-donating effect through hyperconjugation and a weak +I (inductive) effect. This strong electron donation effectively stabilizes a developing positive charge on the benzylic carbon during a reaction. The two fluorine atoms, being electronegative, act as electron-withdrawing groups primarily through their -I effect.

  • 2,4-Difluoro-3-methylbenzyl alcohol: Here, the electron-donating methyl group is in the meta position, from which its ability to donate electron density to the benzylic carbon via resonance is negligible, and its +I effect is less impactful compared to the para position. The two fluorine atoms are at the ortho and para positions. While the para-fluorine can donate electron density via a +R (resonance) effect, its strong -I effect generally makes it a net electron-withdrawing group, albeit weaker than a meta-fluorine.

Both isomers possess an ortho-fluoro substituent, which is expected to exert a similar degree of steric hindrance in both molecules.

Data Presentation

To quantify the electronic effects of the substituents, Hammett constants (σ) are often used. A negative value indicates an electron-donating character, while a positive value signifies an electron-withdrawing character.

SubstituentHammett Constant (σ_meta)Hammett Constant (σ_para)
-CH₃-0.07-0.17
-F+0.34+0.06

Data sourced from established physical organic chemistry literature.

As the data indicates, the methyl group is electron-donating, with a stronger effect from the para position. Fluorine is electron-withdrawing from both positions, with a significantly stronger effect from the meta position due to the dominance of the inductive effect.

Experimental Protocols

While no direct comparative studies exist, a researcher wishing to quantify the relative reactivity of these two isomers could employ a standard kinetic experiment. A common reaction for benzyl alcohols is oxidation to the corresponding benzaldehyde.

Exemplary Protocol: Oxidation of Benzyl Alcohols

Objective: To compare the relative rates of oxidation of this compound and 2,4-Difluoro-3-methylbenzyl alcohol.

Materials:

  • This compound

  • 2,4-Difluoro-3-methylbenzyl alcohol

  • An oxidizing agent (e.g., pyridinium chlorochromate (PCC), manganese dioxide (MnO₂), or a catalytic system such as TEMPO/NaOCl)

  • An appropriate solvent (e.g., dichloromethane, acetonitrile)

  • An internal standard for chromatographic analysis (e.g., dodecane)

  • Gas chromatograph (GC) or High-Performance Liquid Chromatograph (HPLC)

Procedure:

  • Prepare stock solutions of known concentrations for each of the benzyl alcohol isomers and the internal standard in the chosen solvent.

  • In a reaction vessel maintained at a constant temperature, combine one of the benzyl alcohol solutions with the internal standard solution.

  • Initiate the reaction by adding a predetermined amount of the oxidizing agent.

  • At regular time intervals, withdraw aliquots from the reaction mixture.

  • Quench the reaction in the aliquots immediately (e.g., by adding a reducing agent or filtering off the solid oxidant).

  • Analyze the quenched aliquots by GC or HPLC to determine the concentration of the remaining benzyl alcohol and the formed benzaldehyde relative to the internal standard.

  • Repeat the experiment under identical conditions for the other isomer.

  • Plot the concentration of the reactant versus time for both isomers. The initial rates of the reactions can be determined from the slopes of these plots, providing a quantitative comparison of their reactivity.

Visualizations

The following diagram illustrates the electronic factors influencing the stability of the transition state during the oxidation of a substituted benzyl alcohol.

G cluster_0 Factors Influencing Reactivity of Benzyl Alcohols cluster_1 Electronic Effects on Transition State Reactant Substituted Benzyl Alcohol (Ar-CH₂OH) TS Transition State (Ar-CH(+)OH...) Reactant->TS Oxidation Product Benzaldehyde (Ar-CHO) TS->Product EDG Electron-Donating Group (EDG) (e.g., -CH₃) EDG->TS Stabilizes (+) Increases Reactivity EWG Electron-Withdrawing Group (EWG) (e.g., -F) EWG->TS Destabilizes (-) Decreases Reactivity

Caption: Electronic effects of substituents on the transition state of benzyl alcohol oxidation.

This guide provides a framework for understanding the anticipated reactivity differences between this compound and 2,4-Difluoro-3-methylbenzyl alcohol. Experimental validation of these predictions is encouraged to provide definitive quantitative data.

Positional Isomerism of Fluorinated Benzyl Alcohols: A Comparative Guide to Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic introduction of fluorine into bioactive molecules is a well-established strategy in medicinal chemistry to enhance pharmacological properties such as metabolic stability, binding affinity, and lipophilicity. The position of the fluorine atom on a benzyl alcohol scaffold can significantly influence its biological activity, a critical consideration in structure-activity relationship (SAR) studies. This guide provides an objective comparison of the biological activity of fluorinated benzyl alcohol isomers, supported by experimental data, to inform drug design and development efforts.

Comparative Biological Activity Data

The inhibitory activity of positional isomers of fluorobenzyl-substituted compounds often reveals a strong dependence on the fluorine atom's location on the aromatic ring. The following table summarizes the quantitative data for a series of 1-benzyl indazole derivatives as inhibitors of soluble guanylate cyclase (sGC) activation, highlighting the impact of the fluoro substituent's position on the benzyl moiety.

CompoundPosition of FluorineIC50 (µM)
1-(2-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazoleOrtho4.9
1-(3-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazoleMeta10
1-(4-Fluorobenzyl)-3-(5'-hydroxymethyl-2'-furyl)indazolePara19

Data sourced from a structure-activity relationship study on YC-1 analogs.

Experimental Protocols

The following is a representative methodology for determining the inhibitory activity of compounds on a biological target, in this case, mushroom tyrosinase, which can be adapted for other enzymes.

Mushroom Tyrosinase Inhibition Assay

  • Enzyme and Substrate Preparation: A solution of mushroom tyrosinase (e.g., 1000 U/mL) is prepared in a phosphate buffer (e.g., 50 mM, pH 6.8). A solution of L-DOPA (e.g., 2.5 mM) is also prepared in the same buffer to be used as the substrate.

  • Inhibitor Preparation: The fluorinated benzyl alcohol isomers and any derived compounds are dissolved in a suitable solvent, such as DMSO, to create stock solutions. Serial dilutions are then prepared to obtain a range of inhibitor concentrations.

  • Assay Procedure:

    • In a 96-well microplate, 20 µL of the tyrosinase solution is added to each well.

    • Subsequently, 20 µL of each inhibitor dilution is added to the respective wells.

    • The plate is pre-incubated at a controlled temperature (e.g., 25 °C) for 10 minutes.

    • To initiate the enzymatic reaction, 100 µL of the L-DOPA solution is added to each well.

    • The absorbance is measured immediately at a specific wavelength (e.g., 475 nm) using a microplate reader and monitored for a set period (e.g., 20 minutes).

  • Data Analysis: The rate of reaction is determined from the linear portion of the absorbance versus time plot. The percentage of inhibition for each inhibitor concentration is calculated using the formula: % Inhibition = [(Activity without inhibitor - Activity with inhibitor) / Activity without inhibitor] x 100 The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the inhibitor concentration.

Visualizing Structure-Activity Relationship Logic

The following diagram illustrates the logical workflow for assessing the impact of isomeric substitution on biological activity.

SAR_Workflow cluster_synthesis Synthesis cluster_screening Biological Screening cluster_analysis Analysis & Conclusion start Benzyl Alcohol Scaffold isomers Synthesize Ortho, Meta, Para Fluorinated Isomers start->isomers assay In Vitro Biological Assay (e.g., Enzyme Inhibition) isomers->assay data Generate Quantitative Data (e.g., IC50 values) assay->data compare Compare Activity of Isomers data->compare sar Establish Structure-Activity Relationship (SAR) compare->sar conclusion Identify Optimal Isomer for Further Development sar->conclusion

Caption: Workflow for SAR analysis of fluorinated isomers.

Discussion

The provided data on sGC inhibitors clearly demonstrates that the position of the fluorine atom on the benzyl ring has a profound impact on biological activity. In this specific case, the ortho-fluorinated isomer exhibited the highest potency, being approximately two and four times more active than the meta and para isomers, respectively. This trend highlights the importance of steric and electronic effects conferred by the substituent's position.

The ortho position is in closer proximity to the benzylic alcohol (or the point of attachment to the rest of the molecule), which can lead to more significant electronic and conformational effects. These may include:

  • Inductive Effects: The high electronegativity of fluorine can influence the electron density of the benzyl ring and the benzylic carbon, affecting interactions with the biological target.

  • Conformational Restriction: An ortho substituent can restrict the rotation around the bond connecting the benzyl group to the rest of the molecule, locking it into a more bioactive conformation.

  • Direct Interactions: The fluorine atom itself may participate in favorable interactions, such as hydrogen bonds or dipole-dipole interactions, with the active site of the target protein.

In contrast, meta and para substitutions place the fluorine atom further away from the core scaffold, leading to different electronic distributions and steric profiles that may be less optimal for binding to the target.

Conclusion

The comparison of fluorinated benzyl alcohol isomers underscores the critical role of positional isomerism in determining biological activity. The data presented indicates that a simple change in the fluorine atom's position from ortho to meta or para can result in a significant loss of potency. Therefore, a systematic evaluation of all positional isomers is a crucial step in the lead optimization phase of drug discovery. The experimental protocols and logical frameworks provided in this guide offer a template for researchers to conduct such comparative studies and to elucidate the structure-activity relationships that govern the efficacy of this important class of compounds.

Differentiating Isomers of Difluoro-methylbenzyl Alcohol: A Spectroscopic Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the precise identification of isomers is a critical step in chemical synthesis and drug discovery. The subtle differences in the spatial arrangement of atoms within isomers can lead to significant variations in their physical, chemical, and biological properties. This guide provides a comparative analysis of spectroscopic techniques used to differentiate positional isomers of difluoro-methylbenzyl alcohol, supported by experimental data and detailed protocols.

The differentiation of difluoro-methylbenzyl alcohol isomers is crucial for ensuring the correct molecular structure is used in further research and development, as the position of the fluorine and methyl groups on the benzyl ring can significantly influence the molecule's reactivity and interaction with biological targets. Spectroscopic methods such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are powerful tools for this purpose, each providing unique structural information.

Comparative Spectroscopic Data

The following table summarizes the key distinguishing spectroscopic features for various isomers of difluoro-methylbenzyl alcohol. This data has been compiled from various sources and provides a basis for isomer identification.

IsomerSpectroscopic TechniqueKey Distinguishing Features
2,4-Difluoro-α-methylbenzyl alcohol ¹H NMRComplex splitting patterns in the aromatic region due to fluorine-proton coupling.
¹³C NMRDistinct chemical shifts for the fluorine-bearing carbons, exhibiting large carbon-fluorine coupling constants (¹JCF).
IR SpectroscopyCharacteristic C-F stretching bands in the 1100-1300 cm⁻¹ region.
Mass SpectrometryMolecular ion peak and fragmentation patterns influenced by the positions of the fluorine atoms.
2,6-Difluoro-α-methylbenzyl alcohol ¹H NMRA more symmetrical pattern in the aromatic region compared to other isomers due to the ortho-fluorine atoms.
¹³C NMRFewer signals in the aromatic region due to symmetry.
IR SpectroscopyStrong, characteristic O-H stretching band around 3300-3500 cm⁻¹ and C-F stretching bands.[1][2]
Mass SpectrometryMolecular ion peak at m/z 144, with major fragments at m/z 127 and 123.[1]
3,5-Difluoro-α-methylbenzyl alcohol ¹H NMRSimpler aromatic region splitting pattern compared to ortho- or para-substituted isomers.
¹³C NMRCharacteristic chemical shifts and C-F coupling constants for the meta-fluorine substituted carbons.
IR SpectroscopySpecific fingerprint region in the IR spectrum allows for differentiation.
Mass SpectrometryUnique fragmentation pattern upon electron ionization.

Experimental Protocols

Detailed methodologies are crucial for reproducing and verifying spectroscopic data. Below are generalized protocols for the key experiments cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To determine the chemical environment of hydrogen (¹H) and carbon (¹³C) nuclei, revealing the connectivity and spatial relationship of atoms.

Methodology:

  • Sample Preparation: Dissolve approximately 5-10 mg of the difluoro-methylbenzyl alcohol isomer in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

  • Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better resolution.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard pulse sequence. Typical parameters include a spectral width of 12-16 ppm, a sufficient number of scans for a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (e.g., 0-220 ppm) is required. A larger number of scans and a longer relaxation delay may be necessary due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in the molecule based on their characteristic vibrational frequencies.

Methodology:

  • Sample Preparation: For liquid samples, a thin film can be prepared between two salt plates (e.g., NaCl or KBr). For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk. Alternatively, Attenuated Total Reflectance (ATR) can be used for both liquid and solid samples with minimal preparation.

  • Instrument Setup: Use a Fourier Transform Infrared (FTIR) spectrometer.

  • Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty sample holder (or pure KBr pellet) should be recorded and subtracted from the sample spectrum.

  • Data Analysis: Identify the characteristic absorption bands for functional groups such as O-H (alcohol), C-H (aromatic and aliphatic), C=C (aromatic), and C-F bonds.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of the molecule, which can aid in isomer identification.

Methodology:

  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by Gas Chromatography (GC-MS).

  • Ionization: Use an appropriate ionization technique, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique that provides detailed fragmentation patterns.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value.

  • Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragment ions. The fragmentation pattern can provide clues about the positions of the substituents on the aromatic ring.

Visualization of Experimental Workflow

The logical flow of experiments for differentiating isomers of difluoro-methylbenzyl alcohol can be visualized as follows:

experimental_workflow cluster_synthesis Isomer Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_interpretation Data Interpretation & Comparison Synthesis Synthesis of Difluoro-methylbenzyl Alcohol Isomers Purification Purification (e.g., Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS CompareData Compare Spectroscopic Data NMR->CompareData IR->CompareData MS->CompareData IdentifyIsomer Isomer Identification CompareData->IdentifyIsomer

Experimental workflow for isomer differentiation.

By systematically applying these spectroscopic techniques and carefully analyzing the resulting data, researchers can confidently differentiate between the various isomers of difluoro-methylbenzyl alcohol, ensuring the use of the correct compound in their downstream applications.

References

Validating the Synthesis of 2,3-Difluoro-4-methylbenzyl Alcohol: A Spectral Data Comparison Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the spectral data for 2,3-Difluoro-4-methylbenzyl alcohol, a key intermediate in various pharmaceutical and agrochemical syntheses. Due to the limited availability of direct synthesis and spectral data for this specific compound in published literature, this guide proposes a plausible synthetic route and validates the product structure through a detailed comparison with spectral data from analogous compounds.

Proposed Synthesis and an Alternative Approach

A common and effective method for the synthesis of benzyl alcohols is the reduction of the corresponding benzaldehyde. Consequently, a reliable pathway to this compound is the reduction of 2,3-Difluoro-4-methylbenzaldehyde.

Primary Synthesis Route: Reduction of a Benzaldehyde Derivative

The proposed synthesis involves the reduction of 2,3-Difluoro-4-methylbenzaldehyde using a mild reducing agent such as sodium borohydride (NaBH₄) in an alcoholic solvent like methanol or ethanol. This method is widely used due to its high yield and selectivity for the aldehyde functional group.

As an alternative, the Grignard reaction offers another viable synthetic route. This would involve the reaction of a Grignard reagent, such as methylmagnesium bromide, with 2,3-difluorobenzaldehyde, followed by a workup to yield the target secondary alcohol. However, this method can be less direct for primary alcohols and may require more stringent reaction conditions.

Experimental Protocols

Synthesis of this compound via Reduction

  • Dissolution: 2,3-Difluoro-4-methylbenzaldehyde (1.0 eq) is dissolved in methanol at room temperature.

  • Reduction: Sodium borohydride (1.1 eq) is added portion-wise to the solution while stirring. The reaction is typically exothermic and may require cooling to maintain a temperature of 20-25°C.

  • Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) until the starting material is consumed.

  • Quenching: The reaction is quenched by the slow addition of water.

  • Extraction: The product is extracted with an organic solvent, such as ethyl acetate.

  • Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by column chromatography on silica gel.

Spectral Data Validation

The successful synthesis of this compound can be confirmed by analyzing its spectral data and comparing it with expected values derived from structurally similar compounds.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the aromatic protons, the benzylic protons, the methyl protons, and the hydroxyl proton. The fluorine atoms will cause splitting of the adjacent proton signals.

Compound Ar-H (ppm) -CH₂- (ppm) -CH₃ (ppm) -OH (ppm)
This compound (Predicted) ~ 6.9 - 7.2 (m)~ 4.7 (s)~ 2.2 (s)Variable (br s)
2,3-Difluorobenzyl alcohol [1]7.0 - 7.3 (m)4.78 (s)-2.1 (t)
4-Methylbenzyl alcohol 7.1 - 7.3 (d, d)4.6 (s)2.3 (s)Variable
¹³C NMR Spectroscopy

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule. The signals for the aromatic carbons will be split due to coupling with the fluorine atoms.

Compound Ar-C (ppm) -CH₂- (ppm) -CH₃ (ppm)
This compound (Predicted) ~ 115 - 150 (m, with C-F coupling)~ 60~ 15
2,3-Difluorobenzyl alcohol [1]115.8 (dd), 121.3 (dd), 124.5 (m), 129.5 (d), 147.8 (dd), 151.0 (dd)59.3-
4-Methylbenzyl alcohol 127.0, 129.2, 137.4, 137.965.121.2
Infrared (IR) Spectroscopy

The IR spectrum is expected to show a broad absorption band for the O-H stretch of the alcohol group and characteristic peaks for the aromatic C-H and C-F bonds.

Compound O-H Stretch (cm⁻¹) C-O Stretch (cm⁻¹) Aromatic C-H Stretch (cm⁻¹) C-F Stretch (cm⁻¹)
This compound (Predicted) ~ 3300-3400 (broad)~ 1030-1050~ 3000-3100~ 1100-1250
Fluorobenzyl alcohols (General) [2][3]3200-3600 (broad)1000-1260~ 30301100-1300
Benzyl alcohol ~ 3340 (broad)~ 1017~ 3030-
Mass Spectrometry (MS)

The mass spectrum should show the molecular ion peak (M⁺) and characteristic fragmentation patterns for benzyl alcohols.

Compound Molecular Ion (m/z) Key Fragments (m/z)
This compound 158.05141 ([M-OH]⁺), 129 ([M-CH₂OH]⁺), 111
Benzyl alcohol [4]10891 ([M-OH]⁺), 79 ([M-CHO]⁺), 77 ([C₆H₅]⁺)

Visualizing the Workflow

The following diagram illustrates the proposed synthesis and validation workflow.

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_validation Spectral Validation Start 2,3-Difluoro-4- methylbenzaldehyde Reduction Reduction (e.g., NaBH₄, MeOH) Start->Reduction Reactant Workup Aqueous Workup & Extraction Reduction->Workup Purification Purification (Column Chromatography) Workup->Purification Product 2,3-Difluoro-4- methylbenzyl alcohol Purification->Product Final Product NMR ¹H & ¹³C NMR Product->NMR IR IR Spectroscopy Product->IR MS Mass Spectrometry Product->MS Data_Analysis Data Analysis & Comparison NMR->Data_Analysis IR->Data_Analysis MS->Data_Analysis

Caption: Synthesis and spectral validation workflow for this compound.

References

Substituted Benzyl Alcohols: A Comparative Review in Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Substituted benzyl alcohols are a versatile class of organic compounds that have garnered significant attention in the field of drug discovery. Their simple, yet tunable chemical structure allows for the exploration of a wide range of biological activities. This guide provides a comparative analysis of substituted benzyl alcohols across various therapeutic areas, presenting key quantitative data, detailed experimental protocols for their evaluation, and visualizations of relevant biological pathways and experimental workflows.

Data Presentation: A Comparative Look at Biological Activities

The biological evaluation of substituted benzyl alcohols has revealed their potential in diverse therapeutic areas, including oncology, infectious diseases, and neurology. The following tables summarize key quantitative data for various substituted benzyl alcohol derivatives, offering a comparative perspective on their efficacy.

Table 1: Anticancer Activity of Substituted Benzyl Alcohol Derivatives
CompoundCancer Cell LineAssayIC50 (µM)Reference
o-VanillinMDA-MB-231 (Breast)SRB35.40 ± 4.2[1]
PC-3 (Prostate)SRB47.10 ± 3.8[1]
DU-145 (Prostate)SRB72.50 ± 5.4[1]
HT-29 (Colon)SRB85.10 ± 6.5[1]
Catechol derivative from piperonalMDA-MB-231 (Breast)SRB-[1]
PC-3 (Prostate)SRB-[1]

SRB: Sulforhodamine B assay

Table 2: Enzyme Inhibitory Activity of Substituted Benzyl Alcohol Derivatives
Compound ClassTarget EnzymeRepresentative Compound(s)InhibitionIC50 / KiReference
Substituted Benzylamines17β-Hydroxysteroid dehydrogenase type 3 (17β-HSD3)N-(2-([2-(4-chlorophenoxy)phenylamino]methyl)phenyl)acetamidePotent, selective~75 nM
N-[2-(1-Acetylpiperidin-4-ylamino)benzyl]-N-[2-(4-chlorophenoxy)phenyl]acetamidePotent, selective76 nM
N-(2-(1-[2-(4-chlorophenoxy)-phenylamino]ethyl)phenyl)acetamidePotent, selective74 nM
(S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamidesMonoamine Oxidase A (MAO-A)para-F and para-Br substituted derivativesSelective1.38 µM and 2.48 µM
Butyrylcholinesterase (BChE)meta-methoxy substituted derivativeModerate55% inhibition at 100 µM
Table 3: Anti-inflammatory Activity of Substituted Benzyl Alcohol Derivatives
CompoundAssayEffectIC50 / % InhibitionReference
Erinacerin BLPS-induced NO and PGE2 production in RAW 264.7 cellsDose-dependent decrease-[2]
Hericenone ELPS-induced NO and PGE2 production in RAW 264.7 cellsDose-dependent decrease-[2]
4-Hydroxybenzyl alcohol (HBA)Carrageenan-induced air pouch model (rats)Anti-inflammatory activity-[3]
Acetic acid-induced permeability model (mice)Anti-inflammatory activity-[3]
LPS-activated RAW264.7 macrophagesSuppression of NO production and iNOS expression-[3]
2-Hydroxybenzyl acetate-Moderate antibacterial activityMIC = 250 µg/mL against B. subtilis, S. aureus, E. coli; 62.5 µg/mL against P. aeruginosa[4]
Ibuprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (21)Carrageenan-induced rat paw edema67% reduction in edema-[5]
COX-2 Inhibition67% inhibition-[5]
Ketoprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (16)Carrageenan-induced rat paw edema91% reduction in edema-[5]
Ketoprofen-amino acid-3,4,5-trimethoxybenzyl alcohol conjugate (19)COX-2 Inhibition94% inhibition-[5]

NO: Nitric Oxide; PGE2: Prostaglandin E2; iNOS: Inducible Nitric Oxide Synthase; MIC: Minimum Inhibitory Concentration; COX-2: Cyclooxygenase-2

Table 4: Neuroprotective and Anticonvulsant Activity of Substituted Benzyl Alcohols
CompoundModelEffectED50 / Other metricReference
4-Hydroxybenzyl alcohol (HBA)C. elegans models of Alzheimer's, Parkinson's, and Huntington's diseaseDelayed disease progression-[6]
4-Methoxybenzyl alcohol (4-MA)Rat model of cerebral ischemia reperfusion injuryAmeliorated neurological score and cerebral infarct volume-[7]
Benzyl alcoholKindling model of seizures (animal)Anti-seizure effects100 mg/kg[8]
Maximal pentylenetetrazol (PTZ) model (mice)Suppression of seizures300 mg/kg (against hindlimb tonic extension)[8]
(R)-N-(4'-Substituted)benzyl 2-acetamido-3-methoxypropionamidesMaximal electroshock (MES) seizure model (rodent)Seizure protectionComparable or exceeded (R)-lacosamide[9]

Experimental Protocols

Detailed and standardized experimental protocols are crucial for the reliable evaluation and comparison of drug candidates. This section provides methodologies for key assays used to assess the biological activity of substituted benzyl alcohols.

MTT Assay for Cell Viability and Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.[10][11]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.[11] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.

Protocol for Adherent Cells:

  • Cell Seeding: Plate cells in a 96-well plate at a predetermined density and incubate overnight to allow for cell attachment.

  • Compound Treatment: Treat the cells with various concentrations of the substituted benzyl alcohol derivatives and incubate for the desired exposure time (e.g., 24, 48, or 72 hours). Include a vehicle control.

  • MTT Addition: Remove the culture medium and add 100 µL of fresh medium containing 0.5 mg/mL MTT to each well.

  • Incubation: Incubate the plate for 2-4 hours at 37°C to allow for formazan crystal formation.

  • Solubilization: Remove the MTT solution and add 100 µL of a solubilizing agent (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

MTT_Assay_Workflow A Seed Adherent Cells in 96-well plate B Treat with Substituted Benzyl Alcohols A->B C Add MTT Reagent B->C D Incubate (Formazan Formation) C->D E Solubilize Formazan Crystals D->E F Measure Absorbance (570 nm) E->F G Calculate Cell Viability and IC50 F->G MAO_Inhibition_Assay cluster_workflow MAO Inhibition Assay Workflow A Prepare Reagents (Enzyme, Substrate, Inhibitor) B Add Enzyme and Inhibitor to 96-well plate A->B C Pre-incubate B->C D Initiate Reaction with Substrate C->D E Measure Fluorescence over time D->E F Calculate Inhibition and IC50 E->F Ellmans_Method cluster_reaction Enzymatic Reaction Substrate Acetylthiocholine Enzyme Cholinesterase Substrate->Enzyme Hydrolysis Product1 Thiocholine Enzyme->Product1 DTNB DTNB Product1->DTNB Reaction Product2 Yellow Product (5-Thio-2-nitrobenzoate) DTNB->Product2 Measurement Measure Absorbance at 412 nm Product2->Measurement HSD3_Inhibition_Workflow start Prepare Reaction Mixture (Enzyme, Substrate, Cofactor, Inhibitor) incubate Incubate at 37°C start->incubate stop_extract Stop Reaction & Extract Steroids incubate->stop_extract separate Separate Substrate & Product (TLC) stop_extract->separate quantify Quantify Radioactivity separate->quantify analyze Calculate % Inhibition & IC50 quantify->analyze Anti_Inflammatory_Pathway LPS LPS TLR4 TLR4 LPS->TLR4 NFkB NF-κB (p65/p50) TLR4->NFkB activates AP1 AP-1 (c-Jun/c-Fos) TLR4->AP1 activates ProInflammatory Pro-inflammatory Mediators (NO, PGE2) NFkB->ProInflammatory induces AP1->ProInflammatory induces Benzyl_Alcohols Erinacerin B Hericenone E Benzyl_Alcohols->NFkB inhibits phosphorylation Benzyl_Alcohols->AP1 inhibits phosphorylation Neuroprotection_Pathway HBA p-Hydroxybenzyl Alcohol (HBA) DAF16 FOXO/DAF-16 HBA->DAF16 activates SKN1 SKN-1 HBA->SKN1 activates HSF1 HSF-1 HBA->HSF1 activates Antioxidant Antioxidant & Xenobiotic Metabolism Pathway DAF16->Antioxidant SKN1->Antioxidant Proteostasis Proteostasis Maintenance (UPR, Autophagy) HSF1->Proteostasis StressResistance Increased Stress Resistance Antioxidant->StressResistance Proteostasis->StressResistance Neuroprotection Neuroprotection StressResistance->Neuroprotection

References

A Comparative Guide to Purity Assessment of Synthesized 2,3-Difluoro-4-methylbenzyl Alcohol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The meticulous assessment of purity for synthesized active pharmaceutical ingredients (APIs) and intermediates is a cornerstone of drug discovery and development. This guide provides a comprehensive comparison of analytical methodologies for determining the purity of 2,3-Difluoro-4-methylbenzyl alcohol, a key building block in the synthesis of various pharmaceutical compounds. We will explore the utility of High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy, offering detailed experimental protocols and comparative data to aid researchers in selecting the most appropriate method for their needs.

Introduction to Purity Analysis of Fluorinated Aromatic Alcohols

This compound, with its fluorinated aromatic ring, presents unique analytical challenges and considerations. The presence of fluorine atoms can influence the compound's polarity, volatility, and spectral characteristics, necessitating tailored analytical approaches. Common impurities in the synthesis of such compounds may include unreacted starting materials, byproducts from side reactions, and residual solvents. Therefore, robust analytical methods are crucial to ensure the quality and consistency of the synthesized material.

Comparison of Key Analytical Techniques

The choice of analytical technique for purity assessment depends on several factors, including the desired level of sensitivity, the need for impurity identification, and the availability of instrumentation. Below is a comparative overview of the most effective methods for analyzing this compound.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)Nuclear Magnetic Resonance (NMR) Spectroscopy
Principle Separation based on differential partitioning between a stationary and mobile phase.Separation of volatile compounds based on their boiling points and interaction with a stationary phase, followed by mass-based detection.Absorption of radiofrequency waves by atomic nuclei in a magnetic field, providing structural and quantitative information.
Primary Use Quantitation of the main component and detection of non-volatile impurities.Identification and quantitation of volatile impurities and residual solvents.Structural confirmation and absolute purity determination without the need for a specific reference standard for each impurity.
Strengths High resolution and sensitivity for a wide range of compounds. Well-established and widely available.[1]Excellent for identifying unknown volatile impurities through mass spectral libraries. High sensitivity.[2][3][4]Provides unambiguous structural information. ¹⁹F NMR is particularly powerful for fluorinated compounds, offering a wide chemical shift range and high sensitivity, which minimizes signal overlap.[5]
Limitations May not be suitable for highly volatile impurities. Requires reference standards for accurate quantitation of impurities.Limited to thermally stable and volatile compounds. Derivatization may be required for polar analytes.[2]Lower sensitivity compared to chromatographic methods for trace impurities. Higher instrumentation cost.

Experimental Protocols

Detailed experimental protocols are essential for reproducible and reliable purity assessment. The following sections provide recommended starting conditions for the analysis of this compound using HPLC, GC-MS, and NMR.

High-Performance Liquid Chromatography (HPLC)

HPLC is a versatile technique for the purity assessment of non-volatile compounds. For fluorinated aromatic compounds, a reversed-phase method with a fluorinated stationary phase can offer unique selectivity.[1][6]

Instrumentation:

  • HPLC system with a UV detector

Chromatographic Conditions:

Parameter Recommended Conditions
Column Phenyl-Hexyl or Fluoro-Phenyl column (e.g., 4.6 mm x 150 mm, 3.5 µm)
Mobile Phase A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid
Gradient 30% B to 95% B over 15 minutes, hold for 5 minutes, then return to initial conditions
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 220 nm and 254 nm
Injection Volume 5 µL

| Sample Preparation | Dissolve the sample in acetonitrile or a mixture of acetonitrile and water to a concentration of approximately 0.5 mg/mL. |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is the gold standard for the identification and quantification of volatile and semi-volatile impurities.

Instrumentation:

  • Gas chromatograph coupled to a mass spectrometer

Chromatographic and Mass Spectrometric Conditions:

Parameter Recommended Conditions
Column DB-5ms or equivalent (30 m x 0.25 mm ID, 0.25 µm film thickness)
Carrier Gas Helium at a constant flow of 1.2 mL/min
Inlet Temperature 250 °C
Injection Mode Split (20:1)
Oven Temperature Program Start at 60 °C (hold for 2 min), ramp to 280 °C at 15 °C/min, hold for 5 min
Transfer Line Temperature 280 °C
Ion Source Temperature 230 °C
Ionization Mode Electron Ionization (EI) at 70 eV
Mass Range m/z 40-450

| Sample Preparation | Dissolve the sample in a volatile solvent such as dichloromethane or ethyl acetate to a concentration of approximately 1 mg/mL. |

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹⁹F NMR spectroscopy are powerful tools for the structural elucidation and purity determination of this compound. ¹⁹F NMR is particularly advantageous for its high sensitivity and the wide spectral dispersion of fluorine signals, which often allows for the clear identification and quantification of fluorinated impurities.

Instrumentation:

  • NMR Spectrometer (e.g., 400 MHz or higher)

¹H NMR Parameters:

Parameter Recommended Conditions
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Internal Standard Tetramethylsilane (TMS)
Pulse Program Standard single pulse
Number of Scans 16

| Relaxation Delay | 5 seconds (for quantitative analysis) |

¹⁹F NMR Parameters:

Parameter Recommended Conditions
Solvent Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆)
Reference External or internal reference such as trifluorotoluene
Pulse Program Standard single pulse with proton decoupling
Number of Scans 64

| Relaxation Delay | 5 seconds |

Potential Impurities in Synthesized this compound

A thorough understanding of the synthetic route is crucial for identifying potential impurities. A common method for the synthesis of this compound is the reduction of 2,3-Difluoro-4-methylbenzaldehyde.

Analytical Workflow for Purity Assessment

cluster_synthesis Synthesis cluster_analysis Purity Assessment cluster_impurities Potential Impurities Start Starting Material: 2,3-Difluoro-4-methylbenzaldehyde Reduction Reduction (e.g., with NaBH4) Start->Reduction Crude Crude Product: This compound Reduction->Crude Imp1 Unreacted Starting Material: 2,3-Difluoro-4-methylbenzaldehyde Reduction->Imp1 Incomplete Reaction Imp2 Over-reduction Products Reduction->Imp2 Imp3 Side-reaction Byproducts Reduction->Imp3 HPLC HPLC Analysis (Purity Assay, Non-volatile Impurities) Crude->HPLC GCMS GC-MS Analysis (Volatile Impurities, Residual Solvents) Crude->GCMS NMR NMR Analysis (Structural Confirmation, Absolute Purity) Crude->NMR Imp4 Residual Solvents Crude->Imp4 From Workup

Caption: Synthetic and analytical workflow for this compound.

Expected Impurity Profile:

ImpurityPotential SourceRecommended Analytical Technique
2,3-Difluoro-4-methylbenzaldehydeUnreacted starting materialHPLC, GC-MS
Toluene or other aromatic hydrocarbonsImpurities in starting materials or solventsGC-MS
Dichloromethane, Ethyl Acetate, etc.Residual solvents from reaction or workupGC-MS
Bis(2,3-difluoro-4-methylbenzyl) etherSide reaction during synthesis or storageHPLC, NMR

Data Presentation and Interpretation

For a comprehensive purity assessment, the data from each technique should be integrated.

Logical Flow for Purity Determination

cluster_initial Initial Screening cluster_primary Primary Purity Assessment cluster_secondary Specific Impurity Analysis cluster_final Final Purity Statement TLC Thin Layer Chromatography (TLC) (Qualitative assessment of reaction completion and major impurities) HPLC HPLC (Quantitative purity, detection of major byproducts) TLC->HPLC NMR ¹H and ¹⁹F NMR (Structural confirmation, molar ratio of impurities) TLC->NMR GCMS GC-MS (Identification of volatile impurities and residual solvents) HPLC->GCMS LCMS LC-MS (Identification of non-volatile impurities) HPLC->LCMS Purity Overall Purity (%) and Impurity Profile HPLC->Purity NMR->GCMS NMR->LCMS NMR->Purity GCMS->Purity LCMS->Purity

Caption: Logical workflow for comprehensive purity assessment.

Example Data Summary Table:

Analytical MethodParameterSpecificationObserved Value
HPLC Purity (by area %)≥ 99.0%99.5%
2,3-Difluoro-4-methylbenzaldehyde≤ 0.15%0.08%
Any other single impurity≤ 0.10%0.05%
GC-MS Residual Dichloromethane≤ 600 ppm< 50 ppm
Residual Toluene≤ 890 ppm< 20 ppm
¹H NMR Conforms to structureConformsConforms
¹⁹F NMR Conforms to structureConformsConforms
Loss on Drying ≤ 0.5%0.2%
Residue on Ignition ≤ 0.1%< 0.05%

Conclusion

The purity assessment of synthesized this compound requires a multi-faceted analytical approach. HPLC provides a robust method for quantifying the main component and non-volatile impurities. GC-MS is indispensable for the identification and quantification of volatile impurities and residual solvents. NMR, particularly ¹⁹F NMR, offers definitive structural confirmation and an orthogonal method for purity determination. By employing a combination of these techniques, researchers can ensure the high quality of their synthesized material, which is critical for the advancement of drug development programs.

References

A Comparative Guide to the Biological Evaluation of Novel Fluorinated Benzyl Alcohol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Comparative Biological Activity

The following tables summarize the biological activity of various benzyl alcohol derivatives and related fluorinated compounds, providing a basis for understanding the potential impact of fluorination.

Antimicrobial Activity of Benzyl Alcohol Derivatives

This table presents the antibacterial activity of a series of synthesized benzyl alcohol derivatives against Gram-positive (Staphylococcus aureus) and Gram-negative (Pseudomonas aeruginosa) bacteria. The activity is expressed as the diameter of the zone of inhibition.

CompoundSubstituentsZone of Inhibition (mm) vs. S. aureusZone of Inhibition (mm) vs. P. aeruginosa
2a 4-methoxy811
2b 3,4-dimethoxy109
2c 4-hydroxy-3-methoxy88
2d 3-ethoxy-4-hydroxy1235
2e 4-nitro07
Amoxicillin (Standard) -3030
[Source: Adapted from a study on the synthesis and antibacterial activity of benzyl alcohol derivatives.[1]]
Antiplasmodial Activity of Fluorinated 3-Benzylmenadione Derivatives

To illustrate the effect of fluorine substitution, this table presents the in vitro antiplasmodial activity (IC50) of a library of 6-fluoro-3-benzylmenadione analogues against Plasmodium falciparum. While not benzyl alcohols, these compounds share a benzyl moiety and provide valuable structure-activity relationship (SAR) insights for fluorinated aromatic compounds.[2]

CompoundR Group on Benzyl RingIC50 (nM)
A-a-1 H250
A-a-2 4-F230
A-a-3 4-Cl140
A-a-4 4-Br130
A-a-9 4-CF3100
A-a-21 3-F, 4-CN70
Plasmodione (Reference) 4-CF3 (non-fluorinated core)100
[Source: Adapted from a study on the design and synthesis of fluorine-based 3-benzylmenadiones.[2]]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are representative experimental protocols for the synthesis and biological evaluation of benzyl alcohol derivatives.

General Procedure for the Synthesis of Benzyl Alcohol Derivatives

Substituted benzaldehydes are dissolved in a suitable solvent, such as methanol or ethanol, and stirred at room temperature to obtain a homogenous solution. A reducing agent, for instance, sodium borohydride (NaBH4) dissolved in a basic solution (e.g., 1M NaOH), is then added slowly over a period of 10-15 minutes. The reaction mixture is stirred for an additional 1-2 hours. The reaction is subsequently quenched by the dropwise addition of a strong acid, such as 6M HCl, until the evolution of hydrogen gas ceases. The resulting precipitate is collected by filtration, washed with distilled water, and dried. The crude product can be further purified by recrystallization or column chromatography.[1]

Protocol for In Vitro Antibacterial Activity Assay (Disc Diffusion Method)
  • Preparation of Microbial Cultures: Bacterial strains, such as Staphylococcus aureus and Pseudomonas aeruginosa, are obtained from a reputable culture collection. The bacteria are cultured in a suitable medium, for example, Mannitol Salt Agar for S. aureus and Nutrient Agar for P. aeruginosa. The media are prepared, autoclaved, and poured into petri dishes.

  • Inoculation: The solidified agar plates are inoculated with the respective bacterial strains.

  • Preparation of Test Compounds: The synthesized benzyl alcohol derivatives are dissolved in a suitable solvent, like dimethyl sulfoxide (DMSO), to a stock concentration (e.g., 20 mg/mL). Serial dilutions are then prepared to obtain various test concentrations.

  • Application to Discs: Sterile filter paper discs (typically 6 mm in diameter) are impregnated with a specific volume of each test compound concentration. A standard antibiotic (e.g., Amoxicillin) and a solvent control (DMSO) are also prepared.

  • Incubation: The impregnated discs are placed on the surface of the inoculated agar plates. The plates are then incubated at 37°C for 24-48 hours.

  • Measurement of Inhibition Zones: The antibacterial activity is determined by measuring the diameter of the clear zone of inhibition around each disc in millimeters. The experiment is typically performed in triplicate, and the average values are reported.[1]

Visualizing Experimental Workflows

Diagrams are essential for illustrating complex processes and relationships. The following diagrams, created using the DOT language, depict a general workflow for the biological evaluation of novel compounds and a hypothetical signaling pathway that could be investigated.

experimental_workflow cluster_synthesis Synthesis & Characterization cluster_screening Biological Screening cluster_analysis Data Analysis & SAR Synthesis Synthesis of Novel Fluorinated Benzyl Alcohol Derivatives Purification Purification (e.g., Column Chromatography) Synthesis->Purification Characterization Structural Characterization (NMR, FTIR, Mass Spec) Purification->Characterization Antimicrobial Antimicrobial Assays (e.g., Disc Diffusion, MIC) Characterization->Antimicrobial Enzyme Enzyme Inhibition Assays (e.g., IC50 Determination) Characterization->Enzyme Data Quantitative Data Analysis Antimicrobial->Data Enzyme->Data SAR Structure-Activity Relationship (SAR) Studies Data->SAR SAR->Synthesis Lead Optimization

Caption: General workflow for the synthesis and biological evaluation of novel compounds.

signaling_pathway Receptor Bacterial Cell Surface Receptor Kinase Signal Transduction Kinase Receptor->Kinase Activation Compound Fluorinated Benzyl Alcohol Derivative Compound->Receptor Binding Inhibition Inhibition of Cell Wall Synthesis Compound->Inhibition Direct Effect TF Transcription Factor Kinase->TF Phosphorylation Gene Gene Expression (e.g., Virulence Factors) TF->Gene Regulation

Caption: Hypothetical signaling pathway for antimicrobial action of a novel compound.

References

Confirming the Structure of 2,3-Difluoro-4-methylbenzyl Alcohol Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the experimental methodologies and data used to confirm the structure of 2,3-Difluoro-4-methylbenzyl alcohol derivatives. The structural elucidation of these compounds is critical in various research and development applications, particularly in medicinal chemistry and materials science, where precise molecular architecture dictates biological activity and physical properties. This document outlines the synthesis of a representative derivative, 2,3-Difluoro-4-methylbenzyl acetate, and details the analytical techniques employed for its structural verification, offering a comparison with alternative characterization methods.

Synthesis and Structural Confirmation Workflow

The synthesis and structural confirmation of this compound derivatives typically follow a systematic workflow. This process begins with the synthesis of the desired derivative from the parent alcohol, followed by purification and subsequent analysis using various spectroscopic and chromatographic techniques to unequivocally determine its chemical structure.

G cluster_synthesis Synthesis cluster_confirmation Structural Confirmation Start 2,3-Difluoro-4- methylbenzyl alcohol Reaction Reaction Start->Reaction Reagent Esterification or Etherification Reagent Reagent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Derivative Isolated Derivative Purification->Derivative NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) Derivative->NMR MS Mass Spectrometry (MS) Derivative->MS IR IR Spectroscopy Derivative->IR Structure Confirmed Structure NMR->Structure MS->Structure IR->Structure

Caption: General workflow for the synthesis and structural confirmation of a this compound derivative.

Experimental Protocols

Detailed experimental protocols are essential for the reproducible synthesis and accurate characterization of this compound derivatives. The following sections provide methodologies for the synthesis of a representative ester derivative and the key analytical techniques used for its structural confirmation.

Synthesis of 2,3-Difluoro-4-methylbenzyl Acetate

Materials:

  • This compound

  • Acetic anhydride

  • Pyridine

  • Dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate (for chromatography)

Procedure:

  • In a clean, dry round-bottom flask, dissolve this compound (1.0 eq) in dichloromethane.

  • Add pyridine (1.5 eq) to the solution and cool the mixture to 0 °C in an ice bath.

  • Slowly add acetic anhydride (1.2 eq) to the cooled solution with stirring.

  • Allow the reaction mixture to warm to room temperature and stir for 4-6 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.

  • Separate the organic layer and wash it sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexanes and ethyl acetate as the eluent to afford pure 2,3-Difluoro-4-methylbenzyl acetate.

Analytical Techniques for Structural Confirmation

A combination of spectroscopic methods is crucial for the unambiguous structural determination of the synthesized derivatives.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

  • ¹H NMR: Provides information on the number and chemical environment of protons. Key signals to observe for 2,3-Difluoro-4-methylbenzyl acetate would include the aromatic protons, the benzylic methylene protons (CH₂), the methyl protons of the acetate group, and the methyl protons on the aromatic ring.

  • ¹³C NMR: Identifies the different carbon environments in the molecule. Expected signals would correspond to the aromatic carbons (with C-F couplings), the benzylic carbon, the carbonyl carbon of the ester, and the methyl carbons.

  • ¹⁹F NMR: Directly observes the fluorine atoms, providing information about their chemical environment and coupling to neighboring protons and carbons.

2. Mass Spectrometry (MS):

  • Determines the molecular weight of the compound and provides information about its fragmentation pattern. The molecular ion peak ([M]⁺) should correspond to the calculated molecular weight of the derivative.

3. Infrared (IR) Spectroscopy:

  • Identifies the functional groups present in the molecule. For an ester derivative, a strong characteristic absorption band for the carbonyl group (C=O) stretch is expected around 1740 cm⁻¹, and a C-O stretch around 1230 cm⁻¹.

Data Presentation: Spectroscopic Data for Benzyl Acetate Derivatives

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)
4-Methylbenzyl acetate 7.26 (d, 2H), 7.18 (d, 2H), 5.07 (s, 2H), 2.36 (s, 3H), 2.09 (s, 3H)171.10, 138.26, 133.03, 129.38, 128.58, 66.40, 21.32, 21.18
4-Bromobenzyl acetate 7.49 (d, 2H), 7.23 (d, 2H), 5.05 (s, 2H), 2.10 (s, 3H)170.81, 134.93, 131.81, 129.82, 122.38, 65.55, 21.03
4-Fluorobenzyl acetate 7.33 (dd, 2H), 7.06 (t, 2H), 5.07 (s, 2H), 2.10 (s, 3H)170.93, 163.63, 161.68, 131.78, 130.22, 115.65, 65.71, 21.05

Data sourced from publicly available spectral databases and scientific literature.

Comparison with Alternative Methods

While NMR, MS, and IR are the primary tools for structural confirmation, other techniques can provide complementary information:

  • High-Performance Liquid Chromatography (HPLC): Primarily used to assess the purity of the synthesized compound. It can be coupled with a mass spectrometer (LC-MS) for simultaneous purification and mass determination.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for volatile and thermally stable derivatives, providing both retention time for purity assessment and a mass spectrum for structural information.

  • X-ray Crystallography: Provides the most definitive three-dimensional structure of a compound, but requires the growth of a suitable single crystal, which is not always feasible.

A Comparative Guide to Cross-Referencing Spectral Data of Fluorinated Benzyl Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the precise characterization of fluorinated organic molecules is paramount. Fluorine's unique electronic properties can significantly influence a molecule's bioactivity, and thus, unambiguous identification is critical. This guide provides a comparative analysis of spectral data for a series of mono- and di-fluorinated benzyl alcohols, offering a valuable resource for cross-referencing and structural elucidation.

Comparative Spectral Data

The following tables summarize key spectral data (¹H NMR, ¹³C NMR, ¹⁹F NMR, and IR) for benzyl alcohol and its fluorinated derivatives. This data facilitates the comparison of chemical shifts (δ), coupling constants (J), and characteristic infrared absorption frequencies.

Table 1: ¹H NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl₃

Compoundδ (ppm) - CH₂δ (ppm) - OHδ (ppm) - Aromatic ProtonsJ (Hz)
Benzyl Alcohol4.672.667.22-7.46 (m, 5H)
2-Fluorobenzyl Alcohol4.623.476.88-7.52 (m, 4H)
3-Fluorobenzyl Alcohol4.523.526.92-7.24 (m, 4H)J(A,F-19)=5.6, J(C,F-19)=9.6
4-Fluorobenzyl Alcohol4.582.156.95-7.30 (m, 4H)
2,4-Difluorobenzyl Alcohol4.691.836.75-7.38 (m, 3H)
2,6-Difluorobenzyl Alcohol4.811.856.88-7.30 (m, 3H)
3,4-Difluorobenzyl Alcohol4.621.757.05-7.20 (m, 3H)
3,5-Difluorobenzyl Alcohol4.641.806.70-6.90 (m, 3H)

Table 2: ¹³C NMR Spectral Data for Fluorinated Benzyl Alcohols in CDCl₃

Compoundδ (ppm) - CH₂δ (ppm) - C-OHδ (ppm) - Aromatic CarbonsJ (Hz)
Benzyl Alcohol65.17140.86127.04, 127.63, 128.55
2-Fluorobenzyl Alcohol58.9 (d)128.4 (d)115.2 (d), 124.3 (d), 129.2 (d), 129.8 (d), 160.0 (d)J(C-F) = 5.9, J(C-F) = 15.6, J(C-F) = 2.9, J(C-F) = 3.9, J(C-F) = 246.1
3-Fluorobenzyl Alcohol64.5 (d)143.9 (d)114.2 (d), 114.5 (d), 122.6, 130.1 (d), 163.0 (d)J(C-F) = 1.9, J(C-F) = 7.8, J(C-F) = 21.5, J(C-F) = 22.5, J(C-F) = 245.1
4-Fluorobenzyl Alcohol64.4136.6 (d)115.3 (d), 128.8 (d), 162.2 (d)J(C-F) = 3.8, J(C-F) = 21.5, J(C-F) = 8.8, J(C-F) = 245.1
2,4-Difluorobenzyl Alcohol58.5 (d)125.2 (dd)103.8 (t), 111.4 (dd), 131.2 (dd), 160.4 (dd), 162.4 (dd)J(C-F) = 3.9, J(C-F) = 4.4, 15.6, J(C-F) = 25.6, J(C-F) = 3.9, 12.2, J(C-F) = 4.4, 8.3, J(C-F) = 12.2, 248.0, J(C-F) = 11.7, 250.0
3,5-Difluorobenzyl Alcohol64.1145.1 (t)102.8 (t), 114.2 (dd), 163.2 (dd)J(C-F) = 13.2, J(C-F) = 25.4, J(C-F) = 8.3, 13.2, J(C-F) = 13.2, 248.0

Table 3: ¹⁹F NMR Spectral Data for Fluorinated Benzyl Alcohols

CompoundSolventδ (ppm)
4-Fluorobenzyl AlcoholDMSO-d₆-117.8
4-(Trifluoromethyl)benzyl alcoholCDCl₃-62.8
3,5-Difluorobenzyl alcoholNot Specified-111.5

Table 4: Key IR Absorption Frequencies (cm⁻¹) for Fluorinated Benzyl Alcohols

CompoundO-H StretchC-H (sp³) StretchC-O StretchC-F Stretch
Benzyl Alcohol~3334 (broad)~2870, 2931~1017-
2-Fluorobenzyl Alcohol~3350 (broad)~2900~1030~1230
2,6-Difluorobenzyl Alcohol~3600 (sharp)~2900~1040~1240
3,4-Difluorobenzyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot Specified
3,5-Difluorobenzyl AlcoholNot SpecifiedNot SpecifiedNot SpecifiedNot Specified

Table 5: Mass Spectrometry Key Fragments (m/z) for Benzyl Alcohol

CompoundMolecular Ion (M⁺)M-1 (Loss of H)M-17 (Loss of OH)M-18 (Loss of H₂O)Tropylium Ion
Benzyl Alcohol108107919091

Experimental Protocols

Detailed methodologies are crucial for reproducible results. The following are generalized protocols for the key analytical techniques cited.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Samples are typically prepared by dissolving 5-10 mg of the fluorinated benzyl alcohol in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.[1] The choice of solvent can influence chemical shifts, so consistency is key for comparison.[2]

  • Instrumentation: Spectra are acquired on a spectrometer operating at a field strength of 300 MHz or higher for ¹H NMR.

  • ¹H NMR: Standard acquisition parameters are used. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

  • ¹³C NMR: Proton-decoupled spectra are typically acquired to simplify the spectrum to a single peak for each unique carbon.

  • ¹⁹F NMR: ¹⁹F NMR spectra are acquired with proton decoupling. Chemical shifts are referenced to an external standard such as CFCl₃ (δ = 0 ppm). The large chemical shift range of ¹⁹F NMR makes it a powerful tool for distinguishing between different fluorinated compounds.[3][4][5]

Infrared (IR) Spectroscopy
  • Sample Preparation: For liquid samples like benzyl alcohols, a neat spectrum can be obtained by placing a drop of the liquid between two KBr or NaCl plates to form a thin film.[6][7] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires only a small drop of the sample placed directly on the crystal.[8]

  • Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is used to acquire the spectrum.

  • Data Acquisition: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded first and automatically subtracted from the sample spectrum. Spectra are typically recorded from 4000 to 400 cm⁻¹.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation: Samples are typically diluted in a volatile organic solvent such as methanol or dichloromethane before injection.

  • Instrumentation: A gas chromatograph coupled to a mass spectrometer is used.

  • GC Parameters:

    • Column: A non-polar or medium-polarity capillary column (e.g., DB-5MS, HP-5MS) is commonly used.

    • Injector Temperature: Typically set around 250-280°C.

    • Oven Program: A temperature gradient is used to separate the components of the sample. A typical program might start at 60°C, hold for a few minutes, and then ramp up to 280-300°C.

    • Carrier Gas: Helium is typically used as the carrier gas at a constant flow rate.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI) at 70 eV is standard for creating fragment ions.

    • Mass Analyzer: A quadrupole or ion trap analyzer is commonly used to separate the ions based on their mass-to-charge ratio (m/z).

    • Scan Range: A typical scan range is from m/z 40 to 400.

Visualization of the Cross-Referencing Workflow

The following diagram illustrates the logical workflow for identifying and cross-referencing a fluorinated benzyl alcohol using the spectral data provided in this guide.

Spectral_Cross_Referencing cluster_Techniques Spectroscopic Techniques cluster_Data_Analysis Data Analysis and Comparison cluster_Conclusion Conclusion NMR NMR Spectroscopy (1H, 13C, 19F) Analyze_NMR Analyze Chemical Shifts & Coupling Constants NMR->Analyze_NMR IR IR Spectroscopy Analyze_IR Identify Functional Groups (O-H, C-O, C-F) IR->Analyze_IR MS Mass Spectrometry Analyze_MS Determine Molecular Weight & Fragmentation Pattern MS->Analyze_MS Compare_Data Compare with Database Analyze_NMR->Compare_Data Analyze_IR->Compare_Data Analyze_MS->Compare_Data Structure_Elucidation Structure Elucidation Compare_Data->Structure_Elucidation Cross-Reference Confirmation Confirmation of Identity Structure_Elucidation->Confirmation Unknown_Sample Unknown Fluorinated Benzyl Alcohol Unknown_Sample->NMR Acquire Spectral Data Unknown_Sample->IR Acquire Spectral Data Unknown_Sample->MS Acquire Spectral Data

Caption: Workflow for spectral data cross-referencing.

References

Safety Operating Guide

Proper Disposal of 2,3-Difluoro-4-methylbenzyl Alcohol: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate release

This document provides essential guidance on the safe and compliant disposal of 2,3-Difluoro-4-methylbenzyl alcohol, a halogenated organic compound. Researchers, scientists, and drug development professionals must adhere to these procedures to ensure personnel safety and environmental protection. The following protocols are based on general best practices for laboratory hazardous waste management and are intended to supplement, not replace, institution-specific and regulatory guidelines.

Immediate Safety and Handling Precautions

Prior to handling this compound, it is crucial to consult the Safety Data Sheet (SDS) for specific hazard information. While a specific SDS for this compound was not located, data for similar fluorinated and methylbenzyl alcohol compounds indicate that this substance may cause skin and eye irritation.[1][2]

Personal Protective Equipment (PPE):

  • Eye Protection: Wear chemical safety goggles or a face shield.[1][2]

  • Hand Protection: Wear suitable chemical-resistant gloves.[1][2]

  • Skin and Body Protection: A lab coat or other protective clothing is required to prevent skin contact.[1]

Engineering Controls:

  • All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][4]

Waste Characterization and Segregation

This compound is classified as a halogenated organic waste due to the presence of fluorine atoms.[5] It is imperative to segregate this waste stream from non-halogenated organic waste, aqueous waste, and solid waste to ensure proper disposal and prevent dangerous chemical reactions.[5][6] Mixing incompatible waste streams can lead to hazardous situations and may result in costly disposal fees.[7]

Waste CategoryDescriptionExamples of Incompatible Wastes
Halogenated Organic Waste Organic solvents and compounds containing fluorine, chlorine, bromine, or iodine.[5]Acids, bases, strong oxidizing agents.[6][8]
Non-Halogenated Organic Waste Organic solvents and compounds without halogens (e.g., ethanol, hexane, acetone).[5][9]Halogenated organic compounds, strong acids, bases.
Aqueous Waste Solutions of acids, bases, and inorganic salts.[5]Organic solvents.
Solid Waste Contaminated lab materials (e.g., gloves, paper towels, empty containers).Liquids.

Disposal Procedures

The disposal of this compound must comply with federal regulations, such as the Resource Conservation and Recovery Act (RCRA) enforced by the U.S. Environmental Protection Agency (EPA), as well as state and local rules.[8]

Step 1: Container Selection and Labeling

  • Select a Compatible Container: Use a designated, leak-proof container made of a material compatible with halogenated organic compounds.[10] The container must have a secure screw-top cap.[10]

  • Proper Labeling: Clearly label the waste container with the words "Hazardous Waste."[11] The label must also include:

    • The full chemical name: "Waste this compound" (avoiding abbreviations or formulas).[6]

    • A clear indication that it is "Halogenated Organic Waste."

    • The accumulation start date (the date the first drop of waste is added).

    • An appropriate hazard warning pictogram (e.g., irritant).[11]

Step 2: Accumulation and Storage

  • Satellite Accumulation Area (SAA): Store the waste container in a designated SAA, which should be at or near the point of generation and under the control of laboratory personnel.[8][10]

  • Secondary Containment: Place the waste container in a secondary containment bin or tray to prevent spills from reaching the environment.[12]

  • Keep Containers Closed: Waste containers must be kept tightly sealed except when actively adding waste.[6]

  • Storage Limits: Do not exceed the storage limits for hazardous waste in your laboratory (e.g., typically no more than 55 gallons of hazardous waste).[13]

Step 3: Waste Disposal Request and Pickup

  • Arrange for Disposal: Once the container is full (no more than 90% capacity) or has been in storage for the maximum allowed time (often 90 days, but regulations can vary), arrange for its disposal through your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor.[3][8]

  • Documentation: Complete all necessary waste disposal request forms as required by your institution.

Disposal of Empty Containers:

An empty container that held this compound must be managed properly. The first rinse with a suitable solvent should be collected and disposed of as hazardous waste.[12] For containers of highly toxic chemicals, the first three rinses must be collected.[12] After thorough rinsing and air-drying, and once all chemical labels are defaced, the container may be disposed of as regular trash, depending on institutional policies.[13]

Experimental Workflow for Disposal

The following diagram illustrates the procedural flow for the proper disposal of this compound.

G Workflow for the Disposal of this compound cluster_0 Preparation cluster_1 Waste Collection cluster_2 Storage cluster_3 Disposal PPE Don Appropriate PPE Workstation Work in a Ventilated Area PPE->Workstation Handle Chemical SelectContainer Select & Label Compatible Hazardous Waste Container Workstation->SelectContainer Generate Waste Segregate Segregate as Halogenated Organic Waste SelectContainer->Segregate Collect Collect Waste in Sealed Container Segregate->Collect StoreSAA Store in Satellite Accumulation Area Collect->StoreSAA SecondaryContainment Use Secondary Containment StoreSAA->SecondaryContainment RequestPickup Request Waste Pickup from EHS SecondaryContainment->RequestPickup Container Full or Storage Time Limit Reached Documentation Complete Disposal Documentation RequestPickup->Documentation Transport Licensed Contractor Transports for Final Disposal Documentation->Transport

Caption: Disposal workflow for this compound.

References

Personal protective equipment for handling 2,3-Difluoro-4-methylbenzyl alcohol

Author: BenchChem Technical Support Team. Date: December 2025

Health Hazard Information

Based on data from similar compounds, 2,3-Difluoro-4-methylbenzyl alcohol is expected to cause skin and eye irritation.[1][2] It may also cause respiratory irritation.[1][2] Some related compounds are harmful if swallowed.[3][4]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, seek medical attention.[3][5][6]

  • In Case of Skin Contact: Immediately wash the affected area with soap and plenty of water.[5] Remove contaminated clothing.[5] If skin irritation or a rash occurs, get medical advice.[5][7]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes.[3][5] Remove contact lenses if present and easy to do.[3][5] Continue rinsing.[3][5] If eye irritation persists, seek medical attention.[3][5]

  • If Swallowed: Rinse mouth with water.[5] Do NOT induce vomiting.[5] Call a poison center or doctor if you feel unwell.[5]

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is necessary to minimize exposure when handling this compound. The following table summarizes the required PPE.

PPE CategoryItemSpecifications & Remarks
Eye and Face Protection Safety Glasses with Side Shields or GogglesMust comply with ANSI Z87.1 standards. A face shield may be required for splash hazards.[5] An emergency eye wash station should be readily accessible.[8][9]
Hand Protection Chemical-resistant glovesDisposable nitrile gloves are generally suitable for short-term protection.[5][8] Always inspect gloves before use and change them immediately upon contamination.[5] For prolonged contact, consider double glooving.[7][8]
Body Protection Laboratory CoatA standard lab coat should be worn and buttoned to protect skin and clothing.[5][8] For larger quantities or significant splash potential, a chemically resistant gown or apron is recommended.[5][7]
Respiratory Protection NIOSH-approved respiratorGenerally not required under normal use with adequate ventilation, such as in a chemical fume hood.[5][8] If aerosols or mists are generated, or if working in a poorly ventilated area, a respirator is necessary.[5][8]

Operational and Disposal Plans

Handling and Storage:

  • Handling:

    • Use only in a well-ventilated area or under a chemical fume hood.[8][10]

    • Avoid contact with skin, eyes, and clothing.[8]

    • Do not breathe mist or vapor.[5][8]

    • Wash hands thoroughly after handling.[3][8]

    • Do not eat, drink, or smoke when using this product.[8]

  • Storage:

    • Store in a cool, dry, and well-ventilated area.[3][5][8]

    • Keep the container tightly closed.[3][5][8]

    • Store away from incompatible materials such as strong oxidizing agents, acid anhydrides, and acid chlorides.[8][11]

Spill and Disposal Plan:

  • Spill Cleanup:

    • For small spills, absorb with an inert, non-combustible material like sand or earth.[8][10]

    • For large spills, dike the area to prevent spreading.[8]

    • Wear appropriate PPE during cleanup.[8]

    • Ventilate the area.[8][10]

    • Collect the absorbed material and place it in a suitable, labeled container for disposal.[8][10]

  • Disposal:

    • Dispose of contents and containers in accordance with all local, regional, and national regulations.[3][8]

    • This material and its container must be disposed of as hazardous waste.[10]

    • Do not allow the substance to enter drains or watercourses.[8][10]

Experimental Workflow

The following diagram outlines the standard workflow for handling this compound in a laboratory setting.

cluster_prep Preparation cluster_exp Experiment cluster_cleanup Cleanup & Disposal a Don Appropriate PPE (Gloves, Goggles, Lab Coat) b Work in a Well-Ventilated Area (e.g., Fume Hood) a->b c Dispense this compound b->c d Perform Experimental Procedure c->d e Decontaminate Work Area d->e f Segregate Chemical Waste e->f g Store Securely in a Cool, Dry Place e->g h Dispose According to Regulations f->h

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.